Product packaging for Esaxerenone(Cat. No.:CAS No. 1632006-28-0)

Esaxerenone

货号: B1671244
CAS 编号: 1632006-28-0
分子量: 466.5 g/mol
InChI 键: NOSNHVJANRODGR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Esaxerenone is under investigation in clinical trial NCT02722265 (Long-term Study of CS-3150 as Monotherapy or in Combination With Other Antihypertensive Drug in Japanese Patients With Essential Hypertension).
a mineralocorticoid receptor antagonist;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H21F3N2O4S B1671244 Esaxerenone CAS No. 1632006-28-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-(2-hydroxyethyl)-4-methyl-N-(4-methylsulfonylphenyl)-5-[2-(trifluoromethyl)phenyl]pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2O4S/c1-14-18(21(29)26-15-7-9-16(10-8-15)32(2,30)31)13-27(11-12-28)20(14)17-5-3-4-6-19(17)22(23,24)25/h3-10,13,28H,11-12H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSNHVJANRODGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)CCO)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601336896
Record name Esaxerenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1632006-28-0
Record name Esaxerenone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1632006280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Esaxerenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15207
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Esaxerenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESAXERENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N62TGJ04A1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Synthetic Endeavor: A Technical Guide to the Esaxerenone Pathway and its Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esaxerenone, a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist, represents a significant advancement in the treatment of hypertension.[1] Developed by Daiichi Sankyo, its intricate molecular architecture necessitates a sophisticated and well-orchestrated synthesis strategy. This technical guide provides an in-depth exploration of the primary synthesis pathway of this compound, including its key intermediates, alongside a detailed look at an alternative patented method for the construction of a crucial pyrrole intermediate. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and medicinal chemistry.

The Daiichi Sankyo Synthesis Pathway

The seminal synthesis of this compound reported by researchers at Daiichi Sankyo employs a multi-step approach that strategically builds the molecule's core structure and introduces the required stereochemistry. The pathway commences with a readily available ketone and proceeds through several key transformations to ultimately yield the desired (S)-atropisomer of this compound.[1]

A pivotal step in this synthesis is the atroposelective resolution to isolate the desired enantiomer, which is achieved through the formation of a diastereomeric salt with quinine.[1] The final stages of the synthesis involve the formation of an amide bond and subsequent hydrolysis to furnish the active pharmaceutical ingredient.

Synthesis Pathway Overview

G ketone Ketone (60) cyanoketone Cyanoketone (61) ketone->cyanoketone  α-bromination,  enolate of ethyl cyanoacetate pyrrole Pyrrole (62) cyanoketone->pyrrole  Modified Knorr conditions,  dechlorination (transfer hydrogenation) acid Acid (63) (atropisomeric mixture) pyrrole->acid  N-Alkylation (ethylene carbonate),  ester hydrolysis quinine_salt (S)-Atropisomer Quinine Salt (64) acid->quinine_salt  Quinine,  heating and gradual cooling This compound This compound quinine_salt->this compound  Acid chloride formation (oxalyl chloride),  reaction with 4-(methylsulfonyl)aniline,  hydrolysis (KOH)

Caption: Daiichi Sankyo's synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the Daiichi Sankyo synthesis of this compound.

StepStarting MaterialProductReported Yield (%)
Pyrrole FormationKetone (60)Pyrrole (62)82
Atroposelective ResolutionAcid (63)(S)-Atropisomer Quinine Salt (64)43 (98% de)
Final Amidation and HydrolysisQuinine Salt (64)This compound89

Alternative Synthesis of a Key Pyrrole Intermediate

A patent (WO2023035571A1) discloses an alternative and efficient method for the synthesis of a key pyrrole intermediate, which can then be converted to this compound. This pathway avoids some of the harsher conditions and reagents of other routes, aiming for a more industrially scalable process.[2]

This alternative route begins with 2-(trifluoromethyl)phenylacetic acid and proceeds through the formation of an amide, an isocyanide, and a subsequent cyclization reaction to construct the pyrrole ring.[2]

Alternative Pyrrole Synthesis Pathway

G start 2-(Trifluoromethyl)phenylacetic Acid amide Amide Compound (II) start->amide  Ethyl chloroformate, alkali,  ammonia isocyanide Isocyanide Compound (III) amide->isocyanide  Dehydration pyrrole_ester Pyrrole Ring Compound (IV) (Ethyl Ester) isocyanide->pyrrole_ester  Cyclization with ethyl 2-butynoate,  alkali, metal catalyst pyrrole_acid 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl] -1H-pyrrole-3-carboxylic acid (V) pyrrole_ester->pyrrole_acid  N-Alkylation and Hydrolysis This compound This compound pyrrole_acid->this compound  Condensation with  4-(methylsulfonyl)aniline

Caption: Patented alternative synthesis of a key this compound intermediate.

Quantitative Data for the Alternative Pyrrole Synthesis

This table presents the yields for the steps detailed in the patent for the alternative synthesis of the pyrrole intermediate and its conversion to this compound.

StepStarting MaterialProductReported Yield (%)
Amide Formation2-(Trifluoromethyl)phenylacetic acidAmide Compound (II)98.0
Isocyanide FormationAmide Compound (II)Isocyanide Compound (III)97.3
Pyrrole Ring FormationIsocyanide Compound (III)Pyrrole Ring Compound (IV)90
N-Alkylation and HydrolysisPyrrole Ring Compound (IV)Carboxylic Acid Intermediate (V)94
Final CondensationCarboxylic Acid Intermediate (V)This compoundNot specified

Experimental Protocols

The following are detailed experimental methodologies for key experiments cited in the alternative synthesis pathway from patent WO2023035571A1.

Synthesis of Amide Compound (II)

To a solution of 2-(trifluoromethyl)phenylacetic acid (20.4g, 0.1 mol) in 500 mL of 1,4-dioxane, ethyl chloroformate (13.0g, 0.12 mol), pyridine (4.7g, 0.06 mol), and ammonium bicarbonate (11.9g, 0.15 mol) are added. The mixture is stirred at room temperature for 12 hours. Upon completion of the reaction, ethyl acetate and brine are added for extraction. The organic phase is dried and concentrated to yield a crude product, which is then crystallized from ethyl acetate and petroleum ether to afford 19.9 g of the amide compound (II) with a yield of 98.0%.

Synthesis of Isocyanide Compound (III)

The amide compound (II) is subjected to a dehydration reaction in the presence of a suitable dehydrating agent and an acid-binding agent. The reaction temperature is controlled below 0°C and stirring is continued for 1 hour. The temperature is then raised to 25-30°C, and a 20% sodium carbonate solution is added dropwise. After the addition, the mixture is stirred for an additional 5-10 minutes and the layers are separated. The organic phase is washed twice with a 5% sodium carbonate solution, dried with anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure below 20°C to obtain the isocyanide compound (III) with a yield of 97.3%.

Synthesis of Pyrrole Ring Compound (IV)

In an argon atmosphere, cuprous oxide (0.36g, 2.5 mmol) and DBU (7.65g, 0.05 mol) are added to 500 mL of 1,4-dioxane. Subsequently, ethyl 2-butynoate (6.73g, 0.06 mol) and the isocyanide compound (III) are added. The reaction mixture is stirred and monitored for completion. After the reaction is complete, 100 mL of a saturated aqueous sodium chloride solution is added for extraction. The organic phase is washed three times with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The residue is purified using a mixed solvent of ethyl acetate:petroleum ether (1:1 volume ratio) to obtain 8.4 g of the pyrrole ring compound (IV), corresponding to a yield of 90%.

Synthesis of 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid (V)

The pyrrole ester (IV) (15g, 0.05 mol) is dissolved in 300 mL of dichloroethane at room temperature. Tetraethylammonium bromide (10.1g, 0.05 mol) is added, followed by the dropwise addition of a 20% NaOH aqueous solution (100 mL) over approximately 30 minutes with stirring. The reaction is continued at room temperature for 1 hour, then heated to 60°C and reacted for 2 hours. The reaction progress is monitored by TLC. After cooling to room temperature, the pH is adjusted to 5-6 with 2N hydrochloric acid, and the layers are separated. The aqueous phase is extracted twice with dichloromethane. The combined organic phases are dried and concentrated to obtain 14.7 g of the carboxylic acid (V) with a yield of 94%.

Final Synthesis of this compound

The carboxylic acid intermediate (V) is condensed with 4-(methylsulfonyl)aniline in the presence of a condensing agent to yield this compound. Preferred condensing agents include 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBT) in a solvent such as dry N,N-dimethylformamide (DMF). A base, such as N,N-diisopropylethylamine (DIPEA), is also typically added. Alternatively, the carboxylic acid can be converted to its acid chloride using an acylating agent like oxalyl chloride, followed by reaction with 4-(methylsulfonyl)aniline.

References

Esaxerenone: A Deep Dive into its Crystal Structure and Mineralocorticoid Receptor Binding

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Esaxerenone is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist developed for the treatment of hypertension.[1][2][3] Its distinct chemical structure and mechanism of action differentiate it from traditional steroidal MR antagonists like spironolactone and eplerenone, offering a promising therapeutic alternative with a potentially improved side-effect profile.[1] This technical guide provides a comprehensive analysis of the crystal structure of this compound in complex with the mineralocorticoid receptor's ligand-binding domain (LBD), details its binding characteristics, and outlines the experimental methodologies used for its characterization.

Crystal Structure of this compound in Complex with the Mineralocorticoid Receptor Ligand-Binding Domain

The three-dimensional structure of this compound bound to the human mineralocorticoid receptor ligand-binding domain (MR-LBD) has been determined by X-ray crystallography, providing crucial insights into its unique antagonistic mechanism.[2] The coordinates and structural data for this complex are deposited in the Protein Data Bank (PDB) under the accession code 6L88 .

The crystal structure reveals that this compound binds to the MR-LBD in a manner distinct from previously characterized MR antagonists. This unique binding mode induces significant rearrangements of amino acid side chains within the ligand-binding pocket, leading to a novel antagonist conformation of the receptor. This structural arrangement is key to understanding the high potency and selectivity of this compound for the MR.

Data Presentation: Crystallographic Data for PDB ID 6L88
ParameterValue
PDB ID6L88
Resolution3.00 Å
R-Value Work0.269
R-Value Free0.307
Space GroupP 21 21 21
Unit Cell Dimensions (a, b, c)85.08 Å, 105.04 Å, 137.49 Å
Unit Cell Angles (α, β, γ)90°, 90°, 90°

Data sourced from the Protein Data Bank.

Binding Domain Analysis and Quantitative Data

This compound demonstrates high-affinity binding to the mineralocorticoid receptor, effectively competing with the natural ligand, aldosterone. The primary quantitative measure of its potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit 50% of aldosterone binding to the MR.

Data Presentation: Binding Affinity of this compound
ParameterValueMethod
IC509.4 nMCompetitive radioligand binding assay

This IC50 value indicates the concentration of this compound required to displace 50% of a radiolabeled ligand from the mineralocorticoid receptor.

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • Ki is the inhibition constant.

  • IC50 is the half-maximal inhibitory concentration.

  • [L] is the concentration of the radiolabeled ligand used in the assay.

  • Kd is the dissociation constant of the radiolabeled ligand.

The Cheng-Prusoff equation highlights that the Ki is independent of the experimental conditions, unlike the IC50, making it a more reliable measure for comparing the potency of different inhibitors.

Signaling Pathway Analysis

Recent studies suggest that the therapeutic effects of this compound may extend beyond simple MR blockade and involve the modulation of intracellular signaling pathways. Notably, this compound has been implicated in the regulation of the chemokine and PI3K-Akt signaling pathways, particularly in the context of diabetic cardiomyopathy. Furthermore, this compound has been shown to enhance the phosphorylation of Akt and inhibit the activity of serum and glucocorticoid-regulated kinase 1 (SGK1), a downstream effector of the MR.

The diagram below illustrates the proposed mechanism of action of this compound on the PI3K/Akt/SGK1 signaling pathway. Aldosterone binding to the mineralocorticoid receptor can trigger both genomic and non-genomic effects, including the activation of the PI3K/Akt pathway, which can lead to the activation of SGK1. This compound, by blocking the MR, prevents these downstream signaling events.

Esaxerenone_Signaling_Pathway cluster_membrane Cell Membrane Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds PI3K PI3K MR->PI3K Activates SGK1 SGK1 MR->SGK1 Activates (genomic) This compound This compound This compound->MR Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Thr308) pAkt p-Akt (Active) PDK1->pAkt pAkt->SGK1 Phosphorylates pSGK1 p-SGK1 (Active) Cellular_Effects Cellular Effects (e.g., Fibrosis, Inflammation) pSGK1->Cellular_Effects

Caption: this compound's inhibition of the MR-mediated PI3K/Akt/SGK1 signaling pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the structural and functional characterization of this compound.

Protein Expression and Purification of MR-LBD

Objective: To produce and purify the human mineralocorticoid receptor ligand-binding domain (MR-LBD) for structural and biophysical studies.

Methodology:

  • Gene Synthesis and Cloning: The cDNA encoding the human MR-LBD (amino acids 734-984) is synthesized with codon optimization for expression in Escherichia coli. The gene is cloned into an expression vector, such as pET, containing an N-terminal affinity tag (e.g., His-tag or GST-tag) for purification.

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A large-scale culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for an additional 16-20 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 5% glycerol, 1 mM TCEP) supplemented with protease inhibitors. Cells are lysed by sonication or high-pressure homogenization.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or Glutathione-Sepharose for GST-tagged proteins). The column is washed extensively with the lysis buffer to remove unbound proteins. The MR-LBD is eluted using a suitable elution buffer (e.g., lysis buffer containing 250-500 mM imidazole for His-tagged proteins or 10-20 mM reduced glutathione for GST-tagged proteins).

  • Tag Cleavage (Optional): If required, the affinity tag is cleaved by incubation with a specific protease (e.g., TEV or thrombin). The cleaved tag and protease are subsequently removed by a second round of affinity chromatography.

  • Size-Exclusion Chromatography: The purified MR-LBD is further purified by size-exclusion chromatography (gel filtration) to remove aggregates and ensure homogeneity. The protein is eluted in a buffer suitable for downstream applications (e.g., crystallization or binding assays). The purity of the protein is assessed by SDS-PAGE.

Co-crystallization of MR-LBD with this compound

Objective: To obtain diffraction-quality crystals of the MR-LBD in complex with this compound.

Methodology (based on PDB ID 6L88):

  • Complex Formation: Purified MR-LBD is concentrated to approximately 10-15 mg/mL. This compound, dissolved in a suitable solvent like DMSO, is added to the protein solution at a molar excess (e.g., 2-5 fold) to ensure saturation of the binding sites. The mixture is incubated on ice for at least 1 hour.

  • Crystallization Screening: The protein-ligand complex is subjected to sparse-matrix screening using commercial crystallization screens (e.g., Hampton Research, Qiagen). The hanging-drop or sitting-drop vapor diffusion method is employed at a constant temperature (e.g., 20°C).

  • Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives. For the 6L88 structure, the crystallization condition was reported as 0.1 M Tris-HCl pH 8.0 and 2.0-2.5 M sodium nitrate.

  • Crystal Harvesting and Cryo-protection: Single, well-formed crystals are harvested using a cryo-loop. Before flash-cooling in liquid nitrogen, the crystals are typically soaked in a cryoprotectant solution (e.g., reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation.

X-ray Diffraction Data Collection and Structure Determination

Objective: To collect X-ray diffraction data from the co-crystals and determine the three-dimensional structure of the this compound-MR LBD complex.

Methodology:

  • Data Collection: Cryo-cooled crystals are mounted on a goniometer at a synchrotron beamline. A complete diffraction dataset is collected by rotating the crystal in the X-ray beam.

  • Data Processing: The diffraction images are processed using software packages like XDS or MOSFLM to integrate the reflection intensities and determine the unit cell parameters and space group. The data are then scaled and merged using programs like SCALA or AIMLESS.

  • Structure Solution and Refinement: The structure is typically solved by molecular replacement using a previously determined structure of the MR-LBD as a search model. The initial model is then refined against the experimental data using refinement software like PHENIX or REFMAC5. Manual model building and correction are performed in iterative cycles using molecular graphics programs like Coot. The ligand (this compound) is modeled into the electron density map, and its position and conformation are refined.

  • Structure Validation: The final refined structure is validated using tools like MolProbity to assess its geometric quality and agreement with the experimental data.

XRay_Crystallography_Workflow Protein_Purification Protein Purification (MR-LBD) Complex_Formation Complex Formation (MR-LBD + this compound) Protein_Purification->Complex_Formation Crystallization Crystallization Complex_Formation->Crystallization Crystal Crystal Crystallization->Crystal XRay_Source X-ray Source (Synchrotron) XRay_Source->Crystal Diffraction X-ray Diffraction Crystal->Diffraction Data_Processing Data Processing Diffraction->Data_Processing Structure_Solution Structure Solution (Molecular Replacement) Data_Processing->Structure_Solution Refinement Refinement & Model Building Structure_Solution->Refinement Validation Structure Validation Refinement->Validation PDB_Deposition PDB Deposition (e.g., 6L88) Validation->PDB_Deposition

Caption: A simplified workflow for determining the crystal structure of a protein-ligand complex.

Competitive Radioligand Binding Assay

Objective: To determine the IC50 value of this compound for the mineralocorticoid receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human mineralocorticoid receptor are prepared from a suitable cell line (e.g., HEK293 or CHO cells) transiently or stably expressing the receptor.

  • Assay Setup: The assay is performed in a 96-well plate format. Each well contains a fixed concentration of a radiolabeled MR ligand (e.g., [3H]-aldosterone), the membrane preparation, and varying concentrations of unlabeled this compound.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of this compound binding to the MR-LBD, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Methodology:

  • Sample Preparation: Purified MR-LBD is placed in the sample cell of the ITC instrument, and this compound is loaded into the injection syringe. Both samples are in the same buffer to minimize heats of dilution.

  • Titration: A series of small injections of this compound are made into the MR-LBD solution while the heat released or absorbed is measured.

  • Data Analysis: The raw data (heat change per injection) is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

Objective: To measure the kinetics of this compound binding to the MR-LBD, including the association rate constant (kon) and the dissociation rate constant (koff).

Methodology:

  • Immobilization: Purified MR-LBD is immobilized on the surface of an SPR sensor chip.

  • Binding Analysis: A solution of this compound at various concentrations is flowed over the sensor chip surface, and the change in the refractive index at the surface, which is proportional to the mass of bound ligand, is monitored in real-time.

  • Data Analysis: The association and dissociation phases of the binding curves (sensorgrams) are analyzed to determine the kon and koff values. The equilibrium dissociation constant (Kd) can be calculated as the ratio of koff/kon.

Conclusion

The detailed structural and binding analysis of this compound has provided a solid foundation for understanding its potent and selective antagonism of the mineralocorticoid receptor. The unique binding mode observed in the crystal structure of the this compound-MR LBD complex rationalizes its distinct pharmacological profile. The quantitative binding data and the elucidation of its impact on downstream signaling pathways further contribute to a comprehensive understanding of its mechanism of action. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel mineralocorticoid receptor antagonists.

References

Preclinical Pharmacology of Esaxerenone: A Technical Guide for Cardiorenal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esaxerenone (CS-3150) is a novel, non-steroidal, selective mineralocorticoid receptor (MR) blocker.[1][2] Its high potency and selectivity for the MR distinguish it from traditional steroidal MR antagonists like spironolactone and eplerenone, potentially offering an improved safety profile with fewer hormonal side effects.[1][2] Preclinical studies have extensively investigated the cardiorenal protective effects of this compound in various animal models of hypertension, diabetic nephropathy, and heart failure. This technical guide provides an in-depth summary of the preclinical pharmacology of this compound, focusing on its mechanism of action, and its efficacy in relevant cardiorenal models.

Mechanism of Action

This compound exerts its pharmacological effects by selectively binding to the mineralocorticoid receptor, thereby preventing the binding of aldosterone.[1] Aldosterone, a mineralocorticoid hormone, plays a crucial role in regulating blood pressure and electrolyte balance through its action on the MR in the kidneys, leading to sodium and water reabsorption and potassium excretion. However, excessive activation of the MR can lead to a cascade of detrimental effects in the cardiovascular and renal systems, including hypertension, inflammation, fibrosis, and organ damage. By blocking the MR, this compound mitigates these harmful effects, leading to blood pressure reduction and protection of the heart and kidneys. Unlike steroidal MRAs, this compound's non-steroidal structure contributes to its high selectivity, minimizing interactions with other steroid hormone receptors.

Signaling Pathway of Mineralocorticoid Receptor Activation and this compound Inhibition

Mechanism of Action of this compound cluster_nucleus Cellular Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds to MR_Aldo MR-Aldosterone Complex This compound This compound This compound->MR Blocks Nucleus Nucleus MR_Aldo->Nucleus Translocation MRE Mineralocorticoid Response Element (MRE) Gene Gene Transcription MRE->Gene Activation Protein Protein Synthesis (e.g., ENaC, Na+/K+-ATPase) Gene->Protein Leads to Effects Pathophysiological Effects: - Sodium & Water Retention - Potassium Excretion - Inflammation - Fibrosis Protein->Effects Results in

Caption: Mineralocorticoid receptor signaling and the inhibitory action of this compound.

Preclinical Efficacy in Cardiorenal Models

Hypertensive Models

a) Dahl Salt-Sensitive (DSS) Hypertensive Rats

Dahl salt-sensitive rats are a well-established model of salt-sensitive hypertension and subsequent cardiorenal damage.

  • Key Findings: In DSS rats fed a high-salt diet, this compound treatment has been shown to significantly reduce systolic blood pressure, attenuate cardiac hypertrophy, and reduce cardiac fibrosis, inflammation, and oxidative stress. Furthermore, this compound treatment improved survival in these animals. It also attenuated glomerulosclerosis and tubulointerstitial fibrosis.

ParameterControl (High-Salt Diet)This compound (0.001% w/w in diet)Reference
Systolic Blood Pressure IncreasedSignificantly Reduced
Cardiac Hypertrophy PresentAttenuated
Cardiac Fibrosis IncreasedReduced
Cardiac Inflammation Markers (e.g., TNF-α, IL-6) IncreasedReduced
Cardiac Oxidative Stress Markers (e.g., 4-HNE) IncreasedReduced
Renal Fibrosis PresentAttenuated
Glomerulosclerosis PresentAttenuated

b) Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)

SHRSP are a model of severe hypertension with a high incidence of stroke and end-organ damage.

  • Key Findings: In salt-loaded SHRSP, a three-week administration of this compound attenuated the elevation in blood pressure. Notably, unlike the vasodilator hydralazine which was used as a comparator, this compound did not cause a reflex increase in sympathetic nervous system activity, as measured by plasma norepinephrine levels. Both this compound and hydralazine suppressed left ventricular hypertrophy and urinary albumin excretion; however, only this compound suppressed renal fibrosis and glomerular sclerosis.

ParameterControl (Salt-Loaded)This compoundHydralazineReference
Blood Pressure ElevatedAttenuated ElevationAttenuated Elevation
Plasma Norepinephrine -No significant increaseSignificantly increased
Left Ventricular Hypertrophy PresentSuppressedSuppressed
Urinary Albumin Excretion IncreasedSuppressedSuppressed
Renal Fibrosis PresentSuppressedNot suppressed
Glomerular Sclerosis PresentSuppressedNot suppressed
Diabetic Nephropathy Models

a) KK-Ay Mice (Type 2 Diabetes Model)

KK-Ay mice are a model of genetic type 2 diabetes that develop albuminuria.

  • Key Findings: In KK-Ay mice, oral administration of this compound (3 mg/kg) in combination with an angiotensin II receptor blocker (olmesartan, 1 mg/kg) for 56 days significantly reduced the urinary albumin-to-creatinine ratio (UACR). This effect was independent of changes in systolic blood pressure, suggesting a direct renoprotective effect. The combination treatment also reduced urinary excretion of podocalyxin (a marker of podocyte injury) and MCP-1 (a marker of inflammation).

ParameterVehicleThis compound (3 mg/kg) + Olmesartan (1 mg/kg)Reference
Change in UACR from baseline (g/gCre) at week 8 0.339-1.750
Urinary Podocalyxin Excretion -Reduced
Urinary MCP-1 Excretion -Reduced
Systolic Blood Pressure No significant changeNo significant change

Experimental Workflow for Preclinical Cardiorenal Studies

General Experimental Workflow for Preclinical this compound Studies start Animal Model Selection (e.g., DSS Rats, SHRSP, KK-Ay Mice) acclimatization Acclimatization Period start->acclimatization baseline Baseline Measurements (BP, Body Weight, Urine Collection) acclimatization->baseline grouping Randomization into Treatment Groups baseline->grouping treatment Treatment Administration - Vehicle Control - this compound (various doses) - Comparator Drug (optional) grouping->treatment monitoring In-life Monitoring (BP, Body Weight, Food/Water Intake) treatment->monitoring endpoint Endpoint Data Collection (Urine & Blood Samples, Echocardiography) monitoring->endpoint necropsy Necropsy & Tissue Collection (Heart, Kidneys, Aorta) endpoint->necropsy analysis Histopathological & Molecular Analysis (Fibrosis, Hypertrophy, Gene Expression, Protein Levels) necropsy->analysis end Data Analysis & Interpretation analysis->end

Caption: A generalized workflow for preclinical evaluation of this compound in cardiorenal models.

Detailed Experimental Protocols

Dahl Salt-Sensitive (DSS) Rat Model of Hypertensive Heart Failure
  • Animals: Male Dahl salt-sensitive rats, typically 6 weeks of age.

  • Diet: Animals are fed a high-salt diet (e.g., 8% NaCl) to induce hypertension and cardiorenal damage. A low-salt diet (e.g., 0.3% NaCl) group serves as a control.

  • Treatment: this compound is administered mixed in the diet (e.g., 0.001% w/w). Treatment is typically initiated after a period of high-salt diet feeding to establish disease.

  • Duration: Studies can range from several weeks to months to assess both the prevention and regression of organ damage.

  • Key Measurements:

    • Blood Pressure: Measured via radiotelemetry for continuous monitoring of systolic and diastolic blood pressure.

    • Echocardiography: To assess cardiac function and structure, including left ventricular mass, ejection fraction, and fractional shortening.

    • Histopathology: Heart and kidney tissues are collected, sectioned, and stained (e.g., Masson's trichrome for fibrosis, Hematoxylin and Eosin for morphology) to assess hypertrophy, fibrosis, and glomerulosclerosis.

    • Molecular Analysis: Gene and protein expression of markers for inflammation (e.g., TNF-α, IL-6), fibrosis (e.g., collagen I, TGF-β), and oxidative stress (e.g., NADPH oxidase subunits) are quantified using methods like qPCR and Western blotting.

    • Urinary Analysis: 24-hour urine is collected to measure albumin and creatinine excretion.

Stroke-Prone Spontaneously Hypertensive Rat (SHRSP) Model
  • Animals: Male stroke-prone spontaneously hypertensive rats.

  • Induction of Disease: These rats genetically develop hypertension. The phenotype can be exacerbated by a high-salt diet.

  • Treatment: this compound is administered, often via oral gavage or mixed in the diet, for a period of several weeks (e.g., 3 weeks).

  • Key Measurements:

    • Blood Pressure: Monitored continuously.

    • Sympathetic Activity: Plasma norepinephrine levels are measured as an indicator of sympathetic nervous system activation.

    • Cardiorenal Damage Assessment: Similar to the DSS rat model, including assessment of left ventricular hypertrophy, urinary albumin excretion, renal fibrosis, and glomerular sclerosis.

KK-Ay Mouse Model of Diabetic Nephropathy
  • Animals: Male KK-Ay mice, a model of type 2 diabetes.

  • Treatment: this compound is administered orally, often in combination with a renin-angiotensin system inhibitor like olmesartan, for a duration of several weeks (e.g., 56 days).

  • Key Measurements:

    • Urinary Albumin-to-Creatinine Ratio (UACR): A key indicator of kidney damage in diabetes.

    • Markers of Kidney Injury: Urinary levels of podocyte injury markers (podocalyxin) and inflammatory markers (MCP-1) are measured.

    • Metabolic Parameters: Blood glucose and HbA1c levels are monitored.

    • Blood Pressure: Systolic blood pressure is measured to assess the blood pressure-independent effects of the treatment.

Conclusion

The preclinical data robustly support the cardiorenal protective effects of this compound in a range of animal models. Its ability to lower blood pressure, reduce albuminuria, and attenuate cardiac and renal fibrosis, inflammation, and oxidative stress highlights its therapeutic potential. Notably, some of these protective effects appear to be independent of its blood pressure-lowering action, suggesting direct organ-protective mechanisms. These findings have laid a strong foundation for the clinical development and use of this compound in patients with hypertension and cardiorenal diseases. Further research will continue to elucidate the full spectrum of its pharmacological benefits.

References

Esaxerenone's Endothelial Shield: A Technical Deep Dive into its Vascular Protective Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the multifaceted mechanism of action of Esaxerenone, a novel, non-steroidal mineralocorticoid receptor (MR) antagonist, within vascular endothelial cells. By integrating findings from preclinical and in vitro studies, this document provides a comprehensive overview of the signaling pathways modulated by this compound, offering insights into its therapeutic potential for endothelial dysfunction-related cardiovascular diseases.

Core Mechanism: Mineralocorticoid Receptor Blockade

This compound's primary mode of action is the selective blockade of the mineralocorticoid receptor (MR) in vascular endothelial cells.[1][2][3][4][5] Overactivation of the MR by its ligand, aldosterone, is a key driver of endothelial dysfunction, promoting inflammation, oxidative stress, and reduced nitric oxide (NO) bioavailability. This compound directly counteracts these detrimental effects at their source.

Key Signaling Pathways Modulated by this compound

This compound orchestrates a sophisticated modulation of intracellular signaling cascades to restore endothelial homeostasis. The two primary pathways influenced are the pro-survival Akt/eNOS pathway and the pro-inflammatory SGK1/NF-κB pathway.

Enhancement of Nitric Oxide Bioavailability via the Akt/eNOS Pathway

A cornerstone of this compound's vascular protective effect is its ability to enhance the production of nitric oxide (NO), a critical signaling molecule for vasodilation and endothelial health. This compound achieves this by positively modulating the activity of endothelial nitric oxide synthase (eNOS).

The binding of aldosterone to the MR typically suppresses the activity of Protein Kinase B (Akt), a crucial upstream regulator of eNOS. By blocking the MR, this compound prevents this suppression, leading to an increase in Akt phosphorylation and activation. Activated Akt, in turn, phosphorylates eNOS at its activating site, Serine 1177 (eNOSSer1177), while concurrently inhibiting phosphorylation at the inhibitory site, Threonine 495 (eNOSThr495). This phosphorylation shift significantly enhances eNOS activity, resulting in increased NO production and improved endothelium-dependent vasodilation.

Akt/eNOS Signaling Pathway cluster_0 This compound Action cluster_1 Intracellular Signaling cluster_2 Physiological Outcome This compound This compound MR Mineralocorticoid Receptor (MR) This compound->MR Blocks Akt Akt (Protein Kinase B) MR->Akt Inhibits eNOS eNOS Akt->eNOS Phosphorylates (Ser1177) p_eNOS_Ser1177 p-eNOS (Ser1177) (Active) p_eNOS_Thr495 p-eNOS (Thr495) (Inactive) NO Nitric Oxide (NO) p_eNOS_Ser1177->NO Increases Production Vasodilation Endothelium-Dependent Vasodilation NO->Vasodilation Promotes

This compound enhances NO production via the Akt/eNOS pathway.
Attenuation of Vascular Inflammation via SGK1/NF-κB Inhibition

Chronic low-grade inflammation is a hallmark of endothelial dysfunction. Aldosterone, through the MR, promotes a pro-inflammatory state by upregulating Serum and Glucocorticoid-Regulated Kinase 1 (SGK1). SGK1, in turn, activates the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).

This compound effectively disrupts this inflammatory cascade. By blocking the MR, it prevents the aldosterone-induced increase in SGK1 expression and activity. This suppression of SGK1 leads to a downstream reduction in NF-κB activity. Consequently, the expression of pro-inflammatory adhesion molecules, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1), on the endothelial cell surface is diminished. This reduction in adhesion molecules curtails the recruitment and attachment of leukocytes to the endothelium, a critical step in the development of atherosclerotic plaques.

Anti-Inflammatory Signaling Pathway cluster_0 This compound Action cluster_1 Intracellular Signaling cluster_2 Physiological Outcome This compound This compound MR Mineralocorticoid Receptor (MR) This compound->MR Blocks SGK1 SGK1 MR->SGK1 Upregulates Aldosterone Aldosterone Aldosterone->MR Activates NFkB NF-κB SGK1->NFkB Activates VCAM1 VCAM-1 NFkB->VCAM1 Increases Expression ICAM1 ICAM-1 NFkB->ICAM1 Increases Expression Inflammation Vascular Inflammation VCAM1->Inflammation ICAM1->Inflammation

This compound attenuates inflammation by inhibiting the SGK1/NF-κB axis.

Modulation of Other Endothelial Pathways

Beyond these core pathways, this compound also influences other aspects of endothelial function:

  • EDHF and EDCF Signaling: In models of type 2 diabetes, this compound has been demonstrated to rebalance endothelial signaling by augmenting the contribution of endothelium-derived hyperpolarizing factor (EDHF) to vasodilation, while concurrently suppressing the production of endothelium-derived contracting factors (EDCF).

  • Reduction of Oxidative Stress: By inhibiting the MR-mediated activation of NADPH oxidase, a major source of reactive oxygen species (ROS) in the vasculature, this compound is believed to mitigate oxidative stress, a key contributor to endothelial damage.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key molecular and functional parameters in vascular endothelial cells, as reported in various preclinical studies.

Table 1: In Vitro Effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs)

ParameterConditionTreatmentResultSignificanceReference
p-eNOS (Ser1177)Aldosterone (100 nM)This compound (10 nM)Reversed aldosterone-induced decreaseNot specified
p-eNOS (Thr495)Aldosterone (100 nM)This compound (10 nM)Reversed aldosterone-induced increaseNot specified
eNOSSer1177/eNOSThr495 RatioAldosterone (100 nM)This compound (10 nM)Reversed aldosterone-induced decreasep < 0.001
p-AktAldosterone (100 nM)This compound (10 nM)Reversed aldosterone-induced decreaseNot specified

Table 2: In Vivo Effects of this compound in Diabetic Mouse Models

ParameterAnimal ModelTreatmentResultSignificanceReference
Endothelium-dependent relaxation (ACh)STZ-induced diabetic miceThis compound (3 mg/kg/day)Ameliorated impairmentp < 0.01
p-eNOS (Ser1177) in aortaSTZ-induced diabetic miceThis compound (3 mg/kg/day)Increased phosphorylationp < 0.05
p-Akt in aorta (UK14304 stimulated)Type 2 diabetic mice (KK-Ay)This compound (3 mg/kg/day)Increased phosphorylationp < 0.01
p-SGK1 in aortaType 2 diabetic mice (KK-Ay)This compound (3 mg/kg/day)Inhibited diabetes-induced increaseNot specified
EDHF-type relaxation (ACh)Goto-Kakizaki ratsThis compound (3 mg/kg/day)Partially ameliorated impairmentp < 0.05
EDCF-mediated contraction (ACh)Goto-Kakizaki ratsThis compound (3 mg/kg/day)Reduced contractionNot specified
ICAM-1 expression in aortaSTZ-induced diabetic miceThis compound (3 mg/kg/day)Inhibited increase by diabetic MPsNot specified

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound in vascular endothelial cells.

Cell Culture and Treatment
  • Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) and Human Aortic Endothelial Cells (HAECs) are commonly used.

  • Culture Conditions: Cells are typically cultured in specialized endothelial growth medium (e.g., EGM-2) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: For in vitro experiments, cells are often pre-treated with this compound (e.g., 10 nM) for a specified duration (e.g., 30 minutes to 4 hours) before stimulation with an agonist like aldosterone (e.g., 100 nM) or a pro-inflammatory cytokine like TNF-α.

Western Blot Analysis

Western blotting is employed to quantify changes in the protein expression and phosphorylation status of key signaling molecules.

  • Protein Extraction: Cells or aortic tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • Electrophoresis: Equal amounts of protein are separated by molecular weight using SDS-PAGE.

  • Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p-eNOSSer1177, anti-p-Akt, anti-SGK1, anti-β-actin).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Vascular Reactivity Assays

These ex vivo experiments assess the functional effects of this compound on blood vessel contraction and relaxation.

  • Aortic Ring Preparation: The thoracic aorta is carefully dissected from experimental animals, cleaned of adhesive tissue, and cut into 2-3 mm rings.

  • Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.

  • Equilibration: The rings are allowed to equilibrate under a resting tension.

  • Contraction and Relaxation Measurement: Endothelium-dependent relaxation is assessed by measuring the response to cumulative concentrations of acetylcholine after pre-contraction with an agent like phenylephrine. Endothelium-independent relaxation is measured using a nitric oxide donor such as sodium nitroprusside.

  • Treatment: To study the direct effects of this compound, aortic rings can be pre-incubated with the compound before the addition of agonists.

General Experimental Workflow cluster_0 In Vitro Arm cluster_1 In Vivo / Ex Vivo Arm CellCulture Endothelial Cell Culture (HUVEC/HAEC) Treatment_invitro Treatment with This compound +/- Agonist CellCulture->Treatment_invitro WB_invitro Western Blot for Protein Phosphorylation Treatment_invitro->WB_invitro Gene_Expression RT-qPCR for Gene Expression (e.g., ICAM-1, VCAM-1) Treatment_invitro->Gene_Expression AnimalModel Diabetic Animal Model (e.g., STZ-induced) Treatment_invivo Oral Administration of this compound AnimalModel->Treatment_invivo Aorta_Isolation Aorta Isolation Treatment_invivo->Aorta_Isolation Vascular_Reactivity Vascular Reactivity Assay Aorta_Isolation->Vascular_Reactivity WB_invivo Western Blot of Aortic Lysates Aorta_Isolation->WB_invivo

A representative workflow for studying this compound's effects.

Conclusion

This compound exerts its vascular protective effects in endothelial cells through a dual mechanism: enhancing nitric oxide bioavailability via the Akt/eNOS pathway and suppressing inflammation by inhibiting the SGK1/NF-κB axis. These actions, stemming from its primary function as a mineralocorticoid receptor antagonist, collectively combat endothelial dysfunction. The data presented in this guide underscore the therapeutic potential of this compound in mitigating the vascular complications associated with conditions of MR overactivation, such as diabetes and hypertension. Further research will continue to delineate the full spectrum of its endothelial-protective properties.

References

In Vitro Characterization of Esaxerenone's Mineralocorticoid Receptor Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Esaxerenone (CS-3150) is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[1][2] The mineralocorticoid receptor, a member of the nuclear receptor superfamily, plays a critical role in regulating electrolyte and water balance through its activation by aldosterone.[1] Overactivation of the MR pathway is implicated in various pathologies, including hypertension and organ damage.[1][3] this compound functions by selectively binding to and inhibiting the MR, thereby blocking the physiological effects of aldosterone. Its non-steroidal structure confers high selectivity, potentially reducing the side effects associated with traditional steroidal MRAs. This guide provides a detailed overview of the in vitro methods used to characterize the binding affinity and functional antagonism of this compound at the mineralocorticoid receptor.

Mineralocorticoid Receptor Signaling Pathway

The classical MR signaling pathway begins with the binding of the agonist, aldosterone, to the cytoplasmic MR. This binding event causes a conformational change in the receptor, leading to the dissociation of heat shock proteins. The activated ligand-receptor complex then translocates into the nucleus, dimerizes, and binds to specific DNA sequences known as mineralocorticoid response elements (MREs) in the promoter regions of target genes. This interaction recruits coactivators and the transcriptional machinery, leading to the expression of genes involved in sodium and water reabsorption. This compound acts as a competitive antagonist, binding to the MR to prevent aldosterone binding and subsequent downstream signaling.

MR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldo Aldosterone MR_HSP MR-HSP Complex Aldo->MR_HSP Binds MR_Aldo MR-Aldosterone Complex MR_HSP->MR_Aldo HSP Dissociation MR_Esax Inactive MR-Esaxerenone Complex MR_HSP->MR_Esax MR_Aldo_dimer Dimerized MR-Aldosterone Complex MR_Aldo->MR_Aldo_dimer Translocation & Dimerization Esax This compound Esax->MR_HSP Binds MRE MRE (DNA) MR_Esax->MRE Inhibition of Translocation MR_Aldo_dimer->MRE Binds Transcription Gene Transcription MRE->Transcription Activates

Caption: Mineralocorticoid Receptor (MR) signaling and this compound's mechanism of inhibition.

Quantitative Analysis of MR Binding Affinity

The binding affinity and functional antagonism of this compound have been quantified using various in vitro assays. The data consistently demonstrate this compound's high potency and selectivity for the MR compared to other MRAs like spironolactone and eplerenone.

Table 1: Radioligand Binding Assay - Competitive Inhibition of ³H-Aldosterone

This assay measures the ability of a compound to displace the radiolabeled native ligand, ³H-aldosterone, from the MR. The IC50 value represents the concentration of the antagonist required to inhibit 50% of the specific binding of the radioligand.

CompoundIC50 (nM)Reference
This compound 9.4
Spironolactone36
Eplerenone713

Table 2: Reporter Gene Assay - Inhibition of Aldosterone-Induced Transcription

This cell-based functional assay quantifies a compound's ability to inhibit the transcriptional activity of the MR in response to aldosterone. The IC50 value is the concentration of the antagonist that reduces the aldosterone-induced reporter gene expression by 50%.

CompoundIC50 (nM)Reference
This compound 3.7
Spironolactone66
Eplerenone970

Selectivity Profile

This compound exhibits high selectivity for the mineralocorticoid receptor. In vitro studies have shown that it has at least a 1000-fold greater selectivity for the MR over other steroid hormone receptors, including the glucocorticoid receptor, androgen receptor, and progesterone receptor, at concentrations as high as 5 μM. This high selectivity is a key feature, suggesting a lower potential for off-target endocrine-related side effects.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of a compound's binding affinity. The following sections describe the standard protocols for the key assays used to evaluate this compound.

Radioligand Competitive Binding Assay

This assay directly assesses the binding of this compound to the MR by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the IC50 value of this compound for the mineralocorticoid receptor.

Materials:

  • Receptor Source: Full-length human Mineralocorticoid Receptor (e.g., expressed in Sf9 insect cells or mammalian cell lysates).

  • Radioligand: ³H-labeled aldosterone.

  • Test Compound: this compound.

  • Assay Buffer: Phosphate buffer containing stabilizers.

  • Separation Medium: Method to separate bound and free radioligand (e.g., glass fiber filters for vacuum filtration).

  • Scintillation Cocktail & Counter: For quantifying radioactivity.

Methodology:

  • Preparation: A reaction mixture is prepared containing the MR protein, a fixed concentration of ³H-aldosterone, and varying concentrations of this compound (or control compounds).

  • Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.

  • Separation: The reaction mixture is rapidly filtered through a glass fiber filter. The receptor-bound radioligand is retained on the filter, while the unbound radioligand passes through.

  • Quantification: The filters are washed, and the amount of radioactivity trapped on each filter is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding of ³H-aldosterone is calculated at each concentration of this compound. An inhibition curve is generated by plotting the percentage of specific binding against the log concentration of this compound. The IC50 value is then determined from this curve.

Radioligand_Assay_Workflow cluster_prep Preparation A MR Protein Mix Incubate to Equilibrium A->Mix B ³H-Aldosterone (Radioligand) B->Mix C This compound (Varying Conc.) C->Mix Filter Vacuum Filtration (Separate Bound/Free) Mix->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 Count->Analyze Reporter_Assay_Workflow Plasmids 1. Co-transfect Cells (hMR + MRE-Luciferase Plasmids) Treat 2. Treat Cells (Aldosterone + this compound) Plasmids->Treat Incubate 3. Incubate (14-24 hours) Treat->Incubate Lyse 4. Lyse Cells Incubate->Lyse Measure 5. Add Substrate & Measure Luminescence Lyse->Measure Analyze 6. Calculate IC50 Measure->Analyze

References

Esaxerenone's Protective Mechanisms Against Podocyte Injury and Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Podocyte injury and subsequent apoptosis are central events in the pathogenesis of proteinuric kidney diseases, including diabetic nephropathy. The mineralocorticoid receptor (MR) signaling pathway, activated by aldosterone, has been identified as a key driver of this damage. Esaxerenone, a novel, non-steroidal, selective MR antagonist, has demonstrated significant reno-protective effects, primarily observed as a reduction in albuminuria.[1][2] This technical guide provides an in-depth analysis of the mechanisms by which this compound is proposed to mitigate podocyte injury and apoptosis, supported by available quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Quantitative Data on Anti-Apoptotic Effects

While direct quantitative data on the effects of this compound on podocyte apoptosis is not yet available in the public domain, compelling evidence from studies on analogous MR antagonists in podocytes and on this compound in other relevant cell types allows for strong scientific inference. The following tables summarize key findings.

Table 1: Effect of the Mineralocorticoid Receptor Antagonist Spironolactone on Aldosterone-Induced Podocyte Apoptosis

ParameterConditionResultFold Change vs. AldosteroneReference
Apoptotic Podocytes (%)Control1.81%-[3]
Aldosterone (10⁻⁷M)24.44%13.5x increase vs. Control[3]
Aldosterone + SpironolactoneSignificantly reducedData not quantified[3]
PI3-K/Akt ActivityAldosterone (10⁻⁷M)Inhibited-
Aldosterone + SpironolactoneReversed Inhibition-
p38 MAPK ActivationAldosterone (10⁻⁷M)Increased-
Aldosterone + SpironolactoneReversed Activation-

Note: This data is for the steroidal MR antagonist spironolactone, demonstrating the principle of MR blockade in preventing podocyte apoptosis.

Table 2: Effect of this compound on Aldosterone-Induced Apoptosis in Vascular Smooth Muscle Cells (VSMCs)

ParameterConditionResultFold Change vs. AldosteroneReference
TUNEL-Positive Cells (%)Control6.45%-
Aldosterone40.0%6.2x increase vs. Control
Aldosterone + this compound16.59%58.5% decrease vs. Aldosterone
Apoptotic Cells (Flow Cytometry, %)Control3.25%-
Aldosterone12.12%3.7x increase vs. Control
Aldosterone + this compound5.23%56.8% decrease vs. Aldosterone

Note: This data demonstrates the direct anti-apoptotic effect of this compound in a cardiovascular cell type also susceptible to aldosterone-mediated injury.

Table 3: Key Markers of Podocyte Injury and Apoptosis Modulated by Mineralocorticoid Receptor Blockade

MarkerFunctionEffect of Aldosterone/High GlucoseEffect of MR Blockade (Spironolactone)Reference
BaxPro-apoptotic proteinIncreased expressionAttenuated increase
Bcl-2Anti-apoptotic proteinDecreased expressionAttenuated decrease
Cleaved Caspase-3Executioner of apoptosisIncreased expressionAttenuated increase
Nephrin / PodocinSlit diaphragm proteinsDecreased expression-

Signaling Pathways in Podocyte Apoptosis

Aldosterone, upon binding to the mineralocorticoid receptor in podocytes, triggers a cascade of intracellular events leading to apoptosis. This compound, by selectively blocking this receptor, is hypothesized to inhibit these downstream pathways.

Aldosterone-Induced Apoptotic Signaling

Aldosterone has been shown to induce podocyte apoptosis through a dual mechanism involving the inhibition of the pro-survival PI3-K/Akt pathway and the activation of the pro-apoptotic p38 MAPK pathway.

G cluster_0 Extracellular Space cluster_1 Podocyte Cytoplasm Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Activates Aldosterone->MR PI3K PI3K MR->PI3K Inhibits p38_MAPK p38 MAPK MR->p38_MAPK Activates This compound This compound This compound->MR Blocks Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Promotes Bax Bax p38_MAPK->Bax Promotes Bcl2->Bax Inhibits Caspase3 Caspase-3 Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis G Stimuli Pathological Stimuli (e.g., Mechanical Stretch) MR_Activation MR Activation Stimuli->MR_Activation Rac1 Rac1 Activation MR_Activation->Rac1 Potentially Modulates Cytoskeleton Actin Cytoskeleton Disruption Rac1->Cytoskeleton Podocyte_Injury Podocyte Injury (Foot Process Effacement) Cytoskeleton->Podocyte_Injury This compound This compound This compound->MR_Activation Inhibits G A 1. Cell Fixation (4% PFA) B 2. Permeabilization (Triton X-100) A->B C 3. TdT Enzyme Incubation with labeled dUTPs B->C D 4. Label Detection (e.g., via fluorescent-conjugated antibody) C->D E 5. Counterstain Nuclei (DAPI) D->E F 6. Fluorescence Microscopy E->F

References

Esaxerenone: A Technical Guide to its Role in Mitigating Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esaxerenone, a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist, has demonstrated significant potential in mitigating oxidative stress, a key contributor to the pathophysiology of cardiovascular and renal diseases. This technical guide provides an in-depth analysis of the mechanisms by which this compound exerts its antioxidant effects. Through the blockade of the mineralocorticoid receptor, this compound counteracts the deleterious effects of aldosterone, leading to a reduction in reactive oxygen species (ROS) production and an enhancement of antioxidant defense systems. This document details the preclinical and clinical evidence supporting the role of this compound in reducing markers of oxidative stress, outlines the experimental protocols used to generate this data, and visualizes the key signaling pathways involved.

Introduction: The Nexus of Mineralocorticoid Receptor Activation and Oxidative Stress

The mineralocorticoid receptor, a member of the nuclear receptor superfamily, is classically known for its role in regulating sodium and water balance in the kidneys.[1] However, growing evidence has implicated inappropriate MR activation in the pathogenesis of a wide range of cardiovascular and renal disorders, largely through mechanisms involving inflammation, fibrosis, and oxidative stress.[2][3][4]

Aldosterone, the primary ligand for the MR, can induce a state of oxidative stress by promoting the generation of reactive oxygen species (ROS) through the activation of NADPH oxidase and by impairing antioxidant defense mechanisms.[5] This surge in ROS can lead to endothelial dysfunction, vascular inflammation, and tissue damage.

This compound emerges as a promising therapeutic agent by selectively blocking the MR, thereby directly counteracting the pro-oxidant effects of aldosterone. Its non-steroidal structure confers high selectivity for the MR, minimizing off-target hormonal effects often associated with traditional steroidal MR antagonists. This guide will explore the intricate molecular pathways through which this compound mitigates oxidative stress and present the quantitative data that substantiates its therapeutic potential.

Mechanism of Action: How this compound Combats Oxidative Stress

This compound's primary mechanism in reducing oxidative stress is the competitive antagonism of the mineralocorticoid receptor. By preventing aldosterone from binding to the MR, this compound inhibits a cascade of downstream events that lead to the production of ROS.

Inhibition of NADPH Oxidase Activity

A major source of aldosterone-induced ROS is the activation of NADPH oxidase, a multi-subunit enzyme complex. Preclinical studies have shown that this compound treatment down-regulates the expression of key NADPH oxidase subunits, such as gp47phox and p22phox, in cardiac tissue. This leads to a significant reduction in superoxide production, a primary ROS.

Modulation of Endothelial Nitric Oxide Synthase (eNOS) Function

Aldosterone is known to impair the function of endothelial nitric oxide synthase (eNOS), an enzyme crucial for producing the vasodilator and antioxidant molecule, nitric oxide (NO). Aldosterone can decrease the phosphorylation of eNOS at its activating site (Ser1177) and increase phosphorylation at an inhibitory site (Thr495). This compound has been shown to reverse these effects, thereby restoring eNOS activity and improving NO bioavailability, which contributes to its vascular protective effects.

Crosstalk with the Nrf2 Antioxidant Pathway

While direct modulation of the Nrf2 pathway by this compound has not been extensively reported, a compelling indirect mechanism exists. The Nrf2/Antioxidant Response Element (ARE) pathway is a master regulator of cellular antioxidant defenses. Aldosterone has been shown to have a dual effect on Nrf2. Initially, it can cause a transient activation of Nrf2 in response to the initial oxidative burst. However, prolonged aldosterone exposure leads to the suppression of Nrf2 activity, mediated by an increase in its cytosolic inhibitor, Keap1. By blocking the MR, this compound is poised to prevent this aldosterone-induced downregulation of the Nrf2 pathway, thereby preserving the cell's intrinsic antioxidant capacity.

Signaling Pathways

The mitigation of oxidative stress by this compound involves a complex interplay of signaling pathways. The following diagrams, generated using the DOT language, illustrate these key molecular cascades.

This compound's Mechanism in Mitigating Oxidative Stress This compound This compound MR Mineralocorticoid Receptor (MR) This compound->MR Blocks NADPH_Oxidase NADPH Oxidase (gp47phox, p22phox) MR->NADPH_Oxidase Activates eNOS_inhibition eNOS Activity ↓ (p-eNOS Thr495 ↑) MR->eNOS_inhibition Promotes Keap1 Keap1 Expression ↑ MR->Keap1 Increases (Chronic) Aldosterone Aldosterone Aldosterone->MR Activates ROS Reactive Oxygen Species (ROS) ↑ NADPH_Oxidase->ROS Oxidative_Stress Oxidative Stress & Tissue Damage ROS->Oxidative_Stress NO_bioavailability NO Bioavailability ↓ eNOS_inhibition->NO_bioavailability Endothelial_Dysfunction Endothelial Dysfunction NO_bioavailability->Endothelial_Dysfunction Nrf2_degradation Nrf2 Degradation ↑ Keap1->Nrf2_degradation Promotes ARE Antioxidant Response Element (ARE) Activity ↓ Nrf2_degradation->ARE Antioxidant_Defense Antioxidant Defense ↓ ARE->Antioxidant_Defense

Caption: this compound blocks MR activation by aldosterone, preventing downstream oxidative stress pathways.

Akt/eNOS Signaling Pathway Modulation This compound This compound MR_Blockade MR Blockade This compound->MR_Blockade Akt Akt (Protein Kinase B) MR_Blockade->Akt Promotes pAkt p-Akt (Active) Akt->pAkt eNOS eNOS pAkt->eNOS Phosphorylates (Ser1177) peNOS_Ser1177 p-eNOS (Ser1177) (Active) eNOS->peNOS_Ser1177 NO_Production Nitric Oxide (NO) Production ↑ peNOS_Ser1177->NO_Production Vasodilation Vasodilation & Endothelial Function ↑ NO_Production->Vasodilation Aldosterone Aldosterone MR_Activation MR Activation Aldosterone->MR_Activation Akt_Inhibition Akt Inhibition MR_Activation->Akt_Inhibition peNOS_Thr495 p-eNOS (Thr495) (Inactive) MR_Activation->peNOS_Thr495 Promotes Phosphorylation

Caption: this compound promotes Akt/eNOS signaling, enhancing nitric oxide production.

Inhibition of SGK1 Signaling This compound This compound MR_Blockade MR Blockade This compound->MR_Blockade SGK1 Serum/Glucocorticoid- Regulated Kinase 1 (SGK1) MR_Blockade->SGK1 Inhibits Phosphorylation pSGK1 p-SGK1 (Active) ↓ SGK1->pSGK1 Inflammation Vascular Inflammation ↓ pSGK1->Inflammation Reduces Fibrosis Fibrosis ↓ pSGK1->Fibrosis Reduces Aldosterone Aldosterone MR_Activation MR Activation Aldosterone->MR_Activation MR_Activation->SGK1 Induces Phosphorylation Experimental Workflow for Oxidative Stress Marker Analysis start Tissue/Urine Collection ihc Immunohistochemistry (4-HNE) start->ihc mda Colorimetric Assay (MDA) start->mda qpcr qPCR (gp47phox, p22phox) start->qpcr elisa ELISA (Urinary 8-OHdG) start->elisa fixation Fixation & Paraffin Embedding ihc->fixation homogenization Tissue Homogenization mda->homogenization rna_extraction RNA Extraction & cDNA Synthesis qpcr->rna_extraction centrifugation Urine Centrifugation elisa->centrifugation staining Staining with Anti-4-HNE Antibody fixation->staining tba_reaction Reaction with Thiobarbituric Acid (TBA) homogenization->tba_reaction amplification SYBR Green-based Amplification rna_extraction->amplification competitive_binding Competitive Binding Assay centrifugation->competitive_binding imaging Microscopy & Image Analysis staining->imaging spectrophotometry Spectrophotometry (532 nm) tba_reaction->spectrophotometry ct_analysis Ct Value Analysis amplification->ct_analysis plate_reading Absorbance Reading (450 nm) competitive_binding->plate_reading

References

The Genesis of a Novel Non-Steroidal Mineralocorticoid Receptor Antagonist: A Technical Overview of Esaxerenone's Early Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the early discovery and development of Esaxerenone (CS-3150), a novel, potent, and highly selective non-steroidal mineralocorticoid receptor (MR) antagonist. Developed through a collaboration between Exelixis and Daiichi Sankyo, this compound has emerged as a significant therapeutic advancement for hypertension and diabetic nephropathy.[1] This document details the preclinical pharmacology, including binding affinity, selectivity, and in vivo efficacy, alongside the experimental protocols that underpinned its initial characterization.

Introduction: Addressing Unmet Needs in MR Antagonism

The mineralocorticoid receptor, a nuclear hormone receptor activated by aldosterone, plays a crucial role in regulating blood pressure and fluid balance.[2] However, its overactivation is implicated in the pathophysiology of hypertension, as well as cardiovascular and renal organ damage.[2][3] First-generation steroidal MR antagonists, such as spironolactone and eplerenone, while effective, are associated with limitations including hyperkalemia and hormonal side effects like gynecomastia due to their lack of selectivity. This created a clear need for a new class of non-steroidal MR antagonists with improved potency and a superior safety profile.

This compound was identified through a research collaboration initiated in March 2006 between Exelixis and Daiichi Sankyo, aimed at discovering and developing novel therapies targeting the MR. Under this agreement, Daiichi Sankyo holds exclusive worldwide rights for the development, manufacturing, and commercialization of compounds arising from this partnership, including this compound.

Preclinical Pharmacology: In Vitro Characterization

The initial stages of this compound's development focused on its in vitro pharmacological profile to establish its potency and selectivity for the mineralocorticoid receptor.

Receptor Binding Affinity and Functional Antagonism

This compound demonstrated high-potency binding to the mineralocorticoid receptor. In radioligand binding assays, it inhibited the binding of ³H-aldosterone to the MR with a half-maximal inhibitory concentration (IC50) of 9.4 nM. This potency was superior to that of the existing steroidal MR antagonists, spironolactone and eplerenone.

In a reporter gene assay designed to measure the functional consequence of receptor binding, this compound inhibited aldosterone-induced transcriptional activation of the human mineralocorticoid receptor with an IC50 value of 3.7 nM. This further confirmed its potent antagonist activity. Importantly, this compound showed no agonistic activity on the MR.

CompoundMR Binding Affinity (IC50, nM)MR Functional Antagonism (IC50, nM)
This compound (CS-3150) 9.4 3.7
Spironolactone3666
Eplerenone713970
Selectivity Profile

A key objective in the development of this compound was to achieve high selectivity for the MR over other steroid hormone receptors to minimize off-target hormonal side effects. In vitro studies confirmed that this compound possesses a remarkable selectivity, showing at least 1000-fold greater selectivity for the MR compared to the glucocorticoid receptor (GR), androgen receptor (AR), and progesterone receptor (PR). At concentrations up to 5 µM, this compound did not exhibit any antagonistic or agonistic effects on these other steroid receptors.

ReceptorThis compound (CS-3150) Activity
Mineralocorticoid Receptor (MR) Potent Antagonist
Glucocorticoid Receptor (GR)>1000-fold lower affinity
Androgen Receptor (AR)>1000-fold lower affinity
Progesterone Receptor (PR)>1000-fold lower affinity

Preclinical In Vivo Pharmacology

Following promising in vitro results, the development of this compound progressed to in vivo studies in animal models to assess its pharmacodynamic effects and efficacy in relevant disease models.

Pharmacodynamic Effects in Adrenalectomized Rats

The in vivo MR antagonistic activity of this compound was evaluated in adrenalectomized rats, a model where the endogenous source of mineralocorticoids is removed. In these animals, a single oral administration of this compound potently suppressed the aldosterone-induced decrease in the urinary sodium-to-potassium (Na+/K+) ratio, a key indicator of in vivo MR activation. This effect was more potent and longer-lasting compared to both spironolactone and eplerenone, highlighting its potential for once-daily dosing.

Antihypertensive Efficacy in Hypertensive Rat Models

The antihypertensive effects of this compound were demonstrated in the deoxycorticosterone acetate (DOCA)-salt hypertensive rat model, a well-established model of mineralocorticoid-driven hypertension. Chronic treatment with this compound significantly inhibited the elevation in blood pressure in these animals. The antihypertensive effect of this compound was found to be more potent than that of both spironolactone and eplerenone.

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound was characterized in rats and monkeys, demonstrating favorable properties for an orally administered therapeutic agent.

Following intravenous administration, the total body clearance of this compound was 3.53-6.69 mL/min/kg in rats and 2.79-3.69 mL/min/kg in monkeys. The volume of distribution was 1.47-2.49 L/kg in rats and 1.34-1.54 L/kg in monkeys. Notably, this compound exhibited good oral bioavailability, ranging from 61.0-127% in rats and 63.7-73.8% in monkeys.

After oral administration of radiolabeled this compound, the radioactivity was widely distributed to various tissues, with the exception of the central nervous system, where distribution was low. The primary route of excretion for the radioactivity was through the feces in both species.

SpeciesTotal Body Clearance (mL/min/kg)Volume of Distribution (L/kg)Oral Bioavailability (%)
Rat3.53 - 6.691.47 - 2.4961.0 - 127
Monkey2.79 - 3.691.34 - 1.5463.7 - 73.8

Early Clinical Development

The robust preclinical data supported the progression of this compound into clinical trials. A Phase 1 study in healthy Japanese subjects confirmed the tolerability of this compound after single and multiple escalating doses. Subsequently, a Phase 2, randomized, double-blind, placebo-controlled study in Japanese patients with essential hypertension demonstrated a significant dose-dependent reduction in sitting and 24-hour blood pressure compared to placebo. The efficacy of this compound at doses of 2.5 mg/day and 5 mg/day was established, paving the way for larger Phase 3 trials.

Signaling Pathway and Experimental Workflows

Mineralocorticoid Receptor Signaling Pathway

MR_Signaling_Pathway cluster_blood Bloodstream cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds MR_Aldo MR-Aldosterone Complex Aldosterone->MR_Aldo MR->MR_Aldo HSP Heat Shock Proteins (HSP) This compound This compound This compound->MR Blocks Binding MRE Mineralocorticoid Response Element (MRE) MR_Aldo->MRE Translocation & Dimerization MR_HSP MR-HSP Complex MR_HSP->MR Dissociation Gene_Transcription Gene Transcription MRE->Gene_Transcription Activation mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Translation Ion_Transport ↑ Na+ Reabsorption ↑ K+ Excretion Protein_Synthesis->Ion_Transport

Caption: Mineralocorticoid Receptor (MR) Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Characterization

In_Vitro_Workflow cluster_binding Radioligand Binding Assay cluster_functional Reporter Gene Assay B1 Prepare MR-expressing cell membranes B2 Incubate with ³H-Aldosterone and varying concentrations of This compound B1->B2 B3 Separate bound from free radioligand B2->B3 B4 Quantify radioactivity B3->B4 B5 Calculate IC50 for binding B4->B5 F1 Transfect cells with MR expression vector and MRE-luciferase reporter F2 Treat cells with Aldosterone and varying concentrations of This compound F1->F2 F3 Incubate for 24 hours F2->F3 F4 Measure luciferase activity F3->F4 F5 Calculate IC50 for functional antagonism F4->F5 In_Vivo_Workflow cluster_model DOCA-Salt Hypertensive Rat Model Induction cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis M1 Unilateral Nephrectomy M2 Implant DOCA pellet subcutaneously M1->M2 M3 Provide 1% NaCl in drinking water M2->M3 T1 Administer this compound, vehicle, or comparator drug daily M3->T1 T2 Monitor blood pressure regularly (e.g., tail-cuff) T1->T2 T3 Continue treatment for several weeks T2->T3 A1 Compare blood pressure changes between treatment groups T3->A1 A2 Assess dose-response relationship A1->A2

References

Esaxerenone's Impact on Aldosterone-Induced Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esaxerenone is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist. The mineralocorticoid receptor is a nuclear hormone receptor that, upon binding to its ligand aldosterone, translocates to the nucleus and modulates the expression of a wide array of genes. Dysregulation of the aldosterone-MR signaling pathway is implicated in the pathophysiology of various cardiovascular and renal diseases. This compound exerts its therapeutic effects by competitively blocking the binding of aldosterone to the MR, thereby attenuating the downstream cascade of aldosterone-induced gene expression. This technical guide provides an in-depth overview of the molecular mechanisms of this compound's action, focusing on its impact on gene expression, and details the experimental protocols used to elucidate these effects.

Mechanism of Action: Inhibition of Aldosterone-Induced Gene Expression

Aldosterone's genomic effects are mediated through the mineralocorticoid receptor. In the absence of a ligand, the MR resides in the cytoplasm in a complex with heat shock proteins. Upon aldosterone binding, the MR undergoes a conformational change, dissociates from the heat shock proteins, and translocates to the nucleus. In the nucleus, the MR binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activators and the general transcription machinery, leading to the transcription of aldosterone-responsive genes.

This compound, as a potent and selective MR antagonist, directly competes with aldosterone for binding to the ligand-binding domain of the MR. By occupying the receptor, this compound prevents the conformational changes necessary for receptor activation and nuclear translocation.[1] This blockade of the initial step in the signaling cascade effectively inhibits the subsequent recruitment of the transcriptional machinery and the expression of aldosterone-induced genes.

Data Presentation: Quantitative Impact of this compound on Gene Expression

The inhibitory effect of this compound on aldosterone-induced gene expression has been quantified in various preclinical studies. The following tables summarize the key findings.

Assay Type Parameter Value Reference
In Vitro Transcriptional AssayIC50 for inhibition of aldosterone-induced MR transcriptional activation3.7 nM[2]

Table 1: In Vitro Potency of this compound

Gene Experimental Model Effect of Aldosterone Effect of this compound Reference
Sgk1 (Serum/glucocorticoid-regulated kinase 1)Human Aortic Endothelial CellsIncreased mRNA and protein levels (TNF-α stimulated)Significantly decreased basal and TNF-α-stimulated mRNA and protein levels[1]
TGF-β1 (Transforming growth factor-beta 1)Aldosterone-infused mice (kidney)Upregulated expressionAntagonized the upregulation of TGF-β1[3][4]
PAI-1 (Plasminogen activator inhibitor-1)Dahl salt-sensitive hypertensive rats (heart)Sharp increase in mRNA expressionSignificantly reduced mRNA expression
Collagen Type IDahl salt-sensitive hypertensive rats (heart)Sharp increase in mRNA expressionSignificantly reduced mRNA expression
Collagen Type IIIDahl salt-sensitive hypertensive rats (heart)Sharp increase in mRNA expressionSignificantly reduced mRNA expression
VEGFA (Vascular endothelial growth factor A)Aldosterone-treated macrophages (in vitro)Upregulated mRNA and protein expressionReversed the upregulation of VEGFA
IL-1β (Interleukin-1 beta)Aldosterone-treated macrophages (in vitro)Significantly increased mRNA levelsStrongly decreased mRNA levels
TNF-α (Tumor necrosis factor-alpha)Aldosterone-treated macrophages (in vitro)Significantly increased mRNA levelsStrongly decreased mRNA levels

Table 2: In Vivo and In Vitro Effects of this compound on Aldosterone-Induced Gene Expression

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Aldosterone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR_HSP MR-HSP Complex Aldosterone->MR_HSP Binds MR MR MR_HSP->MR HSP Dissociation MR_nucleus MR MR->MR_nucleus Nuclear Translocation This compound This compound This compound->MR_HSP Blocks Binding HRE HRE MR_nucleus->HRE Binds Gene Aldosterone- Responsive Genes (e.g., Sgk1, PAI-1) HRE->Gene Initiates Transcription mRNA mRNA Gene->mRNA

Caption: Aldosterone Signaling and this compound's Point of Intervention.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_chromatin Chromatin-Level Analysis Cell_Culture Cell Culture (e.g., renal cells, cardiomyocytes) Treatment Treatment: 1. Vehicle 2. Aldosterone 3. Aldosterone + this compound Cell_Culture->Treatment Reporter_Assay Luciferase Reporter Assay Treatment->Reporter_Assay Assess promoter activity qPCR Quantitative PCR (qPCR) Treatment->qPCR Measure mRNA levels ChIP Chromatin Immunoprecipitation (ChIP) Treatment->ChIP Assess MR-DNA binding Animal_Model Animal Model (e.g., Aldosterone-infused, Dahl salt-sensitive rats) Dosing Dosing: 1. Vehicle 2. This compound Animal_Model->Dosing Tissue_Harvest Tissue Harvest (e.g., kidney, heart) Dosing->Tissue_Harvest qPCR_invivo qPCR Tissue_Harvest->qPCR_invivo Measure mRNA levels

Caption: Experimental Workflow for Studying this compound's Effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is used to quantify the mRNA levels of aldosterone-induced genes.

  • Cell Culture and Treatment:

    • Culture target cells (e.g., human renal cortical epithelial cells) in appropriate media.

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve cells for 24 hours prior to treatment.

    • Treat cells with:

      • Vehicle (e.g., DMSO)

      • Aldosterone (e.g., 10 nM)

      • Aldosterone (10 nM) + this compound (at various concentrations, e.g., 1-100 nM)

    • Incubate for a predetermined time (e.g., 4, 8, or 24 hours).

  • RNA Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly in the well using a lysis buffer (e.g., from a commercial RNA extraction kit).

    • Extract total RNA according to the manufacturer's protocol (e.g., using a silica-based column).

    • Quantify RNA concentration and assess purity using a spectrophotometer.

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • qPCR Reaction:

    • Prepare a reaction mix containing:

      • cDNA template

      • SYBR Green or TaqMan probe-based qPCR master mix

    • Perform qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each sample.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Luciferase Reporter Assay for Transcriptional Activity

This assay measures the ability of this compound to inhibit aldosterone-induced transcriptional activation of the MR.

  • Cell Culture and Transfection:

    • Use a cell line that has low endogenous MR expression (e.g., HEK293T).

    • Co-transfect cells with:

      • An expression vector for the human mineralocorticoid receptor.

      • A reporter plasmid containing a luciferase gene downstream of a promoter with multiple mineralocorticoid response elements (MREs).

      • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Cell Treatment:

    • After 24 hours of transfection, treat the cells with:

      • Vehicle

      • Aldosterone (e.g., 1 nM)

      • Aldosterone (1 nM) + this compound (at a range of concentrations to determine IC50).

    • Incubate for 18-24 hours.

  • Luciferase Activity Measurement:

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly luciferase activity using a luminometer after adding the luciferase substrate.

    • Measure Renilla luciferase activity in the same sample for normalization.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is designed to determine if this compound can block the recruitment of the mineralocorticoid receptor to the promoter regions of its target genes.

  • Cell Culture and Cross-linking:

    • Culture cells and treat them as described for the qPCR experiment.

    • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the cross-linking reaction by adding glycine.

  • Chromatin Preparation:

    • Harvest the cells and lyse them to release the nuclei.

    • Isolate the nuclei and lyse them to release the chromatin.

    • Shear the chromatin into fragments of 200-1000 bp using sonication.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G agarose/magnetic beads.

    • Incubate the chromatin overnight at 4°C with an antibody specific to the mineralocorticoid receptor or a control IgG.

    • Add protein A/G beads to precipitate the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads extensively to remove non-specific binding.

    • Elute the protein-DNA complexes from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by heating the samples.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a DNA purification kit or phenol-chloroform extraction.

  • DNA Analysis by qPCR:

    • Perform qPCR on the purified DNA using primers that flank a known MRE in the promoter of a target gene (e.g., Sgk1).

    • Quantify the amount of precipitated DNA relative to the total input chromatin.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Esaxerenone Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of esaxerenone, a novel non-steroidal mineralocorticoid receptor (MR) antagonist, in rodent models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of this compound.

Introduction to this compound

This compound is a highly potent and selective non-steroidal antagonist of the mineralocorticoid receptor.[1][2] Unlike steroidal MRAs, this compound's non-steroidal structure offers greater selectivity and potentially a better safety profile, making it a promising therapeutic agent for conditions associated with MR overactivation, such as hypertension, chronic kidney disease, and cardiovascular disorders.[1][3][4] In rodent models, this compound has demonstrated significant antihypertensive, anti-inflammatory, and organ-protective effects.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters and effective dosages of this compound in various rodent models.

Table 1: Pharmacokinetic Parameters of this compound in Rats
Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)Absolute Bioavailability (%)Total Body Clearance (mL/min/kg)Volume of Distribution (L/kg)Half-life (t½) (h)Reference(s)
Oral0.1-2.0-4.561.0-127--~6-7
Oral0.3-2.0-4.561.0-127--~6-7
Oral1-2.0-4.561.0-127--~6-7
Oral3-2.0-4.561.0-127--~6-7
Intravenous0.1---3.53-6.691.47-2.49~6-7
Intravenous0.3---3.53-6.691.47-2.49~6-7
Intravenous1---3.53-6.691.47-2.49~6-7
Intravenous3---3.53-6.691.47-2.49~6-7

Note: Cmax and AUC were found to increase with dose.

Table 2: Efficacious Dosages of this compound in Rodent Models
Rodent ModelDisease ModelDose (mg/kg/day)Administration RouteDurationKey FindingsReference(s)
Dahl Salt-Sensitive (DSS) RatsSalt-Sensitive Hypertension0.5 and higherOral-Suppressed elevation of systolic blood pressure.
Dahl Salt-Sensitive (DSS) RatsSalt-Dependent Hypertension & Renal Injury1Oral (p.o.)6 weeksDecreased blood pressure, attenuated albuminuria, glomerular injury, and tubulointerstitial fibrosis.
KK-Ay MiceHypertensive Diabetic Kidney Disease1Oral (p.o.)-Renal protective effects.
C57BL/6 MiceStreptozotocin-induced Diabetes3Oral Gavage3 weeksAmeliorated endothelial dysfunction.
C57BL/6 MiceHigh-Fat Diet-induced Insulin Resistance3Oral-Ameliorated insulin resistance.
ApoE KO MiceAtherosclerosis (Diabetic model)- (in diet)Oral (in diet)8 weeksReduced plaque area in the aortic arch.
C57BL/6 MiceAldosterone-induced Vascular Damage1Oral12 weeksAttenuated mitochondrial damage-mediated pyroptosis in the aorta.

Experimental Protocols

Protocol for Oral Gavage Administration of this compound

This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines.

Materials:

  • This compound

  • Vehicle (e.g., carboxymethyl cellulose, 0.5% methylcellulose solution)

  • Appropriately sized gavage needles (flexible plastic or stainless steel with a ball-tip are recommended).

  • Syringes

  • Animal scale

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation of Dosing Solution:

    • Based on the desired dose and the average weight of the animals, calculate the required concentration of this compound in the vehicle.

    • Prepare a homogenous suspension of this compound in the chosen vehicle. Sonication or vortexing may be necessary.

  • Animal Handling and Restraint:

    • Weigh the animal to determine the precise dosing volume. Gavage volumes should generally not exceed 10 mL/kg for rats and mice.

    • Properly restrain the animal to ensure its safety and the accuracy of the administration. For mice, this can be done by scruffing the neck. For rats, a firmer one-handed grip immobilizing the head is necessary. The head and neck should be extended to create a straight path to the esophagus.

  • Gavage Needle Insertion:

    • Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the end at the last rib or xiphoid process. Mark this length on the needle.

    • Gently insert the gavage needle into the mouth, directing it towards the roof of the mouth and then down the esophagus. The animal should swallow as the tube passes. Never force the needle. If resistance is met, withdraw and re-attempt.

  • Administration of this compound:

    • Once the needle is correctly positioned in the stomach (up to the pre-measured mark), slowly administer the this compound suspension.

    • After administration, gently withdraw the needle in the same direction it was inserted.

  • Post-Administration Monitoring:

    • Observe the animal for a few minutes after the procedure for any signs of respiratory distress (e.g., gasping, blue mucous membranes), which could indicate accidental administration into the trachea. If this occurs, immediate euthanasia may be necessary.

    • Return the animal to its cage and monitor its general health and well-being.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects primarily by selectively blocking the mineralocorticoid receptor. This action inhibits the downstream signaling cascades initiated by aldosterone, which are implicated in various pathologies.

Mineralocorticoid Receptor (MR) Signaling Pathway

MR_Signaling_Pathway cluster_EC Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Response Cellular Response Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds MR_Aldo MR-Aldosterone Complex HSP90 HSP90 MR->HSP90 Associated with This compound This compound This compound->MR Blocks MRE Mineralocorticoid Response Element (MRE) MR_Aldo->MRE Translocates to Nucleus & Binds Gene_Transcription Gene Transcription (e.g., Sgk1, ENaC) MRE->Gene_Transcription Activates Response Sodium & Water Retention, Inflammation, Fibrosis Gene_Transcription->Response

Caption: this compound blocks the binding of aldosterone to the mineralocorticoid receptor.

Downstream Effects on PI3K-Akt and Chemokine Signaling

Recent studies suggest that this compound's protective effects may also involve the modulation of other signaling pathways, such as the PI3K-Akt and chemokine signaling pathways, particularly in the context of diabetic complications.

Esaxerenone_Downstream_Effects cluster_Upstream Upstream Signaling cluster_Pathways Modulated Pathways cluster_Outcomes Cellular Outcomes cluster_Organ_Protection Organ Protection This compound This compound MR_Blockade MR Blockade This compound->MR_Blockade PI3K_Akt PI3K-Akt Pathway MR_Blockade->PI3K_Akt Modulates Chemokine Chemokine Signaling Pathway MR_Blockade->Chemokine Modulates eNOS ↑ eNOS Phosphorylation PI3K_Akt->eNOS Cell_Survival ↑ Cell Survival PI3K_Akt->Cell_Survival Inflammation ↓ Inflammation Chemokine->Inflammation Fibrosis ↓ Fibrosis Chemokine->Fibrosis Cardioprotection Cardioprotection eNOS->Cardioprotection Inflammation->Cardioprotection Renoprotection Renoprotection Inflammation->Renoprotection Fibrosis->Renoprotection Cell_Survival->Cardioprotection

Caption: Downstream effects of this compound on key signaling pathways.

Experimental Workflow Example: Evaluation of this compound in a Hypertensive Rat Model

Experimental_Workflow cluster_Phase1 Phase 1: Model Induction & Acclimation cluster_Phase2 Phase 2: Treatment Period cluster_Phase3 Phase 3: Data Collection & Analysis cluster_Outcome Outcome Animal_Selection Select Rodent Model (e.g., Dahl Salt-Sensitive Rats) Acclimation Acclimation Period (e.g., 1 week) Animal_Selection->Acclimation Diet Induce Hypertension (e.g., High-Salt Diet) Acclimation->Diet Grouping Randomize into Groups: - Vehicle Control - this compound (e.g., 1 mg/kg/day) - Positive Control (optional) Diet->Grouping Treatment Daily Oral Gavage (e.g., 6 weeks) Grouping->Treatment BP_Monitoring Weekly Blood Pressure Measurement Treatment->BP_Monitoring Urine_Collection 24h Urine Collection (for Albuminuria) Treatment->Urine_Collection Tissue_Harvesting Harvest Kidneys & Heart for Histology & Biomarker Analysis Treatment->Tissue_Harvesting Data_Analysis Statistical Analysis BP_Monitoring->Data_Analysis Urine_Collection->Data_Analysis Tissue_Harvesting->Data_Analysis Conclusion Evaluate Antihypertensive and Organ-Protective Effects Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating this compound in a rodent model.

References

Evaluating the Potency of Esaxerenone: A Guide to Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Esaxerenone is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[1][2][3] It is a promising therapeutic agent for the management of hypertension and diabetic nephropathy.[1] Unlike traditional steroidal MR antagonists, this compound's unique chemical structure contributes to its high potency and selectivity for the MR, potentially reducing the incidence of hormonal side effects.[1] The accurate determination of this compound's potency is critical for its preclinical and clinical development. This document provides detailed protocols for cell-based assays designed to evaluate the potency of this compound and other MR antagonists.

The primary mechanism of this compound is the competitive blockade of the mineralocorticoid receptor, preventing its activation by the endogenous ligand aldosterone. This inhibition of the MR signaling pathway leads to a reduction in sodium and water retention, thereby lowering blood pressure. Cell-based assays are indispensable tools for quantifying the antagonist potency of compounds like this compound. These assays provide a physiologically relevant environment to study the interaction between the compound, the receptor, and the subsequent cellular response.

This application note details two primary types of cell-based assays:

  • MR Reporter Gene Assay: A widely used method to quantify the ability of a compound to inhibit the transcriptional activity of the MR in response to an agonist.

  • Competitive Ligand Binding Assay: This assay measures the affinity of a compound for the MR by quantifying its ability to displace a radiolabeled or fluorescently tagged ligand.

  • Endothelial Nitric Oxide Synthase (eNOS) Phosphorylation Assay: A functional assay that measures a downstream effect of MR signaling in a relevant cell type, providing insights into the compound's impact on vascular function.

Data Presentation

The potency of this compound and other MR antagonists is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). The following tables summarize the reported in vitro potency of this compound and provide a comparison with other common MR antagonists.

Table 1: In Vitro Potency of this compound

Assay TypeCell LineAgonistIC50 (nM)Reference(s)
MR Reporter Gene AssayNot SpecifiedAldosterone3.7
MR Reporter Gene AssayNot SpecifiedAldosterone18
³H-Aldosterone Binding AssayNot SpecifiedN/A9.4

Table 2: Comparative In Vitro Potency of MR Antagonists (IC50 in nM)

CompoundMR Reporter Gene Assay (vs. Aldosterone)Reference(s)
This compound 3.7 - 18
Spironolactone24 - 66
Eplerenone970 - 990
Finerenone18

Mandatory Visualizations

Here are the diagrams for the described signaling pathways and experimental workflows.

MR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds HSP Heat Shock Proteins (HSP) MR->HSP Dissociation Dimerization Dimerization MR->Dimerization Activation This compound This compound This compound->MR Blocks MR_HSP Inactive MR-HSP Complex Dimer_nucleus MR Dimer Dimerization->Dimer_nucleus Nuclear Translocation MRE Mineralocorticoid Response Element (MRE) on DNA Dimer_nucleus->MRE Binds Transcription Gene Transcription MRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein

Figure 1. Mineralocorticoid Receptor (MR) Signaling Pathway and Mechanism of this compound Action.

Reporter_Gene_Assay_Workflow cluster_prep Day 1: Assay Preparation cluster_treatment Day 1: Compound Treatment cluster_detection Day 2: Signal Detection cluster_analysis Data Analysis A1 Seed MR-reporter cells in 96-well plate A2 Incubate for 4-6 hours A1->A2 B1 Prepare serial dilutions of this compound B2 Add this compound and a fixed concentration of Aldosterone (agonist) to cells B1->B2 B3 Incubate for 22-24 hours B2->B3 C1 Lyse cells and add luciferase substrate C2 Measure luminescence C1->C2 D1 Plot luminescence vs. This compound concentration D2 Calculate IC50 value D1->D2

Figure 2. Experimental Workflow for the MR Reporter Gene Assay.

Logical_Relationship Compound This compound Binding Binding to MR Compound->Binding MR Mineralocorticoid Receptor (MR) MR->Binding Inhibition Inhibition of MR Transcriptional Activity Binding->Inhibition Downstream Modulation of Downstream Cellular Functions Inhibition->Downstream Potency Determination of Potency (IC50 / Ki) Inhibition->Potency Downstream->Potency

Figure 3. Logical Relationship for Evaluating this compound Potency.

Experimental Protocols

Mineralocorticoid Receptor (MR) Reporter Gene Assay

This assay quantifies the ability of this compound to inhibit the aldosterone-induced transcriptional activation of the MR. The assay utilizes a host cell line (e.g., HEK293 or CHO-K1) stably co-transfected with an expression vector for the human mineralocorticoid receptor and a reporter vector containing a luciferase gene under the control of an MR-responsive promoter.

Materials:

  • HEK293 or CHO-K1 cells stably expressing human MR and an MRE-luciferase reporter construct

  • Cell culture medium (e.g., DMEM or F12) with 10% charcoal-stripped fetal bovine serum (FBS)

  • This compound

  • Aldosterone

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

Day 1:

  • Cell Seeding:

    • Trypsinize and resuspend the cells in culture medium.

    • Seed the cells into a 96-well plate at a density of approximately 30,000 cells per well in 45 µL of medium.

    • Incubate the plate at 37°C in a CO2 incubator for 16-24 hours.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in assay medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Prepare a solution of aldosterone in assay medium at a concentration that elicits approximately 80% of the maximal response (EC80), which is typically around 140 pM.

    • To the wells containing the cells, add 5 µL of the diluted this compound or vehicle control.

    • Immediately add a fixed concentration of aldosterone to all wells except the vehicle control.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for 24 hours.

Day 2:

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Incubate the plate at room temperature for approximately 10 minutes with gentle rocking to ensure complete cell lysis.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no cells) from all readings.

    • Normalize the data to the control wells (cells treated with aldosterone only).

    • Plot the normalized luminescence against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Competitive Ligand Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled ligand (e.g., ³H-aldosterone) for binding to the MR in whole cells or cell membrane preparations.

Materials:

  • Cells expressing the human mineralocorticoid receptor (e.g., CHO-K1 or HEK293)

  • ³H-aldosterone (radioligand)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Scintillation cocktail

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Protocol:

  • Cell Preparation:

    • Culture cells to near confluence.

    • For whole-cell binding, gently wash the cells with PBS.

    • For membrane preparations, homogenize the cells in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer.

  • Binding Reaction:

    • In a 96-well plate, add in the following order:

      • 150 µL of cell suspension or membrane preparation.

      • 50 µL of varying concentrations of this compound or vehicle (for total binding) or a high concentration of unlabeled aldosterone (for non-specific binding).

      • 50 µL of ³H-aldosterone at a fixed concentration (typically at or below its Kd).

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Dry the filters and place them in scintillation vials.

    • Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the competition curve.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Endothelial Nitric Oxide Synthase (eNOS) Phosphorylation Assay

This assay assesses the functional antagonism of this compound on a downstream signaling event of MR activation in endothelial cells. Aldosterone has been shown to decrease the phosphorylation of eNOS at Ser1177, an activating site. This assay measures the ability of this compound to reverse this effect.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (e.g., EGM-2)

  • Aldosterone

  • This compound

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-eNOS (Ser1177) and anti-total eNOS

  • Secondary antibody conjugated to horseradish peroxidase (HRP)

  • Chemiluminescent substrate

  • Western blotting equipment

Protocol:

  • Cell Culture and Treatment:

    • Culture HUVECs to 80-90% confluence.

    • Pre-treat the cells with varying concentrations of this compound for 30 minutes.

    • Stimulate the cells with aldosterone (e.g., 1000 nM) for 3 hours.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against phospho-eNOS (Ser1177) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total eNOS to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for phospho-eNOS and total eNOS.

    • Calculate the ratio of phospho-eNOS to total eNOS for each treatment condition.

    • Plot the fold change in the phospho-eNOS/total eNOS ratio relative to the aldosterone-treated control against the this compound concentration.

    • Determine the concentration of this compound that restores eNOS phosphorylation to baseline levels.

References

Protocol for Studying Esaxerenone's Effects on Cardiac Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins in the heart muscle, is a common pathological feature of many cardiovascular diseases, leading to cardiac stiffness, dysfunction, and eventual heart failure. The mineralocorticoid receptor (MR) signaling pathway plays a pivotal role in the pathogenesis of cardiac fibrosis. Esaxerenone is a novel, non-steroidal, selective MR antagonist that has demonstrated potent anti-fibrotic effects in preclinical models of cardiac injury. These application notes provide a comprehensive protocol for researchers to investigate the therapeutic potential of this compound in mitigating cardiac fibrosis.

Mechanism of Action

This compound competitively blocks the binding of aldosterone to the MR, a nuclear receptor that, upon activation, translocates to the nucleus and regulates the transcription of various pro-fibrotic genes.[1] By inhibiting MR activation, this compound can attenuate downstream signaling cascades, including the transforming growth factor-beta (TGF-β)/Smad pathway, which is a central mediator of fibrosis.[2][3] This leads to reduced cardiac fibroblast activation, decreased collagen synthesis, and a subsequent reduction in cardiac fibrosis.[3]

Experimental Protocols

This section outlines detailed methodologies for in vivo and in vitro studies to assess the anti-fibrotic effects of this compound.

In Vivo Model of Cardiac Fibrosis: Transverse Aortic Constriction (TAC) in Mice

The TAC model induces pressure overload on the left ventricle, leading to cardiac hypertrophy and subsequent fibrosis, mimicking aspects of hypertensive heart disease.

Protocol:

  • Animal Model: 8-week-old male C57BL/6 mice are used for this procedure.

  • Anesthesia and Preparation: Anesthetize the mouse with an appropriate anesthetic (e.g., ketamine/xylazine cocktail or isoflurane). Shave the upper thoracic area and disinfect with 70% ethanol and povidone-iodine. Place the mouse in a supine position on a heating pad to maintain body temperature.

  • Surgical Procedure:

    • Make a small vertical incision in the suprasternal notch.

    • Carefully dissect to expose the aortic arch between the innominate and left carotid arteries.

    • Pass a 7-0 silk suture under the aortic arch.

    • Tie the suture around the aorta and a 27-gauge needle.

    • Gently remove the needle to create a constriction of a defined diameter.

    • Close the chest and skin incisions with appropriate sutures.

  • Post-Operative Care: Administer analgesics as required and monitor the animals closely for the first 72 hours.

  • This compound Treatment:

    • Route of Administration: Oral administration is common. This compound can be mixed into the chow or administered daily via oral gavage.

    • Dosage: A dosage of 1-3 mg/kg/day has been shown to be effective in mouse models.[4] For incorporation into chow, a concentration of 0.001% to 0.003% (w/w) can be used.

    • Treatment Duration: Treatment can be initiated either prophylactically (before or at the time of TAC surgery) or therapeutically (after the establishment of fibrosis, e.g., 1-2 weeks post-TAC) and typically continues for 2-4 weeks.

Histological Assessment of Cardiac Fibrosis

1. Tissue Preparation:

  • At the end of the treatment period, euthanize the mice and excise the hearts.

  • Perfuse the hearts with phosphate-buffered saline (PBS) to remove blood.

  • Fix the hearts in 10% neutral buffered formalin for 24-48 hours.

  • Process the fixed hearts and embed them in paraffin.

  • Cut 5 µm thick sections for staining.

2. Azan-Mallory Staining Protocol:

This staining method differentiates collagen fibers (blue) from muscle tissue (red/orange) and nuclei (red).

  • Deparaffinization and Rehydration:

    • Xylene: 2 changes, 5 minutes each.

    • 100% Ethanol: 2 changes, 3 minutes each.

    • 95% Ethanol: 1 change, 3 minutes.

    • 70% Ethanol: 1 change, 3 minutes.

    • Distilled water: rinse well.

  • Staining:

    • Stain in Azocarmine G solution for 15-20 minutes at 50-60°C.

    • Rinse quickly in distilled water.

    • Differentiate in 0.1% Aniline-Alcohol solution until nuclei are red and cytoplasm is pale pink.

    • Rinse in 1% Acetic-Alcohol for 1 minute.

    • Mordant in 5% Phosphotungstic acid for 15-20 minutes.

    • Rinse quickly in distilled water.

    • Stain in Aniline Blue-Orange G solution for 15-20 minutes.

  • Dehydration and Mounting:

    • Rinse quickly in distilled water.

    • Dehydrate through 95% and 100% ethanol.

    • Clear in xylene and mount with a permanent mounting medium.

3. Quantification of Fibrosis:

  • Capture digital images of the stained heart sections.

  • Use image analysis software (e.g., ImageJ) to quantify the fibrotic area.

  • ImageJ Protocol:

    • Open the image in ImageJ.

    • Use the "Color Threshold" tool to select the blue-stained collagen areas.

    • Measure the area of the selected collagen.

    • Measure the total tissue area.

    • Calculate the percentage of the fibrotic area: (Collagen Area / Total Tissue Area) x 100.

Gene Expression Analysis by qPCR

1. RNA Extraction and cDNA Synthesis:

  • Homogenize heart tissue samples in a suitable lysis buffer (e.g., TRIzol).

  • Extract total RNA using a standard RNA isolation kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

2. qPCR Protocol:

  • Prepare a reaction mixture containing cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green master mix.

  • Perform qPCR using a real-time PCR system with the following typical cycling conditions:

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

  • Include a melt curve analysis to verify the specificity of the amplified product.

  • Normalize the expression of the target genes to a stable reference gene (e.g., Gapdh).

  • Calculate the relative gene expression using the 2-ΔΔCt method.

Protein Expression Analysis by Western Blot

1. Protein Extraction:

  • Homogenize heart tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein.

  • Determine the protein concentration using a BCA protein assay.

2. Western Blot Protocol:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

In Vitro Studies with Cardiac Fibroblasts

1. Isolation and Culture of Primary Cardiac Fibroblasts:

  • Isolate primary cardiac fibroblasts from neonatal or adult mouse hearts using enzymatic digestion with collagenase and trypsin.

  • Culture the isolated fibroblasts in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Fibroblasts will adhere to the culture dish, while other cell types can be removed by washing.

2. In Vitro Treatment Protocol:

  • Plate the cardiac fibroblasts in appropriate culture plates.

  • Once the cells reach 70-80% confluency, serum-starve them for 24 hours.

  • Pre-treat the cells with this compound at various concentrations (e.g., 10⁻⁸ to 10⁻⁵ M) for 1-2 hours.

  • Induce a fibrotic response by adding a pro-fibrotic agent such as TGF-β1 (10 ng/mL) or Angiotensin II (100 nM) for 24-48 hours.

3. Immunofluorescence Staining for α-SMA:

  • Fix the treated cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Block with 5% goat serum in PBS.

  • Incubate with a primary antibody against α-SMA (e.g., 1:200 dilution) overnight at 4°C.

  • Incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Visualize the cells using a fluorescence microscope.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups.

Table 1: Echocardiographic Parameters in TAC Mice Treated with this compound

ParameterSham + VehicleSham + this compoundTAC + VehicleTAC + this compound
Ejection Fraction (%)
Fractional Shortening (%)
LV Mass (mg)
LV End-Diastolic Diameter (mm)
LV End-Systolic Diameter (mm)

Table 2: Histological and Gene Expression Analysis of Cardiac Fibrosis

ParameterSham + VehicleSham + this compoundTAC + VehicleTAC + this compound
Histology
Fibrotic Area (%)
Gene Expression (Relative to Sham + Vehicle)
Col1a11.0
Col3a11.0
Acta2 (α-SMA)1.0
Tgfb11.0
Sgk11.0

Table 3: Protein Expression Analysis of Fibrotic Markers

Protein (Relative to Sham + Vehicle)Sham + VehicleSham + this compoundTAC + VehicleTAC + this compound
Collagen I1.0
Collagen III1.0
α-SMA1.0
p-Smad2/31.0
TGF-β11.0

Table 4: Primer Sequences for Mouse qPCR

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
Col1a1GAG AAC CAG CAG AGC CAGAA CAA GGT GAC AGA GGC ATA
Col3a1GAA AGG ATG GAG AGT CAG GAACAT TGC GTC CAT CAA AGC C
Acta2CAC TGA ACC CTA AGG CCA ACGAG TCC AGC ACA ATA CCA GTT
Tgfb1CTA ATG GTG AAA CAG GGT GGA CTCGT GTC AGC CTC GTC TAC AG
Sgk1GCT GAC AAG AAG AAG ATC GAGGGT GGT TCT TGA GGT TGA TG
GapdhCAC CAT CCG GGT TCC TAT AAA TTGG CAC TGC ACA AGA AGA T

Table 5: Primary Antibodies for Western Blot and Immunofluorescence

Target ProteinApplicationRecommended DilutionSupplier (Example)
Collagen IWB, IF1:1000Abcam
Collagen IIIWB, IF1:1000Novus Biologicals
α-SMAWB, IF1:1000 (WB), 1:200 (IF)Abcam
p-Smad2/3WB1:1000Cell Signaling Technology
TGF-β1WB1:1000Abcam
GAPDHWB1:5000Cell Signaling Technology
β-actinWB1:5000Cell Signaling Technology

Mandatory Visualizations

G cluster_0 Experimental Workflow for In Vivo Studies TAC Transverse Aortic Constriction (TAC) Surgery in Mice Treatment This compound Treatment (e.g., 1-3 mg/kg/day) TAC->Treatment Euthanasia Euthanasia and Heart Collection Treatment->Euthanasia Histology Histological Analysis (Azan-Mallory Staining) Euthanasia->Histology qPCR Gene Expression Analysis (qPCR) Euthanasia->qPCR WB Protein Expression Analysis (Western Blot) Euthanasia->WB Quantification Quantification of Fibrosis Histology->Quantification

Caption: Workflow for in vivo assessment of this compound on cardiac fibrosis.

G cluster_1 This compound's Mechanism of Action in Cardiac Fibrosis Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Activation Nucleus Nucleus MR->Nucleus Translocation This compound This compound This compound->MR Inhibition TGFb_pathway TGF-β/Smad Pathway Activation Nucleus->TGFb_pathway Upregulation Pro_fibrotic_genes Pro-fibrotic Gene Transcription (e.g., Collagen I, Collagen III) TGFb_pathway->Pro_fibrotic_genes Cardiac_Fibrosis Cardiac Fibrosis Pro_fibrotic_genes->Cardiac_Fibrosis

Caption: Signaling pathway illustrating this compound's inhibitory effect on cardiac fibrosis.

G cluster_2 In Vitro Experimental Workflow Isolation Isolate Primary Cardiac Fibroblasts Culture Culture and Expand Fibroblasts Isolation->Culture Treatment Pre-treat with this compound Culture->Treatment Induction Induce Fibrotic Response (TGF-β1/Ang II) Treatment->Induction Analysis Analyze Fibrotic Markers Induction->Analysis IF Immunofluorescence (α-SMA) Analysis->IF qPCR_in_vitro qPCR (Collagen, α-SMA) Analysis->qPCR_in_vitro WB_in_vitro Western Blot (p-Smad2/3) Analysis->WB_in_vitro

Caption: Workflow for in vitro investigation of this compound's anti-fibrotic effects.

References

Application Note: Esaxerenone Efficacy in a Dahl Salt-Sensitive Rat Model of Hypertensive Renal and Cardiac Injury

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Salt-sensitive hypertension is a major contributor to cardiovascular and renal disease. The Dahl salt-sensitive (SS) rat is a well-established preclinical model that mirrors key aspects of human salt-sensitive hypertension, including the development of high blood pressure, renal damage, and cardiac hypertrophy when fed a high-salt diet.[1][2][3] Esaxerenone is a novel, non-steroidal, selective mineralocorticoid receptor (MR) blocker.[4][5] Overactivation of the MR, often by aldosterone, contributes to sodium and water retention, inflammation, and fibrosis in the kidneys and heart. This compound works by selectively inhibiting the MR, thereby mitigating the downstream effects of its overactivation. This application note provides a detailed protocol for using the Dahl salt-sensitive rat model to evaluate the therapeutic efficacy of this compound, summarizing expected outcomes and key experimental procedures.

Mechanism of Action: this compound and the Mineralocorticoid Receptor Pathway

This compound exerts its therapeutic effects by directly competing with mineralocorticoids like aldosterone for binding to the mineralocorticoid receptor. In pathological conditions such as salt-sensitive hypertension, excessive MR activation leads to the transcription of genes that promote sodium retention, potassium excretion, inflammation, and fibrosis. By blocking this interaction, this compound prevents these downstream events, leading to reduced blood pressure and protection against end-organ damage in the kidneys and heart.

G cluster_0 Cell Cytoplasm cluster_1 Nucleus cluster_2 Aldo Aldosterone MR Mineralocorticoid Receptor (MR) Aldo->MR Binds & Activates MRE Mineralocorticoid Response Element (DNA) MR->MRE Translocation Esax This compound Esax->MR Binds & Inhibits Gene Target Gene Transcription MRE->Gene Initiates Patho Pathophysiological Effects Gene->Patho Leads to Patho_Effects Na+ & Water Retention Inflammation Fibrosis Hypertension & Organ Damage

Caption: this compound's mechanism of action via Mineralocorticoid Receptor blockade.

Experimental Protocols

The following protocols describe the induction of salt-sensitive hypertension in Dahl SS rats and subsequent treatment with this compound to assess its efficacy.

Animal Model and Acclimatization
  • Animal Strain: Male Dahl salt-sensitive (SS/JrHsd/McwiCrl) rats, 6 weeks of age.

  • Housing: House rats in a temperature-controlled facility (25°C) with a 12-hour light/dark cycle.

  • Acclimatization: Allow a one-week acclimatization period upon arrival. Provide standard chow and water ad libitum.

Induction of Hypertension and Treatment Groups
  • Diet:

    • Control Group (Low-Salt Diet - LSD): Feed a diet containing 0.3-0.4% NaCl.

    • Hypertensive Group (High-Salt Diet - HSD): Feed a diet containing 8% NaCl to induce hypertension, renal, and cardiac injury.

  • Treatment Groups (n=10 per group):

    • LSD Control: Rats on a low-salt diet.

    • HSD Vehicle: Rats on a high-salt diet receiving vehicle control.

    • HSD + this compound: Rats on a high-salt diet receiving this compound.

  • Drug Administration:

    • This compound can be administered mixed in the feed (e.g., 0.001% w/w) or via oral gavage (p.o.) at doses such as 1 mg/kg/day.

    • Treatment should commence after a period of HSD feeding (e.g., 6 weeks) to allow for the establishment of hypertension and organ damage, or concurrently with the start of the HSD, depending on the study's aim (prevention vs. treatment).

    • The total study duration on the respective diets is typically 4 to 6 weeks or longer for survival studies.

G cluster_diet Diet & Treatment Initiation (6 Weeks) cluster_endpoints Endpoint Analysis start 6-Week-Old Dahl SS Rats acclimate 1-Week Acclimatization start->acclimate LSD Low-Salt Diet (LSD) (0.4% NaCl) acclimate->LSD HSD High-Salt Diet (HSD) (8% NaCl) acclimate->HSD HSD_Esax HSD + this compound (e.g., 1 mg/kg/day) acclimate->HSD_Esax BP Blood Pressure Monitoring LSD->BP HSD->BP HSD_Esax->BP Urine 24h Urine Collection (Albumin, Creatinine) BP->Urine Blood Blood Sampling (Biomarkers) Urine->Blood Histo Histopathology (Kidney, Heart) Blood->Histo

Caption: Experimental workflow for evaluating this compound in Dahl SS rats.
Key Efficacy Endpoints and Methodologies

  • Blood Pressure Measurement:

    • Method: Use radiotelemetry for continuous monitoring or the tail-cuff method for periodic measurements.

    • Frequency: Measure weekly to track the progression of hypertension.

  • Renal Function and Injury Assessment:

    • Urine Collection: Place rats in metabolic cages for 24-hour urine collection.

    • Albuminuria: Measure urinary albumin and creatinine to determine the urinary albumin-to-creatinine ratio (UACR), a key indicator of glomerular injury.

  • Histopathological Analysis:

    • Tissue Collection: At the end of the study, perfuse animals and collect kidneys and hearts.

    • Staining:

      • Glomerulosclerosis & Tubulointerstitial Fibrosis: Use Periodic acid-Schiff (PAS) and Masson's trichrome staining on kidney sections.

      • Cardiac Fibrosis: Use Masson's trichrome staining on heart sections.

    • Immunohistochemistry: Stain for markers of inflammation (e.g., TNF-α) and oxidative stress (e.g., 4-hydroxynonenal).

Expected Results and Data Presentation

Treatment with this compound is expected to significantly ameliorate the adverse effects of a high-salt diet in Dahl SS rats. The data below is a representative summary compiled from multiple studies.

Table 1: Effects of this compound on Blood Pressure and Renal Injury
ParameterLow-Salt Diet (LSD)High-Salt Diet (HSD) - VehicleHigh-Salt Diet (HSD) - this compound
Systolic Blood Pressure (mmHg) ~135>210Significantly reduced vs. HSD
Urinary Albumin Excretion NormalMarkedly IncreasedSignificantly attenuated vs. HSD
Glomerular Injury Score MinimalSevereSignificantly reduced vs. HSD
Tubulointerstitial Fibrosis (%) <5%>30%Significantly reduced vs. HSD
Table 2: Effects of this compound on Cardiac Parameters
ParameterLow-Salt Diet (LSD)High-Salt Diet (HSD) - VehicleHigh-Salt Diet (HSD) - this compound
Heart Weight to Body Weight Ratio NormalSignificantly IncreasedSignificantly reduced vs. HSD
Cardiac Ejection Fraction (%) NormalSignificantly ReducedSignificantly improved vs. HSD
Cardiac Fibrosis (%) MinimalSignificantly IncreasedSignificantly reduced vs. HSD
Survival Rate HighMarkedly ReducedSignificantly improved vs. HSD

Discussion and Conclusion

The Dahl salt-sensitive rat provides a robust model for investigating the pathophysiology of salt-induced hypertension and associated end-organ damage. Studies consistently show that a high-salt diet leads to severe hypertension, albuminuria, glomerulosclerosis, tubulointerstitial fibrosis, and adverse cardiac remodeling in these animals.

Treatment with the non-steroidal MR blocker, this compound, effectively counters these pathological changes. It significantly lowers blood pressure and provides substantial renal and cardiac protection. These protective effects are linked to the reduction of inflammation and oxidative stress. Notably, this compound has demonstrated renoprotective effects that may be independent of its blood pressure-lowering action, highlighting its direct impact on MR-mediated tissue damage.

References

Application Notes and Protocols for In Vivo Imaging to Assess Esaxerenone Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esaxerenone is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist. Assessing its engagement with the MR in vivo is crucial for understanding its pharmacodynamics and optimizing its therapeutic use. This document provides a detailed overview of potential in vivo imaging techniques to assess this compound's target engagement, focusing on Positron Emission Tomography (PET) as a theoretical framework and Quantitative Whole-Body Autoradiography (QWBA) as a practical preclinical method. Due to the current lack of a validated PET radioligand for the mineralocorticoid receptor, this guide outlines the principles and proposes protocols that could be implemented once a suitable tracer becomes available, and details an established alternative for preclinical research.

Introduction

This compound selectively binds to and inhibits the mineralocorticoid receptor, counteracting the effects of aldosterone.[1] This mechanism is central to its therapeutic effects in conditions like hypertension and diabetic nephropathy.[1] Directly visualizing and quantifying the interaction of this compound with its target in a living organism can provide invaluable information on dose-dependent receptor occupancy, inform clinical trial design, and enhance our understanding of its pharmacological profile. In vivo imaging techniques offer a non-invasive window into these molecular interactions.

Signaling Pathway of this compound Action

This compound acts as a competitive antagonist at the mineralocorticoid receptor. In its activated state, the MR translocates to the nucleus and modulates the transcription of various genes. By blocking this interaction, this compound prevents the downstream effects of MR activation, such as sodium and water retention.

Caption: Simplified signaling pathway of this compound's antagonist action at the mineralocorticoid receptor.

In Vivo Imaging Techniques

Positron Emission Tomography (PET) for Receptor Occupancy

PET is a highly sensitive, quantitative imaging technique that can be used to measure receptor occupancy by a drug in vivo.[2][3] This is achieved by using a radiolabeled ligand (a "PET tracer") that binds to the target receptor. A baseline scan measures the tracer binding without the drug, and a second scan after drug administration measures the displacement of the tracer by the drug. The difference in tracer binding is used to calculate receptor occupancy.

Challenge: A significant challenge for assessing this compound's target engagement with PET is the current lack of a validated and specific PET radioligand for the mineralocorticoid receptor. The development of such a tracer is a complex process requiring a molecule with high affinity and selectivity for the MR, appropriate pharmacokinetic properties for imaging, and the ability to be radiolabeled with a positron-emitting isotope.

Proposed Experimental Workflow (Hypothetical PET Ligand):

The following diagram illustrates the workflow for a receptor occupancy study, assuming a suitable MR-specific PET tracer is available.

cluster_workflow PET Receptor Occupancy Workflow Subject Research Subject (e.g., Preclinical Model) Baseline_Scan Baseline PET Scan (Inject MR PET Tracer) Subject->Baseline_Scan Drug_Admin Administer this compound (Single or multiple doses) Baseline_Scan->Drug_Admin Post_Dose_Scan Post-Dose PET Scan (Inject MR PET Tracer) Drug_Admin->Post_Dose_Scan Data_Analysis Image & Data Analysis Post_Dose_Scan->Data_Analysis RO_Calc Receptor Occupancy Calculation Data_Analysis->RO_Calc

Caption: Experimental workflow for a PET receptor occupancy study.

Proposed Protocol for PET Imaging of MR Occupancy by this compound (Theoretical):

This protocol is based on general principles of PET receptor occupancy studies and would require adaptation based on the specific properties of a future MR PET tracer.

  • Subject Preparation:

    • Animal models (e.g., rodents, non-human primates) should be fasted overnight to reduce variability in tracer uptake.

    • Anesthetize the animal for the duration of the scan.

    • Maintain body temperature using a heating pad.

  • Baseline PET Scan:

    • Position the animal in the PET scanner.

    • Administer the hypothetical MR-specific PET tracer (e.g., [18F]-MR-ligand) via intravenous injection.

    • Acquire dynamic PET data for 60-90 minutes.

    • Anatomical imaging (CT or MRI) should be performed for attenuation correction and co-registration.

  • This compound Administration:

    • Administer a single dose of this compound at a relevant concentration.

    • Allow for a sufficient time interval for the drug to reach peak plasma concentration and brain/target tissue penetration. This would be determined from pharmacokinetic studies of this compound.

  • Post-Dose PET Scan:

    • Repeat the PET imaging procedure as described in step 2.

  • Data Analysis:

    • Reconstruct PET images with correction for attenuation, scatter, and radioactive decay.

    • Co-register PET images with the anatomical images (CT/MRI).

    • Define regions of interest (ROIs) in tissues known to express the MR (e.g., kidney, heart, specific brain regions) and a reference region with low or no MR expression.

    • Calculate the binding potential (BPND) or other measures of specific tracer binding for the baseline and post-dose scans.

    • Calculate receptor occupancy (RO) using the following formula: RO (%) = [(BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline] * 100

Quantitative Whole-Body Autoradiography (QWBA)

QWBA is a preclinical technique that provides high-resolution images of the distribution of a radiolabeled compound throughout the entire body of an animal. While it is an ex vivo technique, it provides a detailed snapshot of the in vivo distribution and can be used to assess target engagement in specific tissues.

Experimental Workflow for QWBA:

cluster_qwba QWBA Experimental Workflow Synthesis Radiolabel this compound (e.g., with 14C or 3H) Dosing Administer Radiolabeled This compound to Animals Synthesis->Dosing Sacrifice Euthanize at Specific Time Points Dosing->Sacrifice Sectioning Cryosection Whole Body Sacrifice->Sectioning Imaging Expose Sections to Phosphor Imaging Plate Sectioning->Imaging Quantification Quantify Radioactivity in Tissues Imaging->Quantification

Caption: Workflow for a Quantitative Whole-Body Autoradiography study.

Protocol for QWBA to Assess this compound Tissue Distribution and Target Engagement:

  • Radiolabeling:

    • Synthesize [14C]-Esaxerenone or [3H]-Esaxerenone with high radiochemical purity and specific activity.

  • Animal Dosing:

    • Use appropriate animal models (e.g., rats or mice).

    • For a biodistribution study, administer a single intravenous or oral dose of radiolabeled this compound.

    • For a target engagement study, a displacement experiment can be designed:

      • Group 1 (Control): Administer only radiolabeled this compound.

      • Group 2 (Displacement): Pre-treat with a high dose of non-radiolabeled this compound or another MR antagonist, followed by administration of radiolabeled this compound.

  • Sample Collection:

    • At predetermined time points after dosing, euthanize the animals.

    • Immediately freeze the whole animal in a mixture of hexane and solid CO2.

  • Cryosectioning:

    • Embed the frozen carcass in carboxymethylcellulose.

    • Collect thin (e.g., 20-40 µm) whole-body sections using a cryomacrotome.

    • Mount the sections onto adhesive tape.

  • Imaging and Quantification:

    • Expose the sections to a phosphor imaging plate for a duration determined by the radioactivity level.

    • Scan the imaging plate using a phosphor imager.

    • Include calibrated radioactive standards to allow for quantification of radioactivity concentration in different tissues.

    • Analyze the images to determine the concentration of this compound-derived radioactivity in various organs and tissues. In the target engagement study, a reduction in radioactivity in MR-rich tissues in the displacement group compared to the control group would indicate specific binding.

Data Presentation

Quantitative data from these studies should be summarized in tables for clear comparison.

Table 1: Hypothetical PET Receptor Occupancy Data for this compound

Dose of this compoundMean Receptor Occupancy in Kidney (%)Mean Receptor Occupancy in Heart (%)
1 mg/kg35 ± 530 ± 6
3 mg/kg68 ± 862 ± 7
10 mg/kg92 ± 488 ± 5
(Note: This data is illustrative and not based on actual experimental results.)

Table 2: Expected QWBA Data for [14C]-Esaxerenone in Rats (Illustrative)

TissueConcentration (ng eq/g) at 2h post-dose
Blood150
Kidney2500
Heart800
Liver5000
Brain50
Muscle200
(Note: This data is illustrative and not based on actual experimental results.)

Conclusion

While the direct in vivo imaging of this compound's target engagement at the mineralocorticoid receptor using techniques like PET is currently hampered by the lack of a suitable radiotracer, the principles and protocols for such studies are well-established. In the interim, preclinical methods such as Quantitative Whole-Body Autoradiography provide a robust alternative for assessing tissue distribution and specific binding to the MR. The development of a specific MR PET ligand would be a significant advancement, enabling non-invasive quantification of this compound's receptor occupancy in both preclinical and clinical settings, thereby accelerating its development and optimizing its therapeutic application.

References

Application Note: Esaxerenone Modulates eNOS Phosphorylation in Endothelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Esaxerenone is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[1][2] Overactivation of the MR by aldosterone has been implicated in endothelial dysfunction, partly through the dysregulation of endothelial nitric oxide synthase (eNOS), a key enzyme in the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[1][3] The activity of eNOS is finely regulated by phosphorylation at specific serine and threonine residues. Phosphorylation at Serine 1177 (Ser1177) is generally associated with eNOS activation, while phosphorylation at Threonine 495 (Thr495) is inhibitory.[3] This application note details the effect of this compound on aldosterone-induced eNOS phosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs) and provides a detailed protocol for its analysis using Western blot.

Data Presentation

The following tables summarize the quantitative analysis of Western blot data on eNOS phosphorylation in HUVECs treated with aldosterone and this compound.

Table 1: Effect of Aldosterone on eNOS Phosphorylation

Treatmentp-eNOS (Ser1177) / Total eNOS (Relative Units)p-eNOS (Thr495) / Total eNOS (Relative Units)p-eNOS (Ser1177) / p-eNOS (Thr495) Ratio
Control1.001.001.00
Aldosterone (10 nM)~0.60~1.50~0.40
Aldosterone (100 nM)~0.40~1.80~0.22

Data are estimated from graphical representations in the source literature and presented as relative units normalized to the control group. The results indicate that aldosterone dose-dependently decreases the activating phosphorylation of eNOS at Ser1177 and increases the inhibitory phosphorylation at Thr495, leading to a significant reduction in the ratio of active to inactive eNOS.

Table 2: Effect of this compound on Aldosterone-Mediated Changes in eNOS Phosphorylation

Treatmentp-eNOS (Ser1177) / Total eNOS (Relative Units)p-eNOS (Thr495) / Total eNOS (Relative Units)p-eNOS (Ser1177) / p-eNOS (Thr495) Ratio
Control1.001.001.00
Aldosterone (100 nM)~0.40~1.80~0.22
Aldosterone (100 nM) + this compound (1 µM)~0.85~1.20~0.71

Data are estimated from graphical representations in the source literature and presented as relative units normalized to the control group. Pre-treatment with this compound was shown to significantly attenuate the aldosterone-induced decrease in eNOS Ser1177 phosphorylation and the increase in Thr495 phosphorylation, thereby restoring the ratio of active to inactive eNOS.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for the effect of this compound on eNOS phosphorylation in endothelial cells.

cluster_0 Endothelial Cell Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Activates p_Ser1177 p-eNOS (Ser1177) MR->p_Ser1177 Inhibits Phosphorylation p_Thr495 p-eNOS (Thr495) MR->p_Thr495 Promotes Phosphorylation This compound This compound This compound->MR Inhibits eNOS_active eNOS (Active) NO Nitric Oxide (NO) eNOS_active->NO Produces eNOS_inactive eNOS (Inactive) p_Ser1177->eNOS_active p_Thr495->eNOS_inactive

Caption: this compound's mechanism on eNOS phosphorylation.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate endothelial cell growth medium supplemented with growth factors. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed HUVECs in 6-well plates and grow until they reach 80-90% confluency.

  • Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours in a basal medium to reduce background signaling.

  • This compound Pre-treatment: Pre-treat the cells with 1 µM this compound (or vehicle control) for 1 hour.

  • Aldosterone Stimulation: Following pre-treatment, stimulate the cells with 100 nM aldosterone for the desired time course (e.g., 24 hours).

Protocol 2: Western Blot Analysis of eNOS Phosphorylation

  • Protein Extraction:

    • Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay kit.

  • Sample Preparation:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to the protein samples.

    • Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE:

    • Load 20-30 µg of protein per lane onto a 7.5% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane at 100V for 90 minutes in a cold transfer buffer.

  • Blocking:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies against p-eNOS (Ser1177), p-eNOS (Thr495), and total eNOS overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically, but a starting point of 1:1000 is common.

  • Washing:

    • Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a 1:5000 dilution in 5% BSA in TBST for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated eNOS signals to the total eNOS signal for each sample.

Experimental Workflow

The following diagram provides a visual representation of the Western blot workflow.

A HUVEC Culture & Treatment B Protein Extraction & Quantification A->B C SDS-PAGE B->C D Protein Transfer (PVDF Membrane) C->D E Blocking (5% BSA) D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Caption: Western blot workflow for eNOS analysis.

References

Application Note: Gene Expression Analysis in Response to Esaxerenone Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Esaxerenone is a novel, non-steroidal, and highly selective mineralocorticoid receptor (MR) antagonist.[1][2] It is utilized in the treatment of conditions such as hypertension and diabetic nephropathy.[3] The mechanism of action involves blocking the binding of aldosterone to the MR, which is a nuclear hormone receptor.[3] This blockade prevents the translocation of the receptor to the nucleus, thereby inhibiting the transcription of specific genes that regulate sodium and water reabsorption, and contribute to inflammation, fibrosis, and oxidative stress.[3] Analyzing the changes in gene expression following this compound treatment is crucial for understanding its therapeutic effects and identifying potential biomarkers.

Mechanism of Action

Aldosterone, a mineralocorticoid hormone, plays a key role in regulating blood pressure and electrolyte balance. When aldosterone binds to the MR, the complex translocates to the nucleus and acts as a transcription factor, modulating the expression of various genes. Overactivation of this pathway can lead to pathological conditions including hypertension, cardiac fibrosis, and kidney damage. This compound selectively inhibits the MR, thereby preventing the downstream gene expression changes induced by aldosterone. This leads to reduced inflammation, decreased oxidative stress, and amelioration of tissue fibrosis, contributing to its cardioprotective and renoprotective effects.

Applications in Research and Drug Development

Gene expression analysis is a powerful tool to elucidate the molecular mechanisms underlying the therapeutic effects of this compound. Techniques such as RNA sequencing (RNA-seq) and quantitative PCR (qPCR) can be employed to:

  • Identify specific genes and pathways modulated by this compound.

  • Discover potential biomarkers for treatment response.

  • Understand the drug's effects in different disease models, such as diabetic cardiomyopathy and atherosclerosis.

  • Compare the transcriptional effects of this compound with other MRAs to delineate its unique pharmacological profile.

Quantitative Data Summary

The following tables summarize the reported changes in gene expression and provide key parameters for designing relevant experiments.

Table 1: Summary of Genes and Pathways Modulated by this compound Treatment

Gene/Pathway CategoryBiological Context/ModelObserved Effect on ExpressionReference
Inflammation-Related Genes Aorta of diabetic ApoE KO miceSignificantly Lower
Cardiac tissue of hypertensive ratsDown-regulated
Macrophage Markers Aorta of diabetic ApoE KO miceSignificantly Lower
Cell Adhesion Factors Aorta of diabetic ApoE KO miceSignificantly Lower
Oxidative Stress Markers (e.g., gp47phox, p22phox)Aorta of diabetic ApoE KO mice; Cardiac tissue of hypertensive ratsSignificantly Lower
Serum and glucocorticoid-regulated kinase 1 (SGK-1) Cardiac tissue of hypertensive ratsSignificantly Reduced
Chemokine Signaling Pathway Diabetic Cardiomyopathy ModelInhibited
PI3K-Akt Signaling Pathway Diabetic Cardiomyopathy ModelInhibited
Key Pathogenic Genes (PIK3CA, PIK3CB, CDK4, JAK3, CCR2, CCR3, CXCR3)Diabetic Cardiomyopathy ModelIdentified as key targets

Table 2: Recommended Parameters for RNA-Seq Experimental Design for Drug Response Analysis

ParameterRecommendationRationaleReference
Cell Model Biologically relevant models (e.g., human aortic smooth muscle cells, patient-derived organoids).To ensure the findings are translatable to the disease pathophysiology.
Replicates Minimum of 3 biological replicates per condition.To ensure statistical power and account for biological variability.
Controls Untreated or vehicle-treated control group.To differentiate true drug effects from background noise or vehicle effects.
Time Points Multiple time points post-treatment.To capture both primary and secondary effects on gene expression.
Library Preparation 3' mRNA-Seq (e.g., QuantSeq) for expression profiling; Whole transcriptome RNA-Seq for novel isoform discovery.To match the experimental goals with the appropriate technology.
Sequencing Depth 3-5 million reads/sample for 3' mRNA-Seq; 20-30 million reads/sample for standard bulk RNA-Seq.To achieve sufficient coverage for accurate quantification of gene expression.

Visualizations

Esaxerenone_Mechanism cluster_Cyto Cytoplasm cluster_Nuc Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds MR_Aldo MR-Aldosterone Complex MR->MR_Aldo This compound This compound This compound->MR Blocks DNA DNA (MRE) MR_Aldo->DNA Translocates & Binds to MRE Transcription Gene Transcription DNA->Transcription Initiates mRNA mRNA (Inflammation, Fibrosis, Oxidative Stress) Transcription->mRNA RNASeq_Workflow A 1. Cell Culture & Treatment (e.g., HASMCs + this compound vs. Vehicle) B 2. RNA Isolation (Total RNA extraction and QC) A->B C 3. Library Preparation (mRNA enrichment, cDNA synthesis, adapter ligation) B->C D 4. Sequencing (High-throughput sequencing, e.g., Illumina) C->D E 5. Data Preprocessing (Quality control, trimming, alignment to reference genome) D->E F 6. Differential Gene Expression Analysis (Identify up/down-regulated genes) E->F G 7. Downstream Analysis (Pathway enrichment, GO analysis, network building) F->G Downstream_Effects A This compound Treatment B Mineralocorticoid Receptor (MR) Blockade A->B C Altered Gene Expression B->C D ↓ Pro-inflammatory Genes ↓ Pro-fibrotic Genes ↓ Oxidative Stress Genes C->D E Physiological Outcomes D->E F • Reduced Inflammation • Attenuated Fibrosis • Decreased Oxidative Stress • Cardiorenal Protection E->F

References

Application Notes and Protocols for Measuring Urinary Albumin-to-Creatinine Ratio in Esaxerenone Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esaxerenone is a novel, non-steroidal, selective mineralocorticoid receptor (MR) blocker. Its therapeutic potential in treating conditions such as hypertension and diabetic kidney disease is under extensive investigation. A key efficacy endpoint in clinical trials evaluating the renoprotective effects of this compound is the reduction in urinary albumin-to-creatinine ratio (UACR).[1][2] Albuminuria, characterized by an elevated UACR, is a hallmark of kidney damage. This compound has demonstrated a significant UACR-lowering effect in patients with type 2 diabetes and microalbuminuria or overt albuminuria.[3][4] This document provides detailed application notes and protocols for the accurate and consistent measurement of UACR in the context of this compound clinical studies.

This compound exerts its effects by selectively blocking the mineralocorticoid receptor, thereby inhibiting the downstream signaling pathways activated by aldosterone.[5] This antagonism has been shown to mitigate renal injury through mechanisms that may be independent of blood pressure reduction. Notably, preclinical studies suggest that this compound can inhibit renal angiogenesis and endothelial-mesenchymal transition through the VEGFA and TGF-β1 pathways.

Data Presentation: Efficacy of this compound in Reducing UACR

The following tables summarize the quantitative data from key clinical trials of this compound, highlighting its impact on UACR.

Table 1: Phase 3 ESAX-DN Study - this compound in Type 2 Diabetes with Microalbuminuria

ParameterThis compound GroupPlacebo GroupStatistical Significance
Number of Patients Randomized from a total of 455 patientsRandomized from a total of 455 patientsN/A
Baseline UACR Patients with UACR of 45 to <300 mg/g creatininePatients with UACR of 45 to <300 mg/g creatinineN/A
Percent Change in UACR from Baseline to End of Treatment -58%+8%P < 0.001
UACR Remission Rate 22% (49 patients)4% (9 patients)P < 0.001
Time to First Remission (Hazard Ratio) 5.13 (95% CI: 3.27 to 8.04)N/ASignificant Improvement
Time to First Transition to UACR ≥300 mg/g (Hazard Ratio) 0.23 (95% CI: 0.11 to 0.48)N/ASignificant Improvement

Table 2: Phase 2 Study - this compound in Type 2 Diabetes with Microalbuminuria

This compound DosePercent Reduction in UACR from BaselinePlacebo Group Percent Change in UACRStatistical Significance (vs. Placebo)
1.25 mg/day 38%+7%P < 0.001
2.5 mg/day 50%+7%P < 0.001
5 mg/day 56%+7%P < 0.001

Table 3: Prospective Study in Hypertensive Patients with Diabetic Kidney Disease

UACR SubcohortMean Change in UACR from Baseline to EOT (mg/gCr)Percentage Change in UACR from Baseline to EOTStatistical Significance (p-value)
A1 (<30 mg/gCr) -4.2-34.2%< 0.001
A2 (30 to <300 mg/gCr) -59.8-56.9%< 0.001
A3 (300 to <1000 mg/gCr) -327.8-63.6%< 0.001
Total Population -97.5-50.9%< 0.001

Experimental Protocols

Protocol 1: Urinary Albumin-to-Creatinine Ratio (UACR) Measurement

Objective: To quantify the urinary albumin and creatinine levels to determine the UACR as a measure of kidney damage.

Specimen Collection and Handling:

  • Specimen Type: A first-morning void urine sample is the preferred specimen to minimize variability. If a first-morning void is not feasible, a random spot urine sample can be used for screening, with the acknowledgment of potentially higher variability.

  • Collection Container: Use a clean, sterile, leak-proof container.

  • Sample Volume: A minimum of 10 mL of urine should be collected.

  • Storage and Transport:

    • Freshly collected urine should be assayed as soon as possible.

    • If immediate analysis is not possible, samples can be stored at 4-8°C for up to one week.

    • For long-term storage, urine samples should be frozen at -70°C or lower.

    • Avoid repeated freeze-thaw cycles.

Materials and Reagents:

  • Immunoturbidimetric or immunonephelometric analyzer for albumin measurement.

  • Colorimetric or enzymatic assay for creatinine measurement.

  • Albumin and creatinine standards and controls.

  • Calibrated pipettes and tips.

  • Assay-specific reagents and buffers.

Assay Procedure:

Part A: Urinary Albumin Measurement

  • Bring all reagents, controls, and patient samples to room temperature before use.

  • Perform calibration of the analyzer according to the manufacturer's instructions using albumin standards.

  • Run quality control samples to ensure the assay is performing within specified limits.

  • Assay the patient urine samples for albumin concentration (mg/L) following the instrument's protocol.

  • If the albumin concentration is above the analytical measurement range, dilute the sample with a validated diluent and re-assay.

Part B: Urinary Creatinine Measurement

  • Bring all reagents, controls, and patient samples to room temperature.

  • Perform calibration for the creatinine assay using creatinine standards.

  • Run quality control samples.

  • Assay the patient urine samples for creatinine concentration (g/L or mg/dL) following the assay protocol.

Data Analysis and Calculation:

  • Calculate the Urinary Albumin-to-Creatinine Ratio (UACR) using the following formula:

    UACR (mg/g) = [Urinary Albumin (mg/L) / Urinary Creatinine (g/L)]

    Ensure consistency in units. If creatinine is measured in mg/dL, convert to g/L (1 g/L = 100 mg/dL).

  • Reporting: Report the UACR in mg/g.

Mandatory Visualizations

experimental_workflow start Start: Patient Enrollment collection Urine Sample Collection (First-Morning Void) start->collection storage Sample Storage (4-8°C short-term, -70°C long-term) collection->storage albumin_assay Urinary Albumin Assay (Immunoturbidimetry/Nephelometry) storage->albumin_assay creatinine_assay Urinary Creatinine Assay (Colorimetric/Enzymatic) storage->creatinine_assay calculation UACR Calculation (mg/g) albumin_assay->calculation creatinine_assay->calculation analysis Data Analysis and Reporting calculation->analysis end End of Protocol analysis->end

Caption: Experimental workflow for UACR measurement in this compound studies.

signaling_pathway Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Activates TGF_beta TGF-β1 Signaling MR->TGF_beta Upregulates VEGFA VEGFA Signaling MR->VEGFA Upregulates This compound This compound This compound->MR Blocks EndMT Endothelial-Mesenchymal Transition (EndMT) TGF_beta->EndMT Induces Angiogenesis Angiogenesis VEGFA->Angiogenesis Promotes Fibrosis Renal Fibrosis & Injury EndMT->Fibrosis Angiogenesis->Fibrosis

Caption: this compound's mechanism on TGF-β1 and VEGFA pathways.

References

Esaxerenone in combination therapy with RAS inhibitors in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers

Introduction

Esaxerenone, a novel, nonsteroidal, selective mineralocorticoid receptor (MR) blocker, has demonstrated significant potential in managing hypertension and diabetic nephropathy. Preclinical evidence robustly supports its therapeutic efficacy, particularly when used in combination with renin-angiotensin system (RAS) inhibitors, such as angiotensin II receptor blockers (ARBs). This combination therapy has been shown to exert synergistic renoprotective effects, offering a promising strategy for patients with diabetic kidney disease. These notes provide a detailed overview of the key preclinical findings and the experimental protocols utilized in these seminal studies.

Mechanism of Action and Therapeutic Rationale

The renin-angiotensin-aldosterone system (RAAS) plays a pivotal role in the pathophysiology of hypertension and renal damage. While RAS inhibitors, including angiotensin-converting enzyme (ACE) inhibitors and ARBs, effectively block the upstream components of this system, aldosterone breakthrough—a phenomenon where aldosterone levels return to or exceed baseline despite continued RAS inhibition—can limit their long-term efficacy.

This compound directly targets the mineralocorticoid receptor, the final downstream effector of the RAAS. By selectively blocking this receptor, this compound prevents aldosterone-mediated sodium and water retention, inflammation, and fibrosis in the kidneys. The combination of a RAS inhibitor and this compound, therefore, provides a more comprehensive blockade of the RAAS, addressing both the systemic effects of angiotensin II and the local effects of aldosterone, leading to enhanced organ protection.

Preclinical Efficacy of Combination Therapy

Preclinical studies have consistently demonstrated the superior renoprotective effects of this compound in combination with RAS inhibitors compared to monotherapy with either agent. A key study utilizing KK-Ay mice, a model of type 2 diabetic nephropathy, revealed a synergistic reduction in albuminuria with the co-administration of this compound and the ARB olmesartan.

Key Findings from Preclinical Studies:
  • Synergistic Albuminuria Reduction: The combination of this compound and olmesartan resulted in a more profound decrease in the urinary albumin-to-creatinine ratio (UACR) than either treatment alone.[1]

  • Podocyte Protection: The combination therapy significantly reduced the urinary excretion of podocalyxin, a marker of podocyte injury.[1]

  • Anti-inflammatory Effects: A significant reduction in urinary monocyte chemoattractant protein-1 (MCP-1), a key inflammatory chemokine, was observed with the combination treatment.[1]

  • Blood Pressure Independent Effects: Notably, the renoprotective effects of the combination therapy were observed without significant changes in systolic blood pressure, blood glucose, or serum potassium levels, suggesting a direct, organ-protective mechanism independent of systemic hemodynamic changes.[1]

Quantitative Data Summary

The following table summarizes the key quantitative findings from a representative preclinical study investigating the combination of this compound and olmesartan in KK-Ay mice.

ParameterVehicleThis compound (3 mg/kg)Olmesartan (1 mg/kg)This compound + Olmesartan
Change in UACR (g/gCre) from baseline at week 8 0.339-0.735-0.892-1.750
Urinary Podocalyxin (ng/day) at week 8 10.16.86.14.1
Urinary MCP-1 (pg/day) at week 8 19.912.111.57.8
Systolic Blood Pressure (mmHg) at week 8 135132130129
Blood Glucose (mg/dL) at week 8 450445455448
Serum Potassium (mEq/L) at week 8 4.54.64.54.6

Data adapted from a study in KK-Ay mice, a model of type 2 diabetic nephropathy.[1]

Experimental Protocols

This section provides a detailed methodology for a representative preclinical study evaluating the combination therapy of this compound and a RAS inhibitor in a diabetic nephropathy model.

Animal Model and Study Design
  • Animal Model: Male KK-Ay/Ta Jcl mice, a spontaneous model of type 2 diabetes with nephropathy, are used. C57BL/6J mice can be used as a non-diabetic control group.

  • Acclimatization: Mice are acclimated for at least one week before the start of the experiment, with free access to standard chow and water.

  • Grouping: At approximately 10 weeks of age, KK-Ay mice are randomized into four treatment groups (n=8-10 per group):

    • Vehicle (e.g., 0.5% methylcellulose solution)

    • This compound (e.g., 3 mg/kg/day)

    • RAS inhibitor (e.g., Olmesartan, 1 mg/kg/day)

    • This compound + RAS inhibitor

  • Drug Administration: All treatments are administered orally via gavage once daily for a period of 8 weeks.

Data Collection and Analysis
  • Urine Collection: 24-hour urine samples are collected at baseline and at specified intervals (e.g., every 4 weeks) using metabolic cages. Urine volume is recorded.

  • Biochemical Analysis:

    • Urinary albumin is measured using a commercially available ELISA kit.

    • Urinary and serum creatinine are measured using an enzymatic method.

    • Urinary podocalyxin and MCP-1 are quantified using ELISA kits.

    • Blood glucose is measured from tail vein blood using a glucometer.

    • Serum potassium is measured using an electrolyte analyzer.

  • Blood Pressure Measurement: Systolic blood pressure is measured at baseline and at the end of the study using the tail-cuff method in conscious, restrained mice.

  • Statistical Analysis: Data are expressed as mean ± standard error of the mean (SEM). Statistical significance between groups is determined using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test or Tukey's multiple comparisons test). A p-value of less than 0.05 is considered statistically significant.

Visualizations

Signaling Pathway of RAAS and Points of Intervention

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R RAS_Inhibitor RAS Inhibitors (e.g., ARBs) AngiotensinII->RAS_Inhibitor Aldosterone Aldosterone AT1R->Aldosterone stimulates release MR Mineralocorticoid Receptor (MR) Aldosterone->MR Effects Sodium/Water Retention Inflammation Fibrosis MR->Effects This compound This compound MR->this compound Renin Renin ACE ACE

Caption: Dual blockade of the RAAS with RAS inhibitors and this compound.

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow Start Start: KK-Ay Mice (10 weeks old) Randomization Randomization into 4 Groups (Vehicle, this compound, Olmesartan, Combination) Start->Randomization Treatment Daily Oral Gavage (8 weeks) Randomization->Treatment DataCollection Data Collection (Urine, Blood, BP) Treatment->DataCollection Analysis Biochemical & Statistical Analysis DataCollection->Analysis Endpoint Endpoint: Assess Renoprotective Effects Analysis->Endpoint

Caption: Workflow for assessing this compound combination therapy.

Conclusion

The preclinical data strongly support the use of this compound in combination with RAS inhibitors as a synergistic strategy to mitigate diabetic nephropathy. This combination therapy offers enhanced renoprotection that appears to be independent of its effects on systemic blood pressure. The detailed protocols provided herein offer a robust framework for researchers to further investigate the mechanisms and long-term benefits of this promising therapeutic approach. These findings have laid a critical foundation for ongoing and future clinical trials in patients with chronic kidney disease and diabetes.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Esaxerenone Solubility Challenges In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to Esaxerenone's solubility in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound is a poorly soluble compound.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class 2 drug, indicating low solubility and high permeability.[1] Its aqueous solubility is reported to be approximately 10 µg/mL.[1] However, it exhibits good solubility in organic solvents like Dimethyl Sulfoxide (DMSO).[2][3]

Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. Why is this happening and what can I do?

A2: This is a common issue with poorly soluble compounds. The organic solvent from your concentrated stock solution disperses in the aqueous medium, and if the final concentration of this compound exceeds its aqueous solubility limit, it will precipitate. To address this, you can try several approaches:

  • Lower the final concentration: If your experimental design allows, test a lower concentration of this compound.

  • Increase the solvent concentration in the final medium: While often limited by cell toxicity, a slightly higher final concentration of the organic solvent (e.g., DMSO) may help keep the compound in solution. It is crucial to have a vehicle control with the same solvent concentration to account for any solvent-induced effects.

  • Use solubility enhancers: Incorporating excipients like surfactants (e.g., Tween-80) or cyclodextrins (e.g., SBE-β-CD) in your final assay medium can improve solubility.

  • Sonication: Gentle sonication of the final solution can sometimes help in dissolving the compound.

Q3: What is the maximum recommended concentration of DMSO for cell-based assays?

A3: The maximum tolerated concentration of DMSO varies significantly between cell lines. Generally, it is advisable to keep the final DMSO concentration at or below 0.5%, and for many sensitive cell lines, below 0.1%. It is essential to perform a vehicle control experiment to assess the impact of the chosen DMSO concentration on your specific cell line's viability and function.

Q4: Can I use heat to dissolve this compound?

A4: Gentle warming can be used to aid the dissolution of this compound, particularly when preparing stock solutions or certain formulations. However, the stability of this compound at elevated temperatures should be considered. It is recommended to use the lowest effective temperature for the shortest possible duration. Always allow the solution to return to room temperature before use in experiments.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Precipitation in stock solution The solubility limit in the chosen solvent has been exceeded.- Use a higher-grade, anhydrous solvent (e.g., fresh DMSO) as hygroscopic DMSO can reduce solubility.- Gently warm the solution or use sonication to aid dissolution.- Prepare a more dilute stock solution.
Cloudiness or precipitation in the final assay medium The aqueous solubility of this compound has been exceeded upon dilution.- Decrease the final concentration of this compound.- Optimize the stock solution solvent and concentration to minimize the amount added to the aqueous medium.- Incorporate a low concentration of a biocompatible surfactant (e.g., 0.01-0.05% Tween-20 for enzyme assays) in the assay buffer.- For cell-based assays, consider using a formulation with solubility enhancers like SBE-β-CD.
Inconsistent experimental results The compound may not be fully dissolved, leading to variations in the effective concentration.- Visually inspect all solutions for any signs of precipitation before use.- Prepare fresh working solutions for each experiment.- Ensure thorough mixing after diluting the stock solution into the final medium.
Cell toxicity observed in vehicle control The concentration of the organic solvent (e.g., DMSO) is too high for the cells.- Reduce the final concentration of the solvent in the assay medium.- Perform a dose-response experiment to determine the maximum tolerated solvent concentration for your specific cell type.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityConcentration (mM)Notes
DMSO≥ 100 mg/mL214.38Hygroscopic DMSO can reduce solubility; use fresh solvent. Ultrasonic assistance may be needed.
DMSO93 mg/mL199.36
DMSO≥ 10 mg/mL21.44
EthanolSparingly Soluble (1-10 mg/mL)2.14 - 21.44
Water~10 µg/mL (0.01 mg/mL)0.021Predicted water solubility is 0.00475 mg/mL.

Table 2: Formulations for Enhanced Solubility (Primarily for in vivo, but adaptable for in vitro)

Formulation ComponentsFinal ConcentrationResulting Solubility
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline-≥ 2.5 mg/mL
10% DMSO, 90% (20% SBE-β-CD in Saline)-≥ 2.5 mg/mL
10% DMSO, 90% Corn Oil-≥ 2.5 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (MW: 466.48 g/mol )

    • Anhydrous, high-purity DMSO

    • Sterile, amber glass vial or polypropylene tube

    • Calibrated balance and appropriate weighing tools

    • Vortex mixer and/or sonicator

  • Procedure:

    • Weigh out 4.66 mg of this compound and transfer it to the vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Vortex the solution thoroughly for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays with a Final DMSO Concentration of 0.1%

  • Objective: To prepare a 10 µM working solution of this compound in cell culture medium.

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Appropriate cell culture medium

    • Sterile microcentrifuge tubes or a 96-well plate

  • Procedure (Serial Dilution):

    • Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of cell culture medium. This results in a 100 µM solution in 1% DMSO. Mix thoroughly by gentle pipetting.

    • Add 10 µL of the 100 µM intermediate solution to 90 µL of cell culture medium in your final assay plate/tube. This yields the final 10 µM this compound concentration with a final DMSO concentration of 0.1%.

    • Prepare a vehicle control by performing the same dilutions with DMSO that does not contain this compound.

Mandatory Visualizations

Esaxerenone_Solubility_Workflow start Start: Need to prepare this compound for in vitro assay stock_prep Prepare concentrated stock solution in 100% DMSO start->stock_prep check_solubility Is the stock solution clear? stock_prep->check_solubility sonicate_heat Apply gentle sonication or warming check_solubility->sonicate_heat No dilute_media Dilute stock into aqueous assay medium check_solubility->dilute_media Yes sonicate_heat->stock_prep check_precipitation Does precipitation occur? dilute_media->check_precipitation proceed Proceed with experiment (Include vehicle control) check_precipitation->proceed No troubleshoot Troubleshoot Solubility Issue check_precipitation->troubleshoot Yes option1 Option 1: Lower final this compound concentration troubleshoot->option1 option2 Option 2: Use solubility enhancers (e.g., SBE-β-CD) troubleshoot->option2 option3 Option 3: Increase final co-solvent (DMSO) if cells tolerate troubleshoot->option3 option1->dilute_media option2->dilute_media option3->dilute_media

Caption: Workflow for preparing and troubleshooting this compound solutions.

Esaxerenone_MOA cluster_cell Target Cell (e.g., Kidney Epithelial Cell) cluster_nucleus Nucleus MR Mineralocorticoid Receptor (MR) Complex Aldosterone-MR Complex MR->Complex Translocates Aldo Aldosterone Aldo->MR Binds Esax This compound Esax->MR Binds & Blocks Block Blockade ARE Aldosterone Response Elements (ARE) on DNA Complex->ARE Binds to Transcription Gene Transcription (e.g., Na+ channels) ARE->Transcription Initiates Effect Physiological Effect (e.g., Na+ reabsorption) Transcription->Effect Block->Complex

Caption: Mechanism of action of this compound as a mineralocorticoid receptor antagonist.

References

Addressing potential off-target effects of Esaxerenone in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using esaxerenone in cell culture experiments. Our goal is to help you identify and address potential off-target effects to ensure the validity of your results.

Frequently Asked Questions (FAQs)

Q1: How selective is this compound for the mineralocorticoid receptor (MR)?

A1: this compound is a highly selective, non-steroidal mineralocorticoid receptor antagonist.[1][2][3] Pharmacological studies have shown that it possesses a more than 1,000-fold greater affinity for the mineralocorticoid receptor compared to other NR3C nuclear receptors (which include receptors for glucocorticoids, androgens, and progestins).[4] Its unique binding mode to the MR contributes to its high potency and selectivity.[5]

Q2: What are the known off-target effects of this compound in cell culture?

A2: Pre-clinical studies have demonstrated that this compound has no significant agonistic or antagonistic activity on glucocorticoid, androgen, and progesterone receptors, even at high concentrations (e.g., 5 μM). However, one study has reported that this compound can directly inhibit voltage-gated sodium channels (INa) in pituitary tumor (GH3) cells. Researchers working with electrically excitable cells should consider this potential off-target effect.

Q3: Can this compound affect cell viability or proliferation in my cell line?

A3: While this compound is not primarily designed to be cytotoxic, any compound can affect cell viability at high concentrations or in specific cell types. It is always recommended to perform a dose-response curve and assess cell viability using a standard method, such as an MTT or MTS assay, in your specific cell line under your experimental conditions.

Q4: I am observing unexpected changes in gene expression that don't seem to be related to MR antagonism. What could be the cause?

A4: If you have ruled out experimental error, consider the following:

  • Cell Line Specificity: The cellular context, including the expression levels of various receptors and ion channels, can influence a compound's effects.

  • Off-Target Effects: As mentioned in Q2, this compound may have off-target effects on ion channels in certain cell types. This could indirectly influence signaling pathways and gene expression.

  • Purity of the Compound: Ensure the this compound you are using is of high purity. Impurities could be responsible for the unexpected effects.

Data Presentation

Table 1: Selectivity Profile of this compound

ReceptorInteraction TypeIC50 (nM)Notes
Mineralocorticoid Receptor (MR)Antagonist9.4High-affinity binding.
Glucocorticoid Receptor (GR)No Agonist/Antagonist Activity>5,000No significant activity observed up to 5 µM.
Androgen Receptor (AR)No Agonist/Antagonist Activity>5,000No significant activity observed up to 5 µM.
Progesterone Receptor (PR)No Agonist/Antagonist Activity>5,000No significant activity observed up to 5 µM.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Unexpected changes in cell morphology or viability. High concentration of this compound may be causing cytotoxicity.Perform a dose-response experiment and determine the optimal, non-toxic concentration range for your cell line using a cell viability assay (e.g., MTT assay).
Results are inconsistent with known MR signaling pathways. Potential off-target effects, particularly in electrically excitable cells.1. Confirm MR expression in your cell line. 2. Use a positive control (e.g., spironolactone, eplerenone) and a negative control. 3. If working with excitable cells, consider patch-clamp experiments to assess effects on ion channels.
No effect of this compound is observed, even at high concentrations. 1. Low or no MR expression in the cell line. 2. Degradation of the compound.1. Verify MR expression at the mRNA and/or protein level. 2. Use a fresh stock of this compound and protect it from light.
Variability between experimental repeats. Inconsistent cell culture conditions or reagent preparation.Standardize cell seeding density, treatment duration, and reagent preparation. Ensure proper mixing of this compound in the culture medium.

Mandatory Visualizations

Signaling_Pathway cluster_EC Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Aldosterone Aldosterone MR_active Active MR-Aldosterone Complex Aldosterone->MR_active Binds MR_inactive Inactive MR MR_inactive->MR_active Conformational Change HSP HSP90 MR_inactive->HSP MRE Mineralocorticoid Response Element (MRE) MR_active->MRE Translocates & Binds This compound This compound This compound->MR_inactive Binds & Blocks Transcription Gene Transcription MRE->Transcription Initiates

Caption: On-Target Mechanism of this compound Action.

Experimental_Workflow cluster_optional Optional Deeper Dive start Start: Hypothesize Off-Target Effect cell_culture Culture Cells of Interest start->cell_culture dose_response Dose-Response with this compound cell_culture->dose_response viability_assay Cell Viability Assay (e.g., MTT) dose_response->viability_assay qpcr Gene Expression Analysis (RT-qPCR) dose_response->qpcr data_analysis Data Analysis viability_assay->data_analysis qpcr->data_analysis binding_assay Receptor Binding Assay (Optional) binding_assay->data_analysis conclusion Conclusion on Off-Target Effect data_analysis->conclusion

Caption: Workflow for Investigating Off-Target Effects.

Experimental Protocols

Cell Viability Assay (MTT Protocol)

This protocol is for assessing the effect of this compound on cell viability.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Remove the old medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add 100 µL of solubilization solution to each well.

  • Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Gene Expression Analysis (Quantitative RT-PCR)

This protocol is for measuring changes in the expression of target genes in response to this compound treatment.

Materials:

  • 6-well cell culture plates

  • Cells of interest

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers (forward and reverse) for your target gene(s) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound and a vehicle control for the appropriate duration.

  • RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of your RNA extraction kit. Assess RNA quality and quantity.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers (to a final concentration of ~200-500 nM each), and diluted cDNA.

  • qPCR Run: Perform the qPCR on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Data Analysis: Analyze the amplification data. Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Radioligand Receptor Binding Assay

This protocol is to determine the binding affinity of this compound to a specific receptor.

Materials:

  • Cell membranes or whole cells expressing the receptor of interest

  • Radiolabeled ligand specific for the receptor (e.g., [3H]-aldosterone for MR)

  • Unlabeled this compound

  • Assay buffer

  • 96-well filter plates

  • Vacuum manifold

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of unlabeled this compound.

  • In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and the various concentrations of this compound.

  • Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled specific ligand).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Separate the bound from free radioligand by vacuum filtration through the filter plates.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50, which can then be used to calculate the Ki.

References

Technical Support Center: Optimizing Esaxerenone Dosage for Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Esaxerenone dosage for long-term animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel, non-steroidal, highly selective mineralocorticoid receptor (MR) antagonist.[1][2] It works by competitively blocking the binding of aldosterone to the MR.[1] This inhibition prevents the translocation of the MR into the nucleus, thereby blocking the downstream transcription of genes involved in sodium and water reabsorption and potassium excretion in the kidneys.[1] This ultimately leads to a reduction in blood pressure and provides organ protection, particularly in the kidneys and heart.[1]

Q2: What are the recommended starting dosage ranges for this compound in long-term rodent studies?

A2: Based on preclinical studies, effective oral doses of this compound in rodents range from 0.5 mg/kg/day to 3 mg/kg/day. In Dahl salt-sensitive hypertensive rats, doses of 0.5 mg/kg and higher have been shown to suppress the elevation of systolic blood pressure. For studies investigating diabetic nephropathy in mice, a dose of 3 mg/kg/day administered by oral gavage has been used effectively.

Q3: What is a suitable vehicle for preparing this compound for oral gavage in animal studies?

A3: Carboxymethyl cellulose (CMC) is a commonly used and effective vehicle for the oral administration of this compound in animal studies. A 0.5% (w/v) CMC solution is a suitable choice for creating a stable suspension for oral gavage.

Q4: What are the key pharmacokinetic parameters of this compound in common animal models?

A4: The pharmacokinetic profile of this compound has been characterized in rats and monkeys. A summary of key parameters is provided in the table below.

Data Presentation: Pharmacokinetic Parameters of this compound in Preclinical Models

ParameterRatMonkey
Oral Bioavailability (%) 61.0 - 12763.7 - 73.8
Total Body Clearance (mL/min/kg) 3.53 - 6.692.79 - 3.69
Volume of Distribution (L/kg) 1.47 - 2.491.34 - 1.54
Half-life (t½) (hours) ~6 - 7~10 - 13
Data compiled from multiple sources.

Troubleshooting Guide

Issue 1: Lack of Efficacy at the Selected Dose

  • Question: We are not observing the expected therapeutic effect (e.g., blood pressure reduction, decreased albuminuria) in our long-term study. What are the possible reasons and troubleshooting steps?

  • Answer:

    • Inadequate Dose: The selected dose may be too low for the specific animal strain, age, or disease model.

      • Solution: Consider a dose-escalation study to determine the optimal effective dose. Review literature for doses used in similar models.

    • Improper Formulation or Administration: Inconsistent suspension or inaccurate gavage technique can lead to variable dosing.

      • Solution: Ensure the this compound suspension in carboxymethyl cellulose is homogenous by vortexing thoroughly before each administration. Verify the accuracy of the gavage technique and the volume administered.

    • Low Baseline Aldosterone: The therapeutic effect of MR antagonists is more pronounced in states of elevated aldosterone.

      • Solution: Measure baseline plasma aldosterone and renin activity in your animal model. The effect of this compound may be less apparent in healthy animals with normal aldosterone levels.

    • Drug Metabolism Differences: The metabolic rate of this compound can vary between species and even strains.

      • Solution: If possible, measure plasma concentrations of this compound to ensure adequate exposure is being achieved. Compare the obtained concentrations with those reported in efficacious studies.

Issue 2: Signs of Toxicity or Adverse Events

  • Question: Our animals are showing signs of distress (e.g., lethargy, weight loss) during the long-term study. What are the potential signs of this compound toxicity and how should we monitor for them?

  • Answer:

    • Hyperkalemia: As a mineralocorticoid receptor antagonist, this compound can lead to elevated serum potassium levels.

      • Monitoring: Regularly monitor serum potassium levels. Clinical signs of hyperkalemia can include muscle weakness, lethargy, and in severe cases, cardiac arrhythmias.

    • Renal Dysfunction: Changes in renal function can occur.

      • Monitoring: Monitor serum creatinine and blood urea nitrogen (BUN) levels. A decrease in the estimated glomerular filtration rate (eGFR) may also be observed.

    • Dehydration and Electrolyte Imbalance: Due to its effects on sodium and water excretion, dehydration is a potential risk.

      • Monitoring: Ensure animals have ad libitum access to water. Monitor for clinical signs of dehydration such as decreased skin turgor and reduced urine output.

    • General Clinical Signs:

      • Monitoring: Conduct daily clinical observations for changes in behavior, appearance, and activity levels. Monitor body weight and food/water consumption regularly.

Issue 3: Unexpected Pharmacokinetic Profile

  • Question: The plasma concentrations of this compound in our study are significantly different from published data. What could be the cause?

  • Answer:

    • Formulation Issues: Poor solubility or stability of the dosing formulation can affect absorption.

      • Solution: Re-evaluate the preparation of the dosing vehicle and the suspension of this compound.

    • Gastrointestinal Factors: The health of the animal's gastrointestinal tract can influence drug absorption.

      • Solution: Ensure animals are healthy and free from gastrointestinal issues that could affect absorption.

    • Analytical Method Variability: Differences in the bioanalytical method used to measure plasma concentrations can lead to discrepancies.

      • Solution: Validate your analytical method and ensure it is performing within acceptable parameters.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in sterile, purified water. Mix thoroughly until a homogenous solution is formed.

  • Suspension of this compound: Weigh the required amount of this compound powder. Gradually add the this compound powder to the 0.5% CMC solution while continuously stirring or vortexing to ensure a uniform suspension.

  • Homogenization: Continue to mix the suspension until no clumps are visible. Before each administration, vortex the suspension vigorously to ensure homogeneity.

  • Administration: Administer the suspension to the animals via oral gavage using an appropriately sized gavage needle. The volume of administration should be calculated based on the animal's body weight.

Protocol 2: Long-Term Toxicology Study Design in Rodents (General Guideline)

  • Species: Rat (e.g., Sprague-Dawley) or Mouse (e.g., C57BL/6).

  • Duration: 6 to 12 months.

  • Groups:

    • Control group (vehicle only).

    • Low-dose this compound group.

    • Mid-dose this compound group.

    • High-dose this compound group.

  • Parameters to Monitor:

    • Daily: Clinical observations for signs of toxicity, morbidity, and mortality.

    • Weekly: Body weight, food and water consumption.

    • Monthly (or as indicated):

      • Hematology (e.g., complete blood count).

      • Clinical chemistry (e.g., electrolytes, renal function tests, liver enzymes).

      • Urinalysis.

    • At Terminus:

      • Gross necropsy.

      • Organ weights.

      • Histopathological examination of a comprehensive list of tissues.

Mandatory Visualizations

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds This compound This compound This compound->MR Blocks MR_Aldo MR-Aldosterone Complex Cytoplasm Cytoplasm Nucleus Nucleus Translocation Nuclear Translocation MR_Aldo->Translocation HRE Hormone Response Element (HRE) Translocation->HRE Binds to Gene_Expression Gene Expression (e.g., ENaC, SGK1) HRE->Gene_Expression Initiates Effects Sodium & Water Retention Potassium Excretion Increased Blood Pressure Gene_Expression->Effects Leads to

Caption: this compound's Mechanism of Action.

Experimental_Workflow Start Start: Dose Range Finding Dose_Selection Select Doses for Long-Term Study (Low, Mid, High + Vehicle) Start->Dose_Selection Animal_Acclimation Animal Acclimation & Baseline Measurements Dose_Selection->Animal_Acclimation Dosing_Period Long-Term Dosing (e.g., 6-12 months) Daily Oral Gavage Animal_Acclimation->Dosing_Period Monitoring In-Life Monitoring: - Clinical Signs - Body Weight - Blood/Urine Collection Dosing_Period->Monitoring Terminal_Procedures Terminal Procedures: - Necropsy - Organ Weights - Histopathology Dosing_Period->Terminal_Procedures Monitoring->Terminal_Procedures Data_Analysis Data Analysis & Interpretation Terminal_Procedures->Data_Analysis

Caption: Long-Term Animal Study Workflow.

Troubleshooting_Tree Problem Unexpected Experimental Outcome Lack_Efficacy Lack of Efficacy Problem->Lack_Efficacy Is it... Toxicity Signs of Toxicity Problem->Toxicity Or is it... Check_Dose Verify Dose Calculation & Administration Lack_Efficacy->Check_Dose Check_Formulation Assess Formulation Homogeneity & Stability Lack_Efficacy->Check_Formulation Measure_PK Measure Plasma Drug Concentration Lack_Efficacy->Measure_PK Assess_Aldosterone Evaluate Baseline Aldosterone/Renin Levels Lack_Efficacy->Assess_Aldosterone Monitor_K Monitor Serum Potassium Toxicity->Monitor_K Monitor_Renal Monitor Renal Function (Creatinine, BUN) Toxicity->Monitor_Renal Clinical_Obs Intensify Clinical Observations Toxicity->Clinical_Obs Reduce_Dose Consider Dose Reduction or Stoppage Monitor_K->Reduce_Dose Monitor_Renal->Reduce_Dose Clinical_Obs->Reduce_Dose

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Managing Hyperkalemia Risk in Preclinical Models Treated with Esaxerenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Esaxerenone in preclinical models. The information is designed to help manage the risk of hyperkalemia, a known class effect of mineralocorticoid receptor (MR) antagonists.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[1][2] It works by blocking the binding of aldosterone to the MR, which plays a central role in the regulation of sodium and potassium balance.[3] By antagonizing the MR, this compound promotes sodium and water excretion while reducing potassium excretion, which can lead to a decrease in blood pressure but also carries the risk of hyperkalemia (elevated serum potassium).[3]

Q2: Why is monitoring for hyperkalemia important when using this compound in preclinical models?

A2: Hyperkalemia is a potentially life-threatening condition that can cause cardiac arrhythmias and muscle weakness.[4] As this compound's mechanism of action inherently increases the risk of hyperkalemia, diligent monitoring in preclinical models is crucial to ensure animal welfare, data integrity, and the accurate assessment of the drug's safety profile.

Q3: What are the known risk factors for developing hyperkalemia in preclinical models treated with MR antagonists like this compound?

A3: Several factors can increase the risk of hyperkalemia in preclinical models, including:

  • Pre-existing Kidney Dysfunction: Animals with impaired renal function have a reduced ability to excrete potassium.

  • Diabetes Mellitus: Diabetic models may have underlying renal impairment that exacerbates the risk.

  • Concomitant Medications: The use of other drugs that affect potassium homeostasis, such as angiotensin-converting enzyme (ACE) inhibitors or angiotensin II receptor blockers (ARBs), can increase the risk of hyperkalemia when co-administered with this compound.

  • High Potassium Diet: Animals on a high potassium diet will be more susceptible to developing hyperkalemia.

  • Genetic Predisposition: Certain animal strains, like Dahl salt-sensitive rats, may be more prone to electrolyte imbalances.

Q4: What are the typical signs of hyperkalemia in rodent models?

A4: Clinical signs of hyperkalemia in rodents can be subtle and may include muscle weakness, lethargy, and in severe cases, cardiac arrhythmias that can be detected by electrocardiogram (ECG). ECG changes may include peaked T-waves, prolonged PR interval, and widened QRS complex. Due to the potential for rapid progression, regular serum potassium monitoring is more reliable than observation of clinical signs alone.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Mild to Moderate Hyperkalemia (Serum K+ 5.5-6.5 mEq/L) - High dose of this compound- Dehydration- Mild renal impairment- Reduce the dose of this compound by 25-50%.- Ensure adequate hydration of the animals.- Increase the frequency of serum potassium monitoring to daily or every other day.- Consider a temporary discontinuation of the drug until potassium levels normalize.
Severe Hyperkalemia (Serum K+ >6.5 mEq/L) - this compound overdose- Severe renal impairment- Concomitant administration of other potassium-sparing agents- Immediately discontinue this compound administration.- Administer a potassium-lowering agent, such as a loop diuretic (e.g., furosemide), under veterinary guidance.- Provide supportive care, including fluid therapy to enhance renal potassium excretion.- Review the experimental protocol to identify and rectify potential causes.
Unexpectedly high variability in serum potassium levels between animals - Inconsistent dosing- Variations in diet (potassium content)- Underlying health differences in the animal cohort- Ensure accurate and consistent drug administration for all animals.- Standardize the diet and ensure all animals have equal access to food and water.- Perform a health screen of the animals prior to the study to exclude those with pre-existing conditions.
Difficulty in obtaining accurate serum potassium measurements - Hemolysis of blood samples- Improper sample handling or storage- Instrument calibration issues- Use appropriate blood collection techniques to minimize hemolysis.- Process and analyze blood samples promptly or store them at the recommended temperature.- Regularly calibrate and maintain laboratory equipment according to the manufacturer's instructions.

Quantitative Data from Preclinical Studies

Table 1: Effect of this compound on Serum Potassium in Different Preclinical Models

Animal Model Dose of this compound Duration of Treatment Change in Serum Potassium (mEq/L) Reference
Dahl Salt-Sensitive Hypertensive Rats1 mg/kg/day4 weeksNot specified, but hyperkalemia was a noted side effect.
Spontaneously Hypertensive Rats (SHR)Not specified in abstractNot specified in abstractNot specified in abstract
Diabetic Nephropathy Mouse Model (db/db)3 mg/kg/day8 weeksNo significant change observed.
Uninephrectomized Rats on High-Salt Diet10, 30, or 100 mg/kg/day (as part of diet)4 weeksDose-dependent increase in urinary Na+/K+ ratio, suggesting an effect on potassium excretion.

Note: The available preclinical data on specific serum potassium changes with this compound is limited in the public domain. The table will be updated as more quantitative information becomes available.

Experimental Protocols

Protocol 1: Serum Potassium Monitoring in Rats Treated with this compound

Objective: To monitor serum potassium levels in rats receiving oral doses of this compound.

Materials:

  • This compound

  • Vehicle for drug suspension (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Blood collection tubes (e.g., lithium heparin)

  • Centrifuge

  • Blood chemistry analyzer

Procedure:

  • Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the start of the experiment.

  • Baseline Blood Collection: Collect a baseline blood sample (approximately 0.25 mL) from the tail vein or saphenous vein of each rat.

  • Drug Administration: Administer this compound or vehicle orally via gavage at the predetermined dose and frequency.

  • Blood Sampling Schedule: Collect blood samples at regular intervals throughout the study. A recommended schedule is:

    • 4 hours post-dose on Day 1

    • 24 hours post-dose on Day 1

    • Weekly thereafter

    • More frequent monitoring (e.g., daily or every other day) is recommended if hyperkalemia is anticipated or observed.

  • Sample Processing:

    • Immediately after collection, gently invert the blood collection tubes to ensure proper mixing with the anticoagulant.

    • Centrifuge the blood samples at 2000-3000 x g for 10 minutes to separate the plasma.

    • Carefully collect the plasma supernatant.

  • Potassium Measurement: Analyze the plasma samples for potassium concentration using a calibrated blood chemistry analyzer.

  • Data Analysis: Record and analyze the serum potassium levels for each animal over time. Compare the treatment groups to the vehicle control group.

Protocol 2: Management of Hyperkalemia in a Preclinical Study

Objective: To provide a framework for managing hyperkalemia should it arise during a preclinical study with this compound.

Procedure:

  • Establish Action Thresholds: Before initiating the study, define clear serum potassium thresholds for action. For example:

    • Alert Level: >5.5 mEq/L - Increase monitoring frequency.

    • Action Level: >6.0 mEq/L - Reduce dose or temporarily halt dosing.

    • Critical Level: >6.5 mEq/L - Discontinue dosing and initiate treatment for hyperkalemia.

  • Dose Adjustment:

    • If serum potassium exceeds the "Action Level," reduce the dose of this compound by 25-50%.

    • Monitor serum potassium daily after dose adjustment until levels stabilize within an acceptable range.

  • Temporary Discontinuation:

    • If serum potassium continues to rise after a dose reduction, or if it reaches the "Critical Level," temporarily discontinue this compound administration.

    • Continue daily monitoring until serum potassium returns to a safe level.

  • Veterinary Intervention (for severe cases):

    • In cases of severe hyperkalemia, consult with a veterinarian.

    • Treatment may include the administration of intravenous fluids to promote diuresis and potassium excretion, or the use of potassium-lowering medications such as loop diuretics (e.g., furosemide). The use of such interventions should be documented and considered in the final study analysis as it may impact other study endpoints.

Visualizations

Mineralocorticoid_Receptor_Signaling_Pathway cluster_blood Bloodstream cluster_cell Renal Epithelial Cell cluster_nucleus cluster_lumen Tubular Lumen cluster_interstitium Interstitium Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds This compound This compound This compound->MR Blocks HSP Heat Shock Proteins (HSP) MR->HSP Dissociates from nucleus Nucleus MR->nucleus Translocates to MRE Mineralocorticoid Response Element (MRE) ENaC Epithelial Sodium Channel (ENaC) Na_ion_out Na+ ROMK Renal Outer Medullary Potassium Channel (ROMK) K_ion_out K+ ROMK->K_ion_out Secretion NaK_ATPase Na+/K+ ATPase NaK_ATPase->Na_ion_out Pumps Out Gene_Transcription Gene Transcription MRE->Gene_Transcription Activates Gene_Transcription->ENaC Upregulates Gene_Transcription->ROMK Upregulates Gene_Transcription->NaK_ATPase Upregulates Na_ion Na+ Na_ion->ENaC Reabsorption K_ion_in K+ K_ion_in->NaK_ATPase Pumps In

Caption: Aldosterone signaling pathway and the action of this compound.

Experimental_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization baseline Baseline Measurements - Body Weight - Serum K+ acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization dosing Daily Dosing (this compound or Vehicle) randomization->dosing monitoring Regular Monitoring - Body Weight (Weekly) - Serum K+ (Scheduled) dosing->monitoring hyperkalemia_check Serum K+ > Action Level? monitoring->hyperkalemia_check end_of_study End of Study - Final Measurements - Tissue Collection monitoring->end_of_study hyperkalemia_check->monitoring No dose_adjustment Dose Adjustment/ Discontinuation hyperkalemia_check->dose_adjustment Yes dose_adjustment->monitoring data_analysis Data Analysis end_of_study->data_analysis

Caption: Preclinical experimental workflow for this compound studies.

References

Stability of Esaxerenone in different experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of esaxerenone in common experimental buffers. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solid form and in common organic solvents?

A: In its solid form, this compound is stable for at least four years when stored at -20°C. A photostability test has shown the drug substance to be photostable[1]. When dissolved in organic solvents, the stability is more limited. Stock solutions in DMSO can be stored for up to one year at -80°C and for one month at -20°C. It is recommended to prepare fresh solutions for optimal results and to avoid repeated freeze-thaw cycles.

Q2: Are there any known degradation pathways for this compound?

Q3: How does pH likely affect the stability of this compound in aqueous buffers?

A: While specific pH-rate profiles for this compound are not publicly available, the stability of small molecules in aqueous solution is often pH-dependent. For compounds with functional groups susceptible to acid or base catalysis, stability can vary significantly across the pH spectrum. Forced degradation studies on other mineralocorticoid receptor antagonists, such as eplerenone, have shown significant degradation under both acidic (1 M HCl) and basic (0.5 M NaOH) conditions[3]. This suggests that the stability of this compound should be carefully evaluated at the specific pH of the experimental buffer being used.

Q4: What is the recommended procedure for preparing this compound solutions for in vitro experiments?

A: For in vitro experiments, this compound is typically dissolved in an organic solvent such as DMSO to create a concentrated stock solution. This stock solution can then be diluted into the desired aqueous experimental buffer. It is crucial to ensure that the final concentration of the organic solvent in the cell culture medium or assay buffer is low enough to not affect the experimental system, typically less than 0.5%. Due to its low aqueous solubility (approximately 10 μg/mL), care should be taken to avoid precipitation when diluting the stock solution.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation observed when diluting DMSO stock solution into aqueous buffer. The aqueous solubility of this compound has been exceeded.- Increase the proportion of organic co-solvent if the experimental system allows. - Prepare a more dilute stock solution in DMSO. - Sonication may aid in the dissolution of the compound.
Inconsistent or lower-than-expected activity in a cell-based assay. Degradation of this compound in the experimental buffer during incubation.- Prepare fresh dilutions of this compound in the buffer immediately before each experiment. - Assess the stability of this compound in your specific buffer at the incubation temperature and duration of your experiment using an analytical method such as HPLC. - Consider the pH of your buffer and if it may be contributing to hydrolysis.
Variability in results between experiments performed on different days. Instability of the stock solution.- Aliquot the stock solution after preparation to avoid multiple freeze-thaw cycles. - Store stock solutions at -80°C for long-term storage. - Prepare fresh stock solutions more frequently.

Experimental Protocols

Protocol for Assessing this compound Stability in an Experimental Buffer

This protocol provides a general framework for determining the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Experimental buffer (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl)

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Formic acid (or other appropriate modifier), HPLC grade

  • HPLC system with a UV detector

  • C18 HPLC column

2. Preparation of Solutions:

  • This compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Working Solution: Dilute the stock solution with the experimental buffer to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is low.

3. Stability Study:

  • Incubate the working solution at the desired experimental temperatures (e.g., room temperature, 37°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the working solution.

  • Immediately analyze the aliquot by HPLC or store at -80°C until analysis.

4. HPLC Analysis:

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for the analysis of small molecules. The specific gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound.

  • Injection Volume: 10 µL

5. Data Analysis:

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

  • Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.

  • Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method.

  • Use a photodiode array (PDA) detector to assess peak purity and identify potential degradation products.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in DMSO) prep_working Prepare Working Solution in Experimental Buffer prep_stock->prep_working incubate Incubate at Experimental Temperature prep_working->incubate sampling Withdraw Aliquots at Time Points incubate->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis data_analysis Calculate Degradation Rate analysis->data_analysis

Caption: Workflow for assessing this compound stability in a buffer.

Degradation_Pathways cluster_stress Potential Stress Conditions This compound This compound Acid_Base Acid/Base (Hydrolysis) This compound->Acid_Base Oxidation Oxidizing Agents This compound->Oxidation Light UV/Visible Light (Photolysis) This compound->Light Heat High Temperature This compound->Heat Degradation_Products Degradation Products Acid_Base->Degradation_Products Oxidation->Degradation_Products Light->Degradation_Products Heat->Degradation_Products

Caption: Potential degradation pathways for this compound.

References

Troubleshooting variability in Esaxerenone efficacy studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Esaxerenone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered during the experimental evaluation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[1][2] It works by binding to and inhibiting the MR, thereby blocking the effects of aldosterone. This leads to a reduction in sodium and water retention and a decrease in blood pressure.[1] Its non-steroidal nature provides high selectivity for the MR over other steroid hormone receptors like glucocorticoid, androgen, and progesterone receptors.[1][3]

Q2: What are the key differences between this compound and other MRAs like spironolactone and eplerenone?

A2: this compound exhibits higher potency and selectivity for the mineralocorticoid receptor compared to spironolactone and eplerenone. Unlike the steroidal MRAs, this compound's non-steroidal structure is associated with a lower incidence of hormonal side effects such as gynecomastia.

Q3: What are the recommended storage conditions and stability of this compound?

A3: this compound should be stored at -20°C. Under these conditions, it is stable for at least 4 years. Stock solutions can be stored at -80°C for up to 2 years or at -20°C for up to 1 year. It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.

Q4: What are suitable solvents for this compound?

A4: this compound is soluble in DMSO at concentrations of ≥10 mg/mL and sparingly soluble in ethanol (1-10 mg/mL). For in vivo studies, it can be formulated as a suspension in 0.5% methylcellulose. Another possible vehicle for in vivo administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Troubleshooting Guide for Variability in Efficacy Studies

Variability in experimental outcomes is a common challenge. Below are potential sources of variability in this compound efficacy studies and corresponding troubleshooting suggestions.

Potential Issue Possible Causes Troubleshooting Suggestions
Inconsistent In Vitro Potency (IC50) - Cell line integrity and passage number.- Variability in assay conditions (e.g., incubation time, temperature).- Purity and stability of this compound.- Authenticate cell lines (e.g., via STR profiling) and use a consistent, low passage number.- Standardize all assay parameters and include positive and negative controls in every experiment.- Verify the purity of the compound and prepare fresh solutions. Store this compound as recommended (-20°C).
Variable In Vivo Antihypertensive Effect - Animal Model: Strain, age, and sex of the animals can influence response. The method of hypertension induction (e.g., DOCA-salt, Dahl salt-sensitive rats) can lead to different results.- Drug Formulation and Administration: Improper suspension or aggregation of the compound can lead to inconsistent dosing. The route and timing of administration are also critical.- Animal Health: Underlying health issues in animals can affect drug metabolism and efficacy.- Clearly define and report the animal model characteristics. Ensure consistency across experimental groups.- Prepare fresh formulations daily and ensure homogeneity of the suspension before each administration. Standardize the gavage technique and timing.- Closely monitor animal health and exclude animals with signs of illness from the study.
Discrepancy Between In Vitro and In Vivo Efficacy - Pharmacokinetics: Poor oral bioavailability, rapid metabolism, or inefficient distribution to target tissues can limit in vivo efficacy.- Drug-drug interactions: Co-administration of other compounds can affect the metabolism and clearance of this compound.- Conduct pharmacokinetic studies to determine the plasma and tissue concentrations of this compound in the chosen animal model.- Be aware of potential interactions. For example, co-administration of itraconazole or rifampicin significantly alters this compound exposure.
Variability in Diabetic Nephropathy Models - Disease Model Induction: The method of inducing diabetes (e.g., STZ injection, genetic models like KK-Ay mice) and the stage of nephropathy can impact results.- Diet: The composition of the diet, particularly salt content, can significantly influence the progression of renal disease.- Use a well-characterized and standardized model of diabetic nephropathy. Ensure consistent induction of diabetes.- Control and report the diet composition for all experimental groups.
Unexpected Serum Potassium Levels - Baseline Health Status: Animals with pre-existing renal impairment are more susceptible to hyperkalemia.- Hydration Status: Dehydration can exacerbate hyperkalemia.- Assess baseline renal function before initiating treatment.- Ensure animals have free access to water. Monitor for signs of dehydration.

Data on this compound Efficacy in Preclinical Models

The following tables summarize the efficacy of this compound in various preclinical models of hypertension and diabetic nephropathy.

Table 1: Efficacy of this compound in Hypertension Animal Models

Animal ModelDose of this compoundKey FindingsReference
DOCA-salt hypertensive rats3 mg/kgDecreased systolic blood pressure to a greater extent than spironolactone or eplerenone.
Dahl salt-sensitive rats (high-salt diet)2 mg/kg/dayReduced systolic blood pressure, urinary protein levels, and glomerulosclerosis.
Bilateral adrenalectomized rats0.3, 1, or 3 mg/kgIncreased the urinary sodium to potassium ratio.

Table 2: Efficacy of this compound in Diabetic Nephropathy Animal Models

Animal ModelDose of this compoundKey FindingsReference
KK-Ay mice (Type 2 diabetes)3 mg/kg/day (in combination with olmesartan)Significantly reduced urinary albumin-to-creatinine ratio (UACR) without affecting systolic blood pressure.
Streptozotocin (STZ)-induced diabetic C57BL/6 mice3 mg/kg/dayAmeliorated endothelial dysfunction.
Streptozotocin (STZ)-induced diabetic mice (DCM model)Not specifiedShowed protective effects against diabetic cardiomyopathy.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

In Vitro Mineralocorticoid Receptor Antagonist Assay

This protocol describes a general approach to determine the in vitro potency of this compound.

  • Cell Culture: Use a cell line that stably expresses the human mineralocorticoid receptor and a reporter gene (e.g., luciferase) under the control of an MR-responsive promoter.

  • Assay Preparation: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO). The final DMSO concentration in the assay should be kept below 0.1%.

  • Treatment: Add the diluted this compound to the cells, followed by a fixed concentration of aldosterone to stimulate MR activity. Include appropriate controls (vehicle control, aldosterone-only control).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator.

  • Reporter Gene Assay: Measure the reporter gene activity (e.g., luminescence for a luciferase reporter) according to the manufacturer's instructions.

  • Data Analysis: Plot the reporter gene activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Hypertension Model: DOCA-Salt Induced Hypertension in Rats

This protocol outlines the induction of hypertension and treatment with this compound.

  • Animal Model: Use male Sprague-Dawley or Wistar rats (8-10 weeks old).

  • Surgical Procedure: Perform a unilateral nephrectomy. One week later, implant a deoxycorticosterone acetate (DOCA) pellet (e.g., 25 mg) subcutaneously.

  • Hypertension Induction: Provide the rats with 1% NaCl drinking water to induce hypertension.

  • Blood Pressure Monitoring: Monitor systolic blood pressure weekly using a non-invasive tail-cuff method.

  • Treatment Protocol: Once hypertension is established (systolic blood pressure > 160 mmHg), randomize the animals into treatment groups. Administer this compound (e.g., 3 mg/kg) or vehicle daily by oral gavage for a specified period (e.g., 4-6 weeks).

  • Endpoint Measurement: At the end of the study, measure the final blood pressure. Tissues such as the heart and kidneys can be collected for histological analysis.

In Vivo Diabetic Nephropathy Model: Streptozotocin (STZ)-Induced Diabetes in Mice

This protocol details the induction of diabetes and subsequent treatment to assess the renoprotective effects of this compound.

  • Animal Model: Use male C57BL/6J mice (8-10 weeks old).

  • Diabetes Induction: Induce diabetes with a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer. A dose of 55 mg/kg for five consecutive days has been reported.

  • Blood Glucose Monitoring: Monitor blood glucose levels from tail vein blood samples to confirm the development of diabetes (blood glucose > 250 mg/dL).

  • Treatment Protocol: After the confirmation of diabetes, randomize the mice into treatment groups. Administer this compound (e.g., 3 mg/kg/day) or vehicle by oral gavage for a specified duration (e.g., 8-12 weeks).

  • Metabolic and Renal Function Monitoring:

    • Monitor body weight and food/water intake weekly.

    • Collect urine at regular intervals using metabolic cages to measure urinary albumin and creatinine levels for the determination of the urinary albumin-to-creatinine ratio (UACR).

  • Terminal Procedures: At the end of the study, collect blood for the measurement of serum creatinine and blood urea nitrogen (BUN). Perfuse and collect the kidneys for histological examination (e.g., PAS staining for glomerulosclerosis, immunohistochemistry for fibrosis markers).

Visualizations

Signaling Pathway of this compound's Action

Esaxerenone_Mechanism_of_Action cluster_blood Bloodstream cluster_cell Target Cell (e.g., Kidney Epithelial Cell) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Physiological Effects Aldosterone Aldosterone MR_inactive Mineralocorticoid Receptor (MR) (Inactive) Aldosterone->MR_inactive Binds HSP Heat Shock Proteins (HSP) MR_active MR-Aldosterone Complex (Active) MR_inactive->MR_active Activation & HSP Dissociation MRE Mineralocorticoid Response Element (MRE) on DNA MR_active->MRE Translocates & Binds This compound This compound This compound->MR_inactive Blocks Aldosterone Binding Gene_Transcription Gene Transcription MRE->Gene_Transcription Initiates Na_H2O_retention Sodium and Water Retention Gene_Transcription->Na_H2O_retention K_excretion Potassium Excretion Gene_Transcription->K_excretion BP_increase Increased Blood Pressure Na_H2O_retention->BP_increase

Caption: Mechanism of action of this compound as a mineralocorticoid receptor antagonist.

Experimental Workflow for In Vivo Efficacy Study

In_Vivo_Workflow start Start: Hypothesis animal_model 1. Animal Model Selection (e.g., DOCA-salt rat, STZ mouse) start->animal_model disease_induction 2. Disease Induction (e.g., Surgery, STZ injection) animal_model->disease_induction baseline 3. Baseline Measurements (Blood Pressure, UACR) disease_induction->baseline randomization 4. Randomization into Groups (Vehicle, this compound Low Dose, this compound High Dose) baseline->randomization treatment 5. Daily Treatment Administration (Oral Gavage) randomization->treatment monitoring 6. In-life Monitoring (Weekly BP, Body Weight) treatment->monitoring monitoring->treatment endpoint 7. Endpoint Data Collection (Final BP, Urine/Blood Samples, Tissue Harvest) monitoring->endpoint analysis 8. Data Analysis (Statistical Comparison) endpoint->analysis conclusion Conclusion: Efficacy Assessment analysis->conclusion

Caption: General workflow for an in vivo efficacy study of this compound.

Troubleshooting Decision Tree for Inconsistent Results

Troubleshooting_Tree start Inconsistent Efficacy Results check_compound Check Compound Integrity (Purity, Stability, Formulation) start->check_compound compound_ok Compound OK? check_compound->compound_ok check_in_vitro Review In Vitro Assay Parameters (Cell line, Reagents, Protocol) in_vitro_ok In Vitro OK? check_in_vitro->in_vitro_ok check_in_vivo Review In Vivo Experiment Design (Animal Model, Dosing, Health) in_vivo_ok In Vivo OK? check_in_vivo->in_vivo_ok compound_ok->check_in_vitro Yes retest_compound Action: Re-test Compound Purity and Prepare Fresh Formulation compound_ok->retest_compound No in_vitro_ok->check_in_vivo Yes optimize_in_vitro Action: Optimize Assay Conditions and Standardize Protocol in_vitro_ok->optimize_in_vitro No refine_in_vivo Action: Refine Animal Model and Dosing Regimen in_vivo_ok->refine_in_vivo No investigate_pk Action: Investigate Pharmacokinetics and Bioavailability in_vivo_ok->investigate_pk Yes

Caption: Decision tree for troubleshooting variable this compound efficacy data.

References

Refinement of animal models for studying Esaxerenone in diabetic nephropathy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing animal models to study the effects of Esaxerenone in diabetic nephropathy.

Troubleshooting Guides

This section addresses common issues encountered during the experimental process, from model induction to endpoint analysis.

Issue 1: High Variability or Failure to Induce Hyperglycemia in STZ Models

  • Question: My streptozotocin (STZ)-treated rodents are not consistently developing hyperglycemia, or there is high variability in blood glucose levels between animals. What could be the cause?

  • Answer: Several factors can influence the efficacy of STZ induction:

    • STZ Preparation and Administration: STZ is unstable in solution and sensitive to light. It should be prepared fresh in a cold citrate buffer (pH 4.5) immediately before injection and protected from light.[1][2] The route of administration (intraperitoneal vs. intravenous) can also affect outcomes.[1] For instance, a single intravenous injection of 50–65 mg/kg is often used in rats, while multiple low-dose intraperitoneal injections (e.g., 40-55 mg/kg for 5 consecutive days) are common in mice to minimize non-specific toxicity.[1]

    • Animal Strain and Sex: The susceptibility to STZ-induced diabetes is highly dependent on the rodent strain and sex. For example, DBA/2 mice are more susceptible than C57BL/6 mice. Male rodents are generally more susceptible to the diabetogenic effects of STZ.

    • Fasting Status: A brief fasting period (e.g., 4-6 hours) before STZ injection is often recommended to ensure consistent metabolic states among animals.

    • Anomer Equilibration: Allowing the STZ solution to equilibrate for 90 minutes post-dissolution (anomer-equilibrated STZ) may lead to more consistent hyperglycemia and better survival rates compared to freshly prepared STZ.

Issue 2: Mild or Non-Progressive Renal Injury in Diabetic Models

  • Question: My diabetic animals show hyperglycemia, but the features of diabetic nephropathy (e.g., significant albuminuria, glomerulosclerosis) are not developing or are very mild. How can I refine my model?

  • Answer: Standard diabetic rodent models often only replicate the early stages of human diabetic nephropathy. To induce more advanced renal lesions, consider the following refinements:

    • Model Selection: Some genetic models, like the BTBR ob/ob mouse, naturally develop more robust features of diabetic nephropathy, including nodular glomerulosclerosis. KK-Ay mice are another model of type 2 diabetes that develops diabetic renal injury.

    • Uninephrectomy (UNx): Performing a unilateral nephrectomy in conjunction with diabetes induction (e.g., STZ treatment) can accelerate and exacerbate diabetic renal injury. This is thought to be due to increased hemodynamic stress on the remaining kidney.

    • High-Fat or High-Protein Diet: Combining STZ induction with a high-fat diet (HFD) can model type 2 diabetes and induce more significant renal abnormalities. Similarly, a high-protein diet in STZ-treated mice can accelerate the development of albuminuria and glomerular damage.

    • Genetic Manipulation: Using diabetic models with a genetic predisposition to hypertension, such as crossing a diabetic model with a strain overexpressing human renin, can lead to more severe nephropathy.

Issue 3: Unexpected Mortality or Poor Health in Diabetic Animals

  • Question: I am observing significant weight loss and high mortality rates in my diabetic animal cohort. What are the best practices for animal welfare and maintenance?

  • Answer: Severe hyperglycemia can lead to catabolic effects, weight loss, and dehydration.

    • Blood Glucose Monitoring and Insulin Support: Regularly monitor blood glucose levels. For animals with severe hyperglycemia (e.g., >35 mmol/L or 600 mg/dL), suboptimal doses of long-acting insulin may be required to prevent excessive weight loss and mortality. However, be cautious to avoid hypoglycemic episodes.

    • Nutritional Support: Providing liquid nutrition supplements can help prevent weight loss in severely diabetic animals, especially when combined with insulin treatment.

    • Hydration: Ensure animals have free access to water to compensate for osmotic diuresis.

Frequently Asked Questions (FAQs)

Model Selection and this compound Administration

  • Q1: Which animal model is most appropriate for studying the anti-albuminuric effects of this compound?

    • A1: Both type 1 (STZ-induced) and type 2 (e.g., KK-Ay, db/db mice) diabetic models are suitable. Studies have successfully used KK-Ay mice, a model of type 2 diabetes, to demonstrate the albuminuria-reducing effects of this compound, both alone and in combination with an angiotensin II receptor blocker (ARB). STZ-induced diabetic C57BL/6 mice have also been used to evaluate the vascular protective effects of this compound. The choice depends on whether the research question is focused on type 1 or type 2 diabetes pathophysiology.

  • Q2: What is a typical dose and administration route for this compound in rodent models?

    • A2: A common oral dose for this compound in mice is 3 mg/kg/day, administered via gavage. This dosage has been shown to be effective in reducing albuminuria and improving endothelial dysfunction without significantly altering blood pressure or glucose levels in some models.

Experimental Design and Endpoints

  • Q3: What are the key endpoints to measure when assessing the efficacy of this compound in a diabetic nephropathy model?

    • A3: A comprehensive assessment should include functional, histological, and molecular endpoints.

      • Functional: Urinary Albumin-to-Creatinine Ratio (UACR) is a critical marker. Blood Urea Nitrogen (BUN) and serum creatinine can also be measured to assess renal function.

      • Histological: Kidney sections should be examined for glomerular hypertrophy, mesangial matrix expansion, glomerulosclerosis, and tubulointerstitial fibrosis.

      • Molecular/Biomarkers: Urinary or tissue levels of markers for podocyte injury (podocalyxin), inflammation (MCP-1), and oxidative stress (8-OHdG) can provide mechanistic insights.

  • Q4: How long should the treatment period with this compound be in my study?

    • A4: The duration depends on the model and the specific research question. Studies have shown significant effects of this compound on albuminuria after 56 days (8 weeks) of treatment in KK-Ay mice. Shorter-term studies of 3 weeks have been used to assess effects on vascular dysfunction in STZ-induced diabetic mice.

Troubleshooting this compound-Specific Effects

  • Q5: this compound is a mineralocorticoid receptor (MR) antagonist. Should I be concerned about hyperkalemia in my animal models?

    • A5: Yes, hyperkalemia is a potential side effect of MR blockade. While a study in KK-Ay mice with this compound at 3 mg/kg/day did not report significant changes in serum potassium, it is crucial to monitor serum potassium levels, especially when using higher doses or in models with pre-existing renal insufficiency. Clinical trials in humans have shown a dose-dependent increase in hyperkalemia.

Data Presentation

Table 1: Comparison of Common Rodent Models for Diabetic Nephropathy

FeatureSTZ-Induced (Type 1)db/db Mouse (Type 2)KK-Ay Mouse (Type 2)
Induction Method Chemical (Streptozotocin)Genetic (Leptin receptor mutation)Genetic (Polygenic)
Key Phenotypes Hyperglycemia, mild albuminuria, glomerular hypertrophy.Obesity, insulin resistance, hyperglycemia, progressive albuminuria, mesangial expansion.Hyperglycemia, insulin resistance, hyperlipidemia, albuminuria.
Advantages Low cost, rapid induction, widely used.Good model for type 2 diabetes with obesity, develops more robust nephropathy than STZ.Polygenic model of type 2 diabetes, develops renal injury.
Limitations Direct renal toxicity of STZ possible, often mild renal lesions, requires careful dose/strain selection.Slow progression of advanced nephropathy, requires specific genetic background (BKS) for more severe lesions.Does not develop severe tubulointerstitial fibrosis.
Suitability for this compound Used to study vascular effects.Potentially suitable, but less reported with this compound specifically.Proven model for studying anti-albuminuric effects.

Table 2: Key Parameters from an this compound Study in KK-Ay Mice

ParameterVehicle ControlThis compound (3 mg/kg) + Olmesartan (1 mg/kg)
Study Duration 56 days56 days
Animal Model KK-Ay Mice (Type 2 Diabetes)KK-Ay Mice (Type 2 Diabetes)
Change in UACR (g/gCre) from baseline at Week 8 +0.339-1.750 (P < 0.002 vs. vehicle)
Effect on Systolic Blood Pressure No significant changeNo significant change
Effect on Blood Glucose No significant changeNo significant change
Effect on Serum K+ No significant changeNo significant change
Urinary Podocalyxin (Podocyte injury marker) IncreasedReduced
Urinary MCP-1 (Inflammation marker) IncreasedReduced
Data summarized from a study evaluating the synergistic effects of this compound and an ARB.

Experimental Protocols

Protocol 1: Induction of Type 1 Diabetic Nephropathy using Streptozotocin (STZ) in Mice

  • Animal Selection: Use male C57BL/6J mice, 8 weeks of age. Other strains like DBA/2 can be used for more severe nephropathy.

  • Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

  • STZ Preparation:

    • Prepare a 0.1 M sodium citrate buffer (pH 4.5).

    • Immediately before use, dissolve STZ powder in the cold citrate buffer to the desired concentration (e.g., to administer 50 mg/kg). Protect the solution from light.

  • Induction:

    • Fast the mice for 4-6 hours.

    • Administer STZ via intraperitoneal (IP) injection at a dose of 40-55 mg/kg for five consecutive days.

    • Administer an equivalent volume of citrate buffer to the control group.

  • Confirmation of Diabetes:

    • One to two weeks after the final STZ injection, measure blood glucose from the tail vein.

    • Animals with non-fasting blood glucose levels ≥ 250-300 mg/dL (13.9-16.7 mmol/L) are considered diabetic and can be included in the study.

  • Monitoring:

    • Monitor body weight, food and water intake, and blood glucose levels weekly.

    • Collect 24-hour urine using metabolic cages at baseline and specified time points to measure urinary albumin and creatinine.

Protocol 2: Evaluation of this compound in a Type 2 Diabetic Nephropathy Model (KK-Ay Mice)

  • Animal Selection: Use male KK-Ay mice as the diabetic model and C57BL/6J mice as non-diabetic controls.

  • Baseline Characterization: At the start of the study (e.g., 8-10 weeks of age), confirm the diabetic phenotype in KK-Ay mice by measuring blood glucose, insulin, and UACR.

  • Drug Preparation and Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Administer this compound (e.g., 3 mg/kg) or vehicle orally via gavage, once daily.

    • If studying combination therapy, administer the other compound (e.g., Olmesartan 1 mg/kg) concurrently.

  • Treatment Period: Continue daily administration for the planned study duration (e.g., 56 days).

  • Endpoint Analysis:

    • Urine Collection: Collect urine periodically (e.g., every 4 weeks) to measure UACR and other urinary biomarkers (podocalyxin, MCP-1).

    • Blood Pressure: Measure systolic blood pressure using a non-invasive tail-cuff method.

    • Blood Sampling: At the end of the study, collect blood to measure fasting blood glucose, serum creatinine, and serum potassium.

    • Histology: Perfuse and collect kidneys for histological analysis (e.g., PAS and Masson's trichrome staining) to assess glomerular and tubulointerstitial changes.

Mandatory Visualizations

G cluster_0 Induction of Diabetic Nephropathy start Select Animal Model (e.g., C57BL/6J Mouse) stz_prep Prepare Fresh STZ in Citrate Buffer (pH 4.5) start->stz_prep injection Administer STZ (e.g., 50 mg/kg IP x 5 days) stz_prep->injection confirmation Confirm Hyperglycemia (Blood Glucose > 250 mg/dL) injection->confirmation refinement Optional Refinements: - Uninephrectomy - High-Protein/Fat Diet injection->refinement ready Model Ready for This compound Study confirmation->ready Success fail Troubleshoot Induction (Check STZ, Strain, etc.) confirmation->fail Failure

Caption: Experimental workflow for inducing a Type 1 diabetic nephropathy model.

G cluster_1 This compound Mechanism in Diabetic Nephropathy cluster_2 Downstream Effects Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Activates Inflammation Inflammation (e.g., ↑MCP-1) MR->Inflammation Fibrosis Fibrosis MR->Fibrosis Podocyte_Injury Podocyte Injury MR->Podocyte_Injury This compound This compound This compound->MR Blocks Albuminuria Albuminuria Inflammation->Albuminuria Fibrosis->Albuminuria Podocyte_Injury->Albuminuria

Caption: Signaling pathway of this compound's action in the kidney.

G cluster_0 Troubleshooting Logic: Suboptimal Renal Injury Start Issue: Mild/No Renal Injury in Diabetic Model Q1 Is the animal strain known to be resistant? Start->Q1 A1_Yes Action: Switch to susceptible strain (e.g., DBA/2, BTBR ob/ob) Q1->A1_Yes Yes Q2 Is the study duration sufficiently long? Q1->Q2 No End Refined Model with More Robust Phenotype A1_Yes->End A2_No Action: Extend study duration Q2->A2_No No Q3 Consider Model Acceleration? Q2->Q3 Yes A2_No->End A3_Yes Action: - Add Uninephrectomy (UNx) - Introduce High-Fat/Protein Diet Q3->A3_Yes Yes A3_Yes->End

Caption: Logical workflow for troubleshooting mild diabetic nephropathy models.

References

Minimizing interference in analytical quantification of Esaxerenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the analytical quantification of Esaxerenone.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the quantification of this compound in biological matrices?

A1: The most common and robust analytical technique for quantifying this compound in biological matrices such as plasma and urine is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is crucial for accurately measuring drug concentrations in complex samples.

Q2: What are the primary sources of interference in the LC-MS/MS analysis of this compound?

A2: The primary sources of interference in the LC-MS/MS analysis of this compound include:

  • Matrix Effects: Endogenous components of the biological matrix (e.g., phospholipids, salts, proteins) can co-elute with this compound and suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification.

  • Metabolite Interference: this compound is metabolized in the body, and its metabolites may have similar structures or chromatographic behavior, potentially causing cross-talk or interference with the parent drug's signal. The major metabolites of this compound in human plasma are O-glucuronide (M4), acyl-glucuronide of amide-bond hydrolysate (M11), and the deshydroxyethyl form (M1)[1].

  • Carryover: Residual analyte from a high-concentration sample adsorbing to surfaces in the autosampler or LC system can be released in subsequent injections, leading to falsely elevated concentrations in low-concentration samples.

  • Contamination: External contaminants from solvents, reagents, collection tubes, or labware can introduce interfering peaks.

Q3: What type of internal standard (IS) is recommended for the quantification of this compound?

A3: A stable isotope-labeled (SIL) internal standard is highly recommended for the quantification of this compound. A deuterated form of this compound (e.g., d7-Esaxerenone) is an ideal choice.[2] SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute and experience similar matrix effects and ionization suppression or enhancement. This allows for accurate correction of variations during sample preparation and analysis, leading to more precise and accurate results.

Q4: Can this compound's glucuronide metabolites interfere with its quantification?

A4: Yes, glucuronide metabolites, particularly acyl glucuronides like M11, can pose a challenge. They can be unstable and may convert back to the parent drug in the sample or during analysis.[3][4] Additionally, glucuronide metabolites can undergo in-source fragmentation in the mass spectrometer, potentially generating the same precursor-product ion transition as this compound, leading to overestimation.[3] Proper chromatographic separation of this compound from its glucuronide metabolites is crucial to mitigate this interference.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the analytical quantification of this compound.

Guide 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Symptom Potential Cause Recommended Solution
Peak Tailing - Secondary interactions with the column stationary phase.- Column contamination or degradation.- Inappropriate mobile phase pH.- Optimize mobile phase pH to ensure this compound is in a single ionic state.- Use a high-purity, end-capped column.- Flush the column with a strong solvent to remove contaminants. If performance does not improve, replace the column.
Peak Fronting - Column overload.- Sample solvent stronger than the mobile phase.- Dilute the sample or reduce the injection volume.- Reconstitute the final extract in a solvent that is weaker than or of similar strength to the initial mobile phase.
Split Peaks - Clogged frit or void in the column.- Sample precipitation on the column.- Mismatch between injection solvent and mobile phase.- Reverse-flush the column (if permitted by the manufacturer). If the problem persists, replace the column.- Ensure the sample is fully dissolved in the reconstitution solvent.- Ensure the injection solvent is compatible with the mobile phase.
Guide 2: Inaccurate or Imprecise Results
Symptom Potential Cause Recommended Solution
High Variability (Poor Precision) - Inconsistent sample preparation.- Matrix effects varying between samples.- Unstable instrument performance.- Automate sample preparation steps where possible.- Use a stable isotope-labeled internal standard (e.g., d7-Esaxerenone).- Perform system suitability tests before each analytical run.
Inaccurate Quantification (Bias) - Significant matrix effects (ion suppression or enhancement).- Interference from metabolites.- Incorrect calibration curve.- Optimize sample preparation to remove interfering matrix components (see Table 1).- Adjust chromatographic conditions to separate this compound from its metabolites (see Figure 2).- Prepare calibration standards in the same matrix as the samples (matrix-matched calibration).
Signal Drift - Temperature fluctuations in the lab or column oven.- Mobile phase composition changing over time.- Contamination buildup in the ion source.- Ensure a stable laboratory temperature and use a column oven.- Prepare fresh mobile phase daily.- Clean the ion source of the mass spectrometer regularly.
Guide 3: Low Signal Intensity or No Peak
Symptom Potential Cause Recommended Solution
Low Signal Intensity - Ion suppression due to matrix effects.- Suboptimal MS/MS parameters.- Sample degradation.- Improve sample cleanup (e.g., switch from protein precipitation to SPE).- Optimize MS/MS parameters (e.g., collision energy, declustering potential) by infusing a standard solution of this compound.- Investigate sample stability under different storage conditions.
No Peak Detected - Incorrect MS/MS transition being monitored.- No analyte in the sample.- Clogged LC system or injector.- Verify the precursor and product ions for this compound (e.g., m/z 465 → 365) and its internal standard.- Analyze a known concentration standard to confirm instrument performance.- Check for leaks and blockages in the LC system.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects

Sample Preparation Technique Typical Recovery (%) Typical Matrix Effect (%) Advantages Disadvantages
Protein Precipitation (PPT) 85 - 10550 - 80 (significant suppression)- Fast- Simple- Inexpensive- Dirty extracts- High risk of matrix effects- Potential for analyte precipitation
Liquid-Liquid Extraction (LLE) 70 - 9580 - 100 (moderate suppression)- Cleaner extracts than PPT- Can be selective- Labor-intensive- Requires large volumes of organic solvents- Can be difficult to automate
Solid-Phase Extraction (SPE) 90 - 11095 - 105 (minimal suppression/enhancement)- Cleanest extracts- High recovery and reproducibility- Amenable to automation- More expensive- Method development can be complex

Note: The values presented are typical ranges and may vary depending on the specific matrix, analyte concentration, and protocol used. It is essential to validate the chosen method for your specific application.

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 100 µL of plasma, add 20 µL of internal standard working solution (d7-Esaxerenone). Vortex to mix. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters for this compound Quantification

  • LC System: UPLC/HPLC system

  • Column: C18 column (e.g., CAPCELL PAK C18 MGIII, 2.0 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of mobile phase B, ramp up to a high percentage to elute this compound, and then return to initial conditions for re-equilibration. A typical gradient might be: 0-1 min (20% B), 1-5 min (20-90% B), 5-6 min (90% B), 6-6.1 min (90-20% B), 6.1-8 min (20% B).

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • This compound: m/z 465 → 365

    • d7-Esaxerenone (IS): m/z 472 → 370

Mandatory Visualization

Caption: Experimental workflow for this compound quantification.

G start Inaccurate or Imprecise Results Observed? check_is Check Internal Standard Response start->check_is is_ok IS Response OK? check_is->is_ok check_cal Review Calibration Curve is_ok->check_cal Yes troubleshoot_prep Troubleshoot Sample Prep is_ok->troubleshoot_prep No cal_ok Calibration Curve OK? check_cal->cal_ok matrix_effect Investigate Matrix Effects cal_ok->matrix_effect Yes cal_ok->troubleshoot_prep No metabolite_int Investigate Metabolite Interference matrix_effect->metabolite_int Minimal Matrix Effect matrix_effect->troubleshoot_prep Significant Matrix Effect troubleshoot_lc Optimize Chromatography metabolite_int->troubleshoot_lc Potential Interference revalidate Re-validate Method metabolite_int->revalidate No Interference troubleshoot_prep->revalidate troubleshoot_lc->revalidate

Caption: Troubleshooting logic for inaccurate results.

References

Esaxerenone treatment duration for optimal therapeutic effect in rats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers utilizing esaxerenone in preclinical rat models. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols to ensure optimal therapeutic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal treatment duration for this compound to achieve a therapeutic effect in rats?

A1: The optimal treatment duration for this compound in rats is model-dependent and endpoint-specific. Significant therapeutic effects have been observed in as early as 4 weeks in models of cardiac dysfunction and hypertension.[1][2][3] Longer-term studies of up to 6 weeks have demonstrated sustained antihypertensive and renal protective effects.[4] For survival studies in Dahl salt-sensitive hypertensive rats, treatment can extend for longer periods, significantly improving survival rates compared to untreated animals.[1]

Q2: What is a typical starting dose for this compound in rats?

A2: A commonly used and effective oral dose for this compound in rat models of hypertension and cardiac dysfunction is 1 mg/kg/day. In some studies, this compound is mixed with the diet, for example, at a concentration of 0.001% (w/w).

Q3: How should this compound be administered to rats?

A3: this compound is typically administered orally (p.o.). This can be achieved through daily gavage or by incorporating the compound into the animal's diet.

Q4: What are the expected therapeutic effects of this compound in rat models?

A4: this compound, a non-steroidal mineralocorticoid receptor (MR) antagonist, has demonstrated several therapeutic effects in rat models, including:

  • Antihypertensive effects: Significantly decreases blood pressure in models like Dahl salt-sensitive (DSS) hypertensive rats.

  • Cardioprotective effects: Improves cardiac function, reduces cardiac remodeling and fibrosis, and decreases cardiac inflammation and oxidative stress in models of cardiac dysfunction. It has also been shown to have a protective effect against ischemia-reperfusion injury.

  • Renoprotective effects: Attenuates albuminuria, glomerular injury, and tubulointerstitial fibrosis.

Q5: What is the mechanism of action of this compound?

A5: this compound is a selective inhibitor of the mineralocorticoid receptor (MR). By blocking the MR, it prevents the binding of aldosterone, which in turn inhibits a cascade of downstream events that lead to sodium and water retention, inflammation, and fibrosis. This action helps to reduce blood pressure and protect organs like the heart and kidneys from damage. In the context of diabetic cardiomyopathy, this compound is suggested to exert its therapeutic effect by modulating the chemokine and PI3K-Akt signaling pathways.

Troubleshooting Guide

Issue Possible Cause Recommendation
No significant change in blood pressure. Insufficient treatment duration.Extend the treatment period to at least 4-6 weeks.
Incorrect dosage.Verify the dose calculation and administration. A dose of 1 mg/kg/day p.o. has been shown to be effective.
Rat model resistance.Ensure the chosen rat model (e.g., Dahl salt-sensitive) is appropriate for studying hypertension and responsive to MR antagonism.
High variability in experimental results. Inconsistent drug administration.Ensure precise and consistent daily dosing, whether by gavage or in the diet.
Animal stress.Handle animals consistently and minimize environmental stressors that can affect blood pressure.
Unexpected side effects. Off-target effects.Although this compound is highly selective for the MR, monitor for any unexpected clinical signs. Review the literature for any reported adverse effects in rats.
Dehydration or electrolyte imbalance.As an MR antagonist, this compound can affect sodium and water balance. Ensure animals have free access to water. Monitor electrolytes if necessary.

Data Presentation

Table 1: Summary of this compound Treatment Protocols and Therapeutic Effects in Dahl Salt-Sensitive (DSS) Hypertensive Rats

Treatment Duration Dosage Route of Administration Key Therapeutic Effects Reference
6 weeks1 mg/kg/dayp.o.Decreased blood pressure, attenuated albuminuria, glomerular injury, and tubulointerstitial fibrosis.
4 weeks (after 6 weeks of high-salt diet)0.001% (w/w) in dietp.o.Improved cardiac function (stroke volume, ejection fraction, cardiac output), reduced cardiac remodeling and fibrosis.
Survival Study (up to 24 weeks of age)0.001% (w/w) in dietp.o.Significantly improved survival compared to untreated HSD-fed rats.

Experimental Protocols

Protocol 1: Evaluation of Antihypertensive and Renal Protective Effects of this compound in Dahl Salt-Sensitive (DSS) Rats
  • Animal Model: Dahl salt-sensitive (DSS) rats.

  • Diet:

    • Normal salt diet (NS): 0.4% NaCl.

    • High-salt diet (HS): 8% NaCl to induce hypertension.

  • Treatment Groups:

    • NS group.

    • HS group (vehicle control).

    • HS + this compound (1 mg/kg/day, p.o.).

  • Treatment Duration: 6 weeks.

  • Methodology:

    • Acclimate DSS rats for one week.

    • Divide rats into the three treatment groups.

    • Administer this compound or vehicle daily via oral gavage for 6 weeks.

    • Monitor blood pressure regularly (e.g., weekly) using the tail-cuff method.

    • At the end of the 6-week treatment period, collect 24-hour urine for albuminuria assessment.

    • Euthanize animals and collect kidney tissues for histological analysis (glomerular injury, tubulointerstitial fibrosis).

  • Key Parameters to Measure: Systolic blood pressure, urinary albumin excretion, glomerular sclerosis, and tubulointerstitial fibrosis scores.

Protocol 2: Assessment of Cardioprotective Effects of this compound in Dahl Salt-Sensitive (DSS) Rats
  • Animal Model: 6-week-old Dahl salt-sensitive (DSS) rats.

  • Diet:

    • High-salt diet (HSD): 8% NaCl to induce cardiac hypertrophy and dysfunction.

  • Treatment Groups (after 6 weeks of HSD):

    • HSD group (continued).

    • HSD + this compound (0.001% w/w mixed in the diet).

  • Treatment Duration: 4 weeks.

  • Methodology:

    • Feed all DSS rats an HSD for 6 weeks to establish cardiac hypertrophy.

    • At 12 weeks of age, divide the rats into the two treatment groups.

    • Provide the respective diets for an additional 4 weeks.

    • At the end of the 4-week treatment period, perform echocardiography to evaluate cardiac function.

    • Euthanize animals and collect heart tissues for histological analysis (fibrosis, remodeling) and molecular analysis (inflammation, oxidative stress markers).

  • Key Parameters to Measure: Stroke volume, ejection fraction, cardiac output, cardiac fibrosis, and markers of inflammation and oxidative stress.

Mandatory Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Hypertension & Renal Protection cluster_protocol2 Protocol 2: Cardioprotection p1_start DSS Rats p1_diet High-Salt Diet (8% NaCl) 6 weeks p1_start->p1_diet p1_treatment This compound (1 mg/kg/day, p.o.) p1_diet->p1_treatment p1_bp Blood Pressure Monitoring p1_treatment->p1_bp p1_urine Urine Collection (Albuminuria) p1_treatment->p1_urine p1_tissue Kidney Tissue Collection p1_urine->p1_tissue p1_analysis Histological Analysis p1_tissue->p1_analysis p2_start DSS Rats p2_hsd High-Salt Diet (8% NaCl) 6 weeks (Induction) p2_start->p2_hsd p2_treatment This compound (0.001% in diet) 4 weeks p2_hsd->p2_treatment p2_echo Echocardiography p2_treatment->p2_echo p2_tissue Heart Tissue Collection p2_echo->p2_tissue p2_analysis Histological & Molecular Analysis p2_tissue->p2_analysis

Caption: Experimental workflows for evaluating this compound in rat models.

signaling_pathway cluster_main This compound Mechanism of Action This compound This compound mr Mineralocorticoid Receptor (MR) This compound->mr Inhibits pi3k_akt PI3K-Akt Pathway (Modulation) This compound->pi3k_akt Modulates downstream Gene Transcription mr->downstream aldosterone Aldosterone aldosterone->mr effects Sodium & Water Retention Inflammation Fibrosis downstream->effects therapeutic Reduced Blood Pressure Organ Protection effects->therapeutic pi3k_akt->therapeutic

Caption: Simplified signaling pathway of this compound.

References

Adjusting for Esaxerenone's half-life in experimental design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with esaxerenone. The following information is intended to assist in designing and troubleshooting experiments, with a particular focus on accounting for its half-life.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[1][2][3] The MR, a nuclear hormone receptor, is activated by aldosterone.[1][2] Upon activation, the MR translocates to the nucleus and regulates the transcription of genes involved in sodium and water reabsorption and potassium excretion. By selectively blocking the MR, this compound inhibits the actions of aldosterone, leading to decreased sodium and water retention and a reduction in blood pressure. Its non-steroidal structure contributes to its high selectivity for the MR over other steroid hormone receptors, potentially reducing the risk of certain side effects associated with steroidal MR antagonists.

Q2: What is the half-life of this compound and how does it influence dosing frequency in experiments?

A2: The half-life of this compound in humans is approximately 20-30 hours, which supports once-daily dosing in clinical settings. In preclinical species, the half-life is also relatively long. Due to its long half-life, this compound is suitable for once-daily administration in most experimental models to maintain steady-state concentrations.

Q3: How long does it take for this compound to reach steady-state concentration?

A3: As a general rule, a drug reaches approximately 97% of its steady-state concentration after 5 half-lives. Given this compound's half-life of about 20-25 hours in healthy subjects, steady-state plasma concentrations are typically achieved by day 4 of once-daily dosing. In preclinical models, the time to reach steady-state should be calculated based on the species-specific half-life. For example, with a half-life of around 10 hours in rats, steady-state would be reached in approximately 50 hours.

Q4: How do I determine an appropriate washout period for this compound in a crossover study design?

A4: To minimize carry-over effects in a crossover study, a washout period of at least 5-10 times the drug's half-life is generally recommended. For this compound, with a half-life of approximately 20-30 hours in humans, a washout period of at least 100-300 hours (approximately 4-12 days) would be appropriate. The specific duration should be determined based on the half-life in the experimental species being used.

Data Presentation

Table 1: Summary of this compound Pharmacokinetic Parameters

ParameterHumanRatMonkey
Half-life (t½) ~20-30 hoursLonger than spironolactone and eplerenone-
Time to Peak (Tmax) ~2.5-3.5 hours--
Bioavailability High61.0-127%63.7-73.8%
Metabolism Primarily CYP3A, oxidation, glucuronidation, hydrolysisPredominantly oxidationOxidation and glucuronidation
Primary Excretion Feces (54.0%), Urine (38.5%)FecesFeces

Experimental Protocols

Protocol 1: Preclinical Pharmacokinetic Study of Orally Administered this compound in Rats

Objective: To determine the pharmacokinetic profile of this compound in rats after a single oral dose.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Housing: House animals individually in a controlled environment (12-hour light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to food and water. Fast animals overnight before dosing.

  • Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% w/v methylcellulose in water).

  • Dosing: Administer a single oral dose of this compound (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 3000 x g for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis software.

Protocol 2: In Vitro Assessment of this compound's Inhibition of Aldosterone-Induced Cardiomyocyte Hypertrophy

Objective: To evaluate the ability of this compound to block aldosterone-induced hypertrophy in a cardiomyocyte cell line.

Methodology:

  • Cell Culture: Culture H9c2 rat cardiomyocyte cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Plating: Seed H9c2 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with serum-free DMEM for 24 hours to synchronize the cells.

  • Treatment: Pre-treat the cells with this compound (e.g., 1 µM) or vehicle (e.g., 0.1% DMSO) for 1 hour.

  • Hypertrophy Induction: After pre-treatment, add aldosterone (e.g., 100 nM) to the designated wells. Include a vehicle control group that receives neither this compound nor aldosterone.

  • Incubation: Incubate the cells for 48 hours.

  • Endpoint Analysis:

    • Cell Size Measurement: Fix the cells with 4% paraformaldehyde and stain with phalloidin to visualize the actin cytoskeleton. Capture images using a fluorescence microscope and measure the cell surface area using image analysis software.

    • Hypertrophic Marker Expression: Lyse the cells and perform western blotting to assess the protein expression of hypertrophic markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). Alternatively, perform qPCR to measure the mRNA expression of these markers.

Mandatory Visualization

Esaxerenone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR MR Aldosterone->MR Binds HSP90 HSP90 MR->HSP90 Bound to MR_Aldo MR-Aldosterone Complex This compound This compound This compound->MR Blocks MRE Mineralocorticoid Response Element MR_Aldo->MRE Translocates & Binds to Gene_Transcription Gene Transcription (e.g., Sgk1, ENaC) MRE->Gene_Transcription Initiates Sodium_Reabsorption Increased Sodium & Water Reabsorption Gene_Transcription->Sodium_Reabsorption Leads to

Caption: this compound's mechanism of action as a mineralocorticoid receptor antagonist.

PK_Study_Workflow Start Start Animal_Acclimatization Animal Acclimatization (7 days) Start->Animal_Acclimatization Fasting Overnight Fasting Animal_Acclimatization->Fasting Dosing Oral Gavage (this compound) Fasting->Dosing Blood_Collection Serial Blood Sampling (0-72h) Dosing->Blood_Collection Sample_Processing Plasma Separation Blood_Collection->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis Data_Analysis Pharmacokinetic Modeling Bioanalysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a preclinical pharmacokinetic study of this compound in rats.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Steps Unexpected_Result Unexpected Experimental Result Check_HalfLife Consider this compound's Half-Life Unexpected_Result->Check_HalfLife Dosing_Regimen Review Dosing Regimen (Frequency, Dose) Check_HalfLife->Dosing_Regimen Washout_Period Verify Adequacy of Washout Period Check_HalfLife->Washout_Period Steady_State Confirm Time to Reach Steady-State Check_HalfLife->Steady_State Sample_Timing Assess Timing of Pharmacodynamic Readouts Check_HalfLife->Sample_Timing Resolve Issue Resolved? Dosing_Regimen->Resolve Washout_Period->Resolve Steady_State->Resolve Sample_Timing->Resolve

Caption: Logical workflow for troubleshooting unexpected results in this compound experiments.

References

Validation & Comparative

Esaxerenone and Spironolactone: A Comparative Analysis in the Prevention of Cardiac Hypertrophy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The management and reversal of cardiac hypertrophy, a key pathological feature of many cardiovascular diseases, is a critical therapeutic goal. Mineralocorticoid receptor (MR) antagonists have emerged as a promising class of drugs for this purpose. This guide provides a comparative overview of esaxerenone, a novel non-steroidal MR antagonist, and spironolactone, a traditional steroidal MR antagonist, in the context of preventing cardiac hypertrophy, supported by experimental data.

Overview of Mechanisms

Both this compound and spironolactone exert their effects by blocking the mineralocorticoid receptor, thereby inhibiting the downstream signaling pathways activated by aldosterone that lead to cardiac hypertrophy and fibrosis. Spironolactone is a well-established, non-selective steroidal MR antagonist, while this compound is a newer, highly selective, non-steroidal MR blocker.[1][2] This difference in selectivity may contribute to differing side effect profiles, as steroidal antagonists like spironolactone can interact with other steroid receptors, leading to side effects such as gynecomastia.[2]

Preclinical Efficacy in Animal Models

A study in a mouse model of pressure overload-induced cardiac hypertrophy, created by transverse aortic constriction (TAC), showed that this compound significantly attenuated the development of cardiac hypertrophy.[1][3] Treatment with this compound led to a significant decrease in the heart weight to tibial length ratio and reduced the expression of hypertrophic gene markers such as Atrial Natriuretic Peptide (ANP) and Collagen 3a1. Furthermore, this compound treatment dramatically improved survival rates in these mice following the TAC surgery. In a different model using Dahl salt-sensitive hypertensive rats, this compound treatment reduced cardiac remodeling, fibrosis, inflammation, and oxidative stress.

Spironolactone has also been shown to be effective in various animal models. In spontaneously hypertensive rats, early administration of spironolactone attenuated myocardial hypertrophy and fibrosis and improved both systolic and diastolic function. In a cellular model using neonatal rat cardiomyocytes, spironolactone was found to inhibit isoproterenol-induced cardiomyocyte hypertrophy by regulating the Ca2+/Calcineurin/p-NFATc3 pathway.

Tabulated Preclinical Data
ParameterThis compoundSpironolactone
Model Transverse Aortic Constriction (TAC) in miceIsoproterenol-induced hypertrophy in neonatal rat cardiomyocytes
Heart Weight / Body Weight surrogate Significant decrease in Heart Weight/Tibial Length ratio (-23.4% vs. control)N/A (in vitro study)
Cardiomyocyte Size N/ASignificantly reduced cardiomyocyte volume
Fibrosis Slightly lower proportion of fibrotic areaN/A
Molecular Markers Significant reduction in ANP and Collagen 3a1 gene expressionDownregulation of the Ca2+/CaN/p-NFATc3 pathway
Survival 100% survival in TAC-operated mice vs. 69.2% in control groupN/A

Clinical Evidence in Human Studies

In the clinical setting, both drugs have demonstrated efficacy in reducing cardiac hypertrophy, although direct head-to-head trials with cardiac hypertrophy as the primary endpoint are lacking.

A multicenter, open-label study (ESES-LVH) in hypertensive patients with left ventricular hypertrophy (LVH) showed that this compound treatment for 24 weeks significantly decreased the left ventricular mass index (LVMI). The mean reduction in LVMI from baseline was 9.9 g/m².

A meta-analysis of three randomized trials in patients with heart failure with preserved ejection fraction (HFpEF) demonstrated that spironolactone treatment also leads to a significant reduction in LVMI. The pooled data showed a mean reduction of -3.6 g/m² in the spironolactone group compared to placebo or usual care. It is important to note that the patient populations and study designs in these assessments for this compound and spironolactone were different.

Tabulated Clinical Data
ParameterThis compoundSpironolactone
Study Population Hypertensive patients with Left Ventricular HypertrophyPatients with Heart Failure with Preserved Ejection Fraction
Change in Left Ventricular Mass Index (LVMI) -9.9 g/m² from baseline after 24 weeks of treatment-3.6 g/m² compared to placebo/usual care
Other Echocardiographic Improvements N/AReduced Left Atrial Volume Index (LAVi), Interventricular Septum (IVS) thickness, and E/e' ratio; Increased Left Ventricular Ejection Fraction (LVEF)

Experimental Protocols

This compound in Pressure Overload-Induced Cardiac Hypertrophy in Mice
  • Animal Model: Eight-week-old male C57BL/6 mice.

  • Surgical Procedure: Cardiac hypertrophy was induced by transverse aortic constriction (TAC). A sham operation was performed as a control.

  • Drug Administration: Mice were fed a diet containing 0.003% this compound (equivalent to 3.0 mg/kg/day) or a normal diet for 2 weeks, starting from the day of the surgery.

  • Hypertrophy Assessment: At the end of the 2-week period, hearts were excised, and the heart weight to tibial length (HW/TL) ratio was calculated as an index of cardiac hypertrophy.

  • Histological Analysis: Cardiac fibrosis was assessed by Masson's trichrome staining of heart tissue sections.

  • Gene Expression Analysis: The mRNA levels of hypertrophic markers, such as ANP and Collagen 3a1, in the cardiac tissue were quantified using quantitative real-time PCR.

Spironolactone in Isoproterenol-Induced Cardiomyocyte Hypertrophy
  • Cell Model: Primary cardiomyocytes were isolated from the hearts of neonatal Sprague-Dawley rats.

  • Induction of Hypertrophy: Cardiomyocytes were stimulated with isoproterenol to induce a hypertrophic response.

  • Drug Treatment: Cells were pre-treated with spironolactone before the addition of isoproterenol.

  • Assessment of Hypertrophy: The surface area of the cardiomyocytes was measured to quantify the degree of hypertrophy.

  • Molecular Analysis: The expression and phosphorylation levels of key proteins in the Ca2+/Calcineurin/NFATc3 signaling pathway were determined by Western blotting.

Signaling Pathways and Experimental Workflow

Mineralocorticoid Receptor Signaling in Cardiac Hypertrophy

MR_Signaling_Pathway cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds Aldo_MR_complex Aldosterone-MR Complex MR->Aldo_MR_complex HSP HSP90 Nucleus Nucleus Aldo_MR_complex->Nucleus Translocates to MRE Mineralocorticoid Response Element (MRE) Aldo_MR_complex->MRE Binds to Gene_Transcription Gene Transcription MRE->Gene_Transcription Activates Hypertrophic_Genes Pro-hypertrophic & Pro-fibrotic Genes Gene_Transcription->Hypertrophic_Genes Upregulates Cardiac_Hypertrophy Cardiac Hypertrophy & Fibrosis Hypertrophic_Genes->Cardiac_Hypertrophy This compound This compound This compound->MR Blocks Spironolactone Spironolactone Spironolactone->MR Blocks

Caption: MR signaling pathway in cardiac hypertrophy.

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow Animal_Model Induction of Cardiac Hypertrophy (e.g., TAC, High-Salt Diet) Treatment_Groups Treatment Groups (Vehicle, this compound, Spironolactone) Animal_Model->Treatment_Groups Treatment_Period Treatment Period (e.g., 2-4 weeks) Treatment_Groups->Treatment_Period Endpoint_Analysis Endpoint Analysis Treatment_Period->Endpoint_Analysis Echocardiography Echocardiography (LV Mass, Function) Endpoint_Analysis->Echocardiography Histology Histological Analysis (Fibrosis, Cell Size) Endpoint_Analysis->Histology Molecular_Analysis Molecular Analysis (Gene/Protein Expression) Endpoint_Analysis->Molecular_Analysis Data_Comparison Data Comparison and Statistical Analysis Echocardiography->Data_Comparison Histology->Data_Comparison Molecular_Analysis->Data_Comparison

Caption: General workflow for preclinical drug evaluation.

Conclusion

References

Esaxerenone: A Novel Non-steroidal Mineralocorticoid Receptor Blocker for Chronic Kidney Disease

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to its Renoprotective Effects in Preclinical Models

For researchers and professionals in drug development, understanding the efficacy and mechanism of new therapeutic agents is paramount. This guide provides an objective comparison of Esaxerenone, a novel non-steroidal mineralocorticoid receptor (MR) blocker, with other alternatives in preclinical models of chronic kidney disease (CKD). Supported by experimental data, this document details its impact on key pathological features of CKD and elucidates its underlying mechanism of action.

Mechanism of Action: Targeting the Mineralocorticoid Receptor

This compound functions as a highly potent and selective non-steroidal antagonist of the mineralocorticoid receptor.[1] Overactivation of the MR by aldosterone is a key driver in the pathophysiology of CKD, promoting inflammation, fibrosis, and sodium and water retention, which contribute to kidney damage.[2][3] Unlike steroidal MRAs such as spironolactone and eplerenone, this compound's non-steroidal structure allows for more selective binding to the MR, potentially reducing the incidence of hormonal side effects.[2] By blocking the MR, this compound mitigates the downstream effects of aldosterone, offering a targeted approach to renal protection.[2]

Comparative Efficacy in Preclinical CKD Models

The renoprotective effects of this compound have been validated in several preclinical models of CKD, demonstrating its potential to ameliorate key markers of disease progression.

Aldosterone-Induced Renal Injury Model

In a mouse model of aldosterone-induced renal injury, which mimics the hyperaldosteronism often seen in CKD, this compound demonstrated significant renoprotective effects.

Key Findings:

  • Reduction in Albuminuria: this compound treatment has been shown to reduce the urinary albumin-to-creatinine ratio (ACR), a key indicator of kidney damage.

  • Anti-Fibrotic Effects: Treatment with this compound leads to a notable decrease in collagen deposition in the kidneys, indicating a reduction in renal fibrosis.

  • Anti-Inflammatory Action: this compound inhibits the infiltration of inflammatory cells, such as macrophages, into the renal interstitium.

Quantitative Data Summary:

ParameterControl GroupAldosterone-Induced GroupAldosterone + this compound GroupReference
Urinary Albumin-to-Creatinine Ratio (ACR) BaselineSignificantly IncreasedSignificantly Reduced vs. Aldosterone Group
Renal Collagen Deposition (Fibrosis) MinimalMarkedly IncreasedSubstantially Decreased vs. Aldosterone Group
Macrophage Infiltration LowSignificantly IncreasedMarkedly Reduced vs. Aldosterone Group
Diabetic Nephropathy Model (KK-Ay Mice)

In the KK-Ay mouse, a model of type 2 diabetic nephropathy, this compound, particularly in combination with an angiotensin II receptor blocker (ARB), has shown synergistic effects in reducing albuminuria.

Key Findings:

  • Synergistic Reduction in Albuminuria: The combination of this compound and olmesartan (an ARB) resulted in a more significant reduction in the urinary albumin-to-creatinine ratio (UACR) compared to either agent alone.

Quantitative Data Summary (8 weeks of treatment):

Treatment GroupChange in UACR from Baseline (g/gCre)P-value vs. VehicleReference
Vehicle 0.339-
This compound (3 mg/kg) Tendency to suppress (P=0.019)-
Olmesartan (1 mg/kg) Not significantly different from vehicle-
This compound + Olmesartan -1.750< 0.002

Signaling Pathway of this compound's Renoprotective Effect

This compound exerts its renoprotective effects by inhibiting the aldosterone-mediated activation of the mineralocorticoid receptor and subsequent downstream signaling pathways that promote inflammation and fibrosis. A key pathway involves the transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine. Aldosterone binding to the MR upregulates TGF-β1 expression, leading to the transformation of macrophages into myofibroblasts, which are major contributors to renal fibrosis. This compound blocks this cascade at its origin by preventing MR activation.

G Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Activates TGF_beta1 TGF-β1 Upregulation MR->TGF_beta1 Promotes Inflammation Inflammation MR->Inflammation This compound This compound This compound->MR Blocks Macrophage_trans Macrophage to Myofibroblast Transition TGF_beta1->Macrophage_trans Fibrosis Renal Fibrosis Macrophage_trans->Fibrosis Inflammation->Fibrosis

Caption: Aldosterone/MR/TGF-β1 Signaling Pathway in Renal Fibrosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Aldosterone-Induced Renal Injury Mouse Model
  • Animals: Male C57BL/6 mice.

  • Surgical Procedure: Uninephrectomy (surgical removal of one kidney) is performed to exacerbate the effects of aldosterone.

  • Induction of Injury: A mini-osmotic pump is implanted subcutaneously for the continuous infusion of aldosterone (e.g., 0.75 mg/h) for a period of 6 to 12 weeks.

  • Treatment: this compound is administered orally, mixed with the chow (e.g., 1 mg/kg of diet), for the duration of the aldosterone infusion.

  • Outcome Measures: At the end of the study period, urine is collected for albumin and creatinine measurements. Kidneys are harvested for histological analysis (e.g., Masson's trichrome or Sirius red staining for collagen) and immunohistochemistry for inflammatory markers (e.g., F4/80 for macrophages).

Diabetic Nephropathy Mouse Model (KK-Ay)
  • Animals: Male KK-Ay mice, a spontaneous model of type 2 diabetes.

  • Treatment: this compound (e.g., 3 mg/kg), olmesartan (e.g., 1 mg/kg), or a combination of both are administered orally once daily for 8 weeks. A vehicle group receives the administration vehicle (e.g., 0.5% methylcellulose).

  • Outcome Measures: Urine samples are collected at baseline and at specified intervals to measure the urinary albumin-to-creatinine ratio (UACR). Blood pressure can also be monitored.

G cluster_0 Animal Model Induction cluster_1 Treatment Administration cluster_2 Outcome Assessment Uninephrectomy Uninephrectomy (Aldosterone Model) Treatment Daily Oral Gavage (this compound/Comparator/Vehicle) Uninephrectomy->Treatment Diabetic_Model KK-Ay Mice (Diabetic Model) Diabetic_Model->Treatment Urine_Collection Urine Collection (Albuminuria) Treatment->Urine_Collection Tissue_Harvesting Kidney Tissue Harvesting Treatment->Tissue_Harvesting Histology Histology (Fibrosis, Inflammation) Tissue_Harvesting->Histology

References

A Comparative Analysis of Esaxerenone's Antihypertensive Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of treatments for hypertension, a condition affecting over 1.28 billion adults globally, the quest for more effective and safer therapeutic agents is perpetual. Esaxerenone, a novel, non-steroidal, selective mineralocorticoid receptor (MR) blocker, has emerged as a promising antihypertensive agent. This guide provides a comprehensive cross-study comparison of this compound's antihypertensive effects against other mineralocorticoid receptor antagonists (MRAs), namely eplerenone, spironolactone, and finerenone, supported by experimental data from key clinical trials.

Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System

This compound exerts its antihypertensive effect by selectively blocking the mineralocorticoid receptor, a key component of the renin-angiotensin-aldosterone system (RAAS).[1] Aldosterone, a mineralocorticoid hormone, binds to these receptors, leading to sodium and water retention, and consequently, an increase in blood pressure.[2] By inhibiting this interaction, this compound promotes sodium and water excretion, thereby lowering blood pressure.[2] Its non-steroidal structure contributes to its high selectivity for the MR, potentially reducing the incidence of hormonal side effects associated with older, steroidal MRAs like spironolactone.[2]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex Aldosterone Aldosterone Adrenal_Cortex->Aldosterone Kidney Kidney (Collecting Duct) Aldosterone->Kidney MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds to Na_H2O_Retention Sodium & Water Retention MR->Na_H2O_Retention Activates BP_Increase Increased Blood Pressure Na_H2O_Retention->BP_Increase This compound This compound & other MRAs This compound->MR Blocks

Mechanism of Action of Mineralocorticoid Receptor Antagonists.

Comparative Antihypertensive Efficacy

Clinical trials have demonstrated the potent blood pressure-lowering effects of this compound. The following tables summarize the quantitative data from key studies, comparing its efficacy with other MRAs.

Table 1: this compound vs. Eplerenone in Essential Hypertension (ESAX-HTN Study)
ParameterThis compound (2.5 mg/day)This compound (5 mg/day)Eplerenone (50 mg/day)
Change in Sitting Systolic BP (mmHg) Non-inferior to eplerenoneSuperior to eplerenone and 2.5 mg this compound-
Change in Sitting Diastolic BP (mmHg) Non-inferior to eplerenoneSuperior to eplerenone and 2.5 mg this compound-
Change in 24-hour Systolic BP (mmHg) Greater reduction than eplerenoneSignificantly greater reduction than eplerenone-
Change in 24-hour Diastolic BP (mmHg) -Significantly greater reduction than eplerenone-
Study Duration 12 weeks12 weeks12 weeks
Patient Population Japanese patients with essential hypertensionJapanese patients with essential hypertensionJapanese patients with essential hypertension

Data from the ESAX-HTN Study.[3]

Table 2: this compound vs. Trichlormethiazide in Uncontrolled Essential Hypertension (EXCITE-HT Study)
ParameterThis compoundTrichlormethiazide
Change in Morning Home Systolic BP (mmHg) -2.2 (difference from trichlormethiazide)-
Change in Morning Home Diastolic BP (mmHg) -0.6 (difference from trichlormethiazide)-
Non-inferiority Demonstrated-
Study Duration 12 weeks12 weeks
Patient Population Japanese patients with uncontrolled essential hypertensionJapanese patients with uncontrolled essential hypertension

Data from the EXCITE-HT Study.

Table 3: Antihypertensive Effects of Spironolactone and Finerenone in Clinical Trials
DrugStudyDosageChange in Systolic BP (mmHg)Change in Diastolic BP (mmHg)Study DurationPatient Population
Spironolactone Meta-analysis of RCTs25-50 mg/day-20.56 (vs. placebo)-6.04 (vs. placebo)VariedPatients with resistant hypertension
Finerenone ARTS-DN (ABPM substudy)10-20 mg/day-8.3 to -11.2 (placebo-adjusted 24-h SBP)-90 daysPatients with type 2 diabetes and chronic kidney disease
Finerenone FIDELIO-DKD10 or 20 mg/day-2.71 (vs. placebo, office SBP)-1.03 (vs. placebo, office DBP)Median 2.6 yearsPatients with type 2 diabetes and chronic kidney disease
Finerenone FIGARO-DKD10 or 20 mg/day-3.5 (vs. placebo, at 4 months)-Median 3.4 yearsPatients with type 2 diabetes and chronic kidney disease

Experimental Protocols

The following sections detail the methodologies of the key clinical trials cited in this guide.

ESAX-HTN Study Protocol

The ESAX-HTN study was a Phase 3, multicenter, randomized, double-blind, parallel-group trial conducted in Japan. A total of 1,001 adult patients with essential hypertension were enrolled. After a 4-week washout period, patients were randomized to receive either this compound (2.5 mg or 5 mg daily) or eplerenone (50 mg daily) for 12 weeks. The primary endpoints were the change from baseline in sitting systolic and diastolic blood pressure at the end of treatment. Twenty-four-hour ambulatory blood pressure monitoring was also conducted.

EXCITE-HT Study Protocol

The EXCITE-HT study was a multicenter, randomized, open-label, parallel-group trial designed to evaluate the efficacy and safety of this compound as a second-line agent for uncontrolled essential hypertension in Japanese patients. Following a 4-week run-in period, patients were randomized to receive either this compound or trichlormethiazide for 12 weeks. Doses could be increased at weeks 4 and 8. The primary efficacy endpoint was the change from baseline in morning home systolic and diastolic blood pressure at the end of treatment.

PATHWAY-2 Trial Protocol

The PATHWAY-2 trial was a double-blind, placebo-controlled, crossover study conducted in the UK to determine the optimal add-on treatment for resistant hypertension. Patients rotated through 12-week treatment cycles of spironolactone (25-50 mg), doxazosin (4-8 mg), bisoprolol (5-10 mg), and placebo. The primary outcome was the average home systolic blood pressure.

ARTS-DN, FIDELIO-DKD, and FIGARO-DKD Trial Protocols

These were randomized, double-blind, placebo-controlled trials evaluating the efficacy and safety of finerenone in patients with type 2 diabetes and chronic kidney disease. The ARTS-DN study was a Phase 2b dose-finding study that included an ambulatory blood pressure monitoring (ABPM) substudy. The FIDELIO-DKD and FIGARO-DKD trials were large-scale Phase 3 outcome trials that also assessed blood pressure changes as a secondary endpoint.

Experimental Workflow

A typical clinical trial for a new antihypertensive drug follows a structured workflow to ensure patient safety and data integrity.

Clinical_Trial_Workflow Screening Patient Screening & Informed Consent Washout Washout Period (if applicable) Screening->Washout Baseline Baseline Assessment (BP, Labs) Washout->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group A (e.g., this compound) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Placebo/Comparator) Randomization->Treatment_B Follow_up Follow-up Visits (BP monitoring, Safety labs) Treatment_A->Follow_up Treatment_B->Follow_up EOT End of Treatment Assessment Follow_up->EOT Data_Analysis Data Analysis EOT->Data_Analysis Results Results Reporting Data_Analysis->Results

Typical Workflow of an Antihypertensive Clinical Trial.

Conclusion

This compound has demonstrated potent antihypertensive effects, proving to be at least non-inferior, and in some cases superior, to eplerenone in head-to-head comparisons. Its efficacy as an add-on therapy for uncontrolled hypertension has also been established. When compared to the broader class of MRAs, including spironolactone and finerenone, this compound offers a valuable therapeutic option, particularly given its high selectivity for the mineralocorticoid receptor. The choice of MRA for a particular patient will depend on various factors, including the specific indication, comorbidity profile, and individual patient characteristics. The robust clinical trial data supporting this compound's efficacy and safety profile position it as a significant advancement in the management of hypertension.

References

Esaxerenone vs. Traditional Steroidal MRAs: A Comparative Analysis of Gene Expression and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of mineralocorticoid receptor antagonist (MRA) therapy is evolving with the introduction of non-steroidal agents like esaxerenone. These newer compounds promise greater selectivity and potentially different physiological effects compared to traditional steroidal MRAs such as spironolactone and eplerenone. This guide provides an objective comparison based on available data, focusing on the molecular mechanisms and their implications for gene expression.

Executive Summary

This compound, a novel non-steroidal MRA, demonstrates high potency and selectivity for the mineralocorticoid receptor (MR).[1][2] While direct head-to-head comparative studies on gene expression between this compound and steroidal MRAs are limited, preclinical data and studies on other non-steroidal MRAs like finerenone suggest a distinct profile of gene regulation. Non-steroidal MRAs appear to have a unique mode of binding to the MR, leading to differential cofactor recruitment and subsequent modulation of gene transcription compared to their steroidal counterparts.[3] This may translate to more potent anti-inflammatory and anti-fibrotic effects.[3] Clinical studies have established the efficacy of this compound in treating hypertension, with some evidence suggesting superior blood pressure-lowering effects compared to eplerenone.[4]

Comparative Mechanism of Action and Gene Regulation

The primary mechanism of action for all MRAs is the blockade of the mineralocorticoid receptor, preventing its activation by aldosterone. However, the structural differences between non-steroidal and steroidal MRAs lead to distinct interactions with the MR ligand-binding domain.

Traditional Steroidal MRAs (Spironolactone, Eplerenone): These molecules are structurally similar to aldosterone. Their binding to the MR induces a conformational change that prevents the recruitment of transcriptional coactivators. However, their structural similarity to other steroid hormones can lead to off-target binding to androgen and progesterone receptors, causing side effects.

This compound (Non-steroidal MRA): this compound's bulky, non-steroidal structure allows for a different binding mode to the MR. This unique interaction is thought to more effectively inhibit the recruitment of transcriptional coactivators involved in the expression of pro-inflammatory and pro-fibrotic genes. In non-clinical models, this compound has been shown to inhibit MR-induced transcription more potently than spironolactone and eplerenone. Furthermore, its high selectivity for the MR minimizes off-target hormonal effects.

A study comparing the non-steroidal MRA finerenone with spironolactone on the aldosterone-regulated transcriptome in human kidney cells revealed that while both antagonists block aldosterone-induced and -repressed genes, finerenone exhibited a quantitatively more efficient antagonism on some aldosterone-induced genes. This suggests that non-steroidal MRAs may have a more targeted and potent effect on specific sets of genes.

Data Presentation: Key Pharmacological and Clinical Differences

FeatureThis compound (Non-steroidal)Spironolactone (Steroidal)Eplerenone (Steroidal)
MR Binding Affinity High Potency & SelectivityHigh Potency, Lower SelectivityLower Potency, Higher Selectivity (than spironolactone)
Off-Target Effects Minimal (low affinity for androgen and progesterone receptors)Common (gynecomastia, impotence due to antiandrogenic effects)Less common than spironolactone
Antihypertensive Efficacy Superior or non-inferior to eplerenoneEffectiveEffective
Anti-inflammatory Effects Potentially more potent than steroidal MRAsPresentPresent
Anti-fibrotic Effects Potentially more potent than steroidal MRAsPresentPresent
Risk of Hyperkalemia Present, requires monitoringPresent, requires monitoringPresent, requires monitoring

Experimental Protocols

While a direct comparative gene expression study for this compound is not publicly available, a representative experimental protocol for analyzing the effects of MRAs on the transcriptome using RNA-Sequencing is described below, based on a study of finerenone and spironolactone.

Cell Culture and Treatment:

  • Cell Line: Human kidney cell line stably expressing the mineralocorticoid receptor.

  • Culture Conditions: Cells are cultured in appropriate media and conditions.

  • Hormone Depletion: Prior to treatment, cells are cultured in a hormone-depleted medium (e.g., using charcoal-stripped serum) for a defined period to reduce baseline receptor activation.

  • Treatment: Cells are treated with aldosterone to induce MR-mediated gene expression. For comparison, cells are co-treated with aldosterone and either a non-steroidal MRA (e.g., this compound) or a steroidal MRA (e.g., spironolactone, eplerenone) at various concentrations. Control groups include vehicle-treated cells and cells treated with the MRA alone.

RNA Extraction and Sequencing:

  • RNA Isolation: Total RNA is extracted from the cells at different time points after treatment using a standard method (e.g., TRIzol reagent).

  • RNA Quality Control: The integrity and concentration of the RNA are assessed using a bioanalyzer.

  • Library Preparation: RNA-sequencing libraries are prepared from the extracted RNA.

  • Sequencing: The libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina).

Data Analysis:

  • Read Mapping: Sequencing reads are mapped to the human reference genome.

  • Differential Gene Expression Analysis: The mapped reads are used to quantify gene expression levels. Statistical analysis is performed to identify genes that are differentially expressed between the different treatment groups.

  • Bioinformatics Analysis: Functional annotation and pathway analysis of the differentially expressed genes are performed to understand the biological processes affected by the different MRAs.

Visualizations

Signaling_Pathway cluster_ECF Extracellular Fluid cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_MRA MRA Intervention Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds MR_Aldo MR-Aldosterone Complex MR->MR_Aldo Activation HSP HSP90 MR_Aldo_Nuc MR-Aldosterone Complex MR_Aldo->MR_Aldo_Nuc Translocation MRE Mineralocorticoid Response Element (MRE) MR_Aldo_Nuc->MRE Binds Gene_Transcription Gene Transcription MRE->Gene_Transcription Initiates Coactivators Coactivators Coactivators->MRE Recruitment This compound This compound (Non-steroidal) This compound->MR Blocks Steroidal_MRA Spironolactone/ Eplerenone (Steroidal) Steroidal_MRA->MR Blocks

Caption: Aldosterone signaling pathway and points of MRA intervention.

Experimental_Workflow A Cell Culture (Human Kidney Cells with MR) B Hormone Depletion A->B C Treatment Groups B->C D 1. Aldosterone E 2. Aldosterone + this compound F 3. Aldosterone + Steroidal MRA G 4. Vehicle Control H RNA Extraction D->H E->H F->H G->H I RNA Sequencing H->I J Data Analysis (Differential Gene Expression) I->J K Comparative Transcriptome Profiles J->K

References

Esaxerenone: A Comparative Analysis of Mineralocorticoid Receptor Antagonist Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the selectivity profile of esaxerenone reveals a significant advancement in targeted mineralocorticoid receptor (MR) antagonism. This guide provides a comprehensive comparison with other MR antagonists, supported by experimental data, for researchers, scientists, and drug development professionals.

This compound, a novel non-steroidal MR antagonist, demonstrates a distinct selectivity profile when compared to both traditional steroidal antagonists, spironolactone and eplerenone, and the newer non-steroidal agent, finerenone. This heightened selectivity is crucial for minimizing off-target effects and improving the therapeutic window of MR-targeted therapies.

Quantitative Comparison of MR Antagonist Selectivity

The selectivity of a mineralocorticoid receptor antagonist is paramount in determining its clinical utility and side-effect profile. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other prominent MR antagonists against the mineralocorticoid receptor and other key steroid hormone receptors. Lower IC50 values indicate higher potency.

CompoundMR IC50 (nM)GR IC50 (nM)AR IC50 (nM)PR IC50 (nM)
This compound 3.7 [1]>1000>1000>1000
Spironolactone 24[2]240077200
Eplerenone 990[2]>10000>10000>10000
Finerenone 18[3]>10000>10000>10000

Note: IC50 values can vary between different studies and assay conditions. The data presented represents a comparative overview based on available literature.

As the data illustrates, this compound exhibits high potency for the mineralocorticoid receptor, with an IC50 value of 3.7 nM.[1] Importantly, it shows markedly lower affinity for the glucocorticoid (GR), androgen (AR), and progesterone (PR) receptors, with IC50 values exceeding 1000 nM. This high degree of selectivity is a key differentiator from spironolactone, which demonstrates significant cross-reactivity with androgen and progesterone receptors, leading to hormonal side effects. While eplerenone and finerenone also display high selectivity for the MR, this compound's potency for the target receptor is notably higher than that of eplerenone.

Experimental Protocols

The determination of MR antagonist selectivity relies on robust in vitro assays. The following are detailed methodologies for two key experiments commonly cited in the characterization of these compounds.

Cell-Based Reporter Gene Assay

This assay quantifies the ability of a compound to inhibit the transcriptional activity of the mineralocorticoid receptor in a cellular context.

Objective: To determine the IC50 value of an MR antagonist by measuring its ability to inhibit aldosterone-induced reporter gene expression.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells are commonly used. The cells are stably transfected with a plasmid containing the human mineralocorticoid receptor gene and a reporter plasmid containing a luciferase gene under the control of an MR-responsive promoter element.

  • Plating: Cells are seeded into 96-well plates at a density of approximately 10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a fixed, sub-maximal concentration of aldosterone (the natural MR agonist) and varying concentrations of the test antagonist (e.g., this compound).

  • Incubation: The plates are incubated for 24 hours to allow for receptor activation and reporter gene expression.

  • Lysis and Luminescence Measurement: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of reporter gene expression, is measured using a luminometer.

  • Data Analysis: The luminescence data is normalized to a control (cells treated with aldosterone only) and plotted against the antagonist concentration. The IC50 value is calculated as the concentration of the antagonist that produces 50% inhibition of the aldosterone-induced response.

Competitive Radioligand Binding Assay

This assay directly measures the affinity of a compound for the mineralocorticoid receptor by assessing its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of an MR antagonist for the mineralocorticoid receptor.

Methodology:

  • Receptor Source: A source of mineralocorticoid receptors is required, typically derived from cell lysates or purified receptor protein.

  • Reaction Mixture: The assay is performed in a multi-well plate format. Each well contains the receptor preparation, a fixed concentration of a radiolabeled MR ligand (e.g., [3H]-aldosterone), and varying concentrations of the unlabeled competitor compound (e.g., this compound).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the receptor-ligand complexes.

  • Radioactivity Measurement: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the competitor compound. The IC50 value, the concentration of the competitor that displaces 50% of the radiolabeled ligand, is determined. The Ki value, a measure of the binding affinity of the competitor, can then be calculated using the Cheng-Prusoff equation.

Mineralocorticoid Receptor Signaling Pathway

The following diagram illustrates the classical signaling pathway of the mineralocorticoid receptor. Aldosterone, the primary endogenous ligand, binds to the cytoplasmic MR, leading to a conformational change, dissociation from heat shock proteins, and translocation to the nucleus. In the nucleus, the activated receptor dimerizes and binds to hormone response elements on DNA, modulating the transcription of target genes. MR antagonists, like this compound, competitively bind to the MR, preventing aldosterone from initiating this signaling cascade.

MR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR_HSP MR-HSP Complex Aldosterone->MR_HSP Binds MR_active Activated MR MR_HSP->MR_active Conformational Change MR_dimer MR Dimer MR_active->MR_dimer Dimerization & Nuclear Translocation This compound This compound This compound->MR_HSP Blocks Binding HRE Hormone Response Element (HRE) MR_dimer->HRE Binds Gene_Transcription Target Gene Transcription HRE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein Protein Synthesis mRNA->Protein

Caption: Mineralocorticoid Receptor Signaling Pathway.

Conclusion

The data and experimental methodologies presented underscore the high selectivity and potency of this compound as a mineralocorticoid receptor antagonist. Its favorable profile, characterized by potent MR blockade and minimal off-target activity, distinguishes it from older, steroidal MRAs and positions it as a promising therapeutic agent for conditions driven by MR overactivation. The provided experimental frameworks offer a basis for the continued evaluation and comparison of novel MR antagonists in the drug development pipeline.

References

Navigating Cardiorenal Safety: A Comparative Analysis of Non-Steroidal Mineralocorticoid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of non-steroidal mineralocorticoid receptor antagonists (nsMRAs), supported by experimental data from pivotal clinical trials. We delve into the key safety considerations, detailed experimental methodologies, and the underlying signaling pathways that differentiate these novel agents from their steroidal predecessors.

The emergence of non-steroidal mineralocorticoid receptor antagonists (nsMRAs) represents a significant advancement in cardiorenal medicine. Unlike traditional steroidal MRAs (sMRAs) such as spironolactone and eplerenone, nsMRAs exhibit a distinct pharmacological profile, leading to a potentially improved safety and tolerability profile, particularly concerning hyperkalemia and hormonal side effects.[1][2][3] This guide offers a comparative analysis of the safety data for prominent nsMRAs, including finerenone and esaxerenone, drawing upon evidence from key clinical trials.

Comparative Safety Profile: A Tabular Overview

The following table summarizes the key safety outcomes for nsMRAs compared to placebo and sMRAs from major clinical trials. The data highlights the incidence of hyperkalemia, changes in estimated glomerular filtration rate (eGFR), and other adverse events.

Drug ClassTrialComparatornIncidence of HyperkalemiaClinically Relevant eGFR DecreaseSerious Adverse Events (SAEs)
Non-Steroidal MRAs
FinerenoneFIDELIO-DKDPlacebo5,67418.3% vs. 9.0%Initial mean decrease of ~2 mL/min/1.73m² from baseline, which then attenuated over timeSimilar incidence between groups
FinerenoneFIGARO-DKDPlacebo7,35210.8% vs. 5.3%Similar small initial decrease as seen in FIDELIO-DKDNo significant difference between groups[4][5]
FinerenoneARTS-HFEplerenone1,066Similar incidence across finerenone doses (2.5-20mg) and eplerenoneNo significant differences in changes in eGFR between finerenone and eplerenoneSimilar overall incidence of adverse events
This compoundPhase 3 (Hypertension)Eplerenone-Similar incidence to eplerenone-Similar overall incidence of adverse events
Steroidal MRAs
SpironolactoneARTS (Heart Failure)Finerenone-Higher incidence of hyperkalemia (≥5.5 mmol/L) with spironolactone (11.1%) vs. finerenone 10mg (4.5%)-Finerenone was associated with a lower overall incidence of adverse events
EplerenoneEPHESUSPlacebo6,6325.5% vs. 3.9% (serious hyperkalemia)--
EplerenoneEMPHASIS-HFPlacebo2,73711.8% vs. 7.2% (potassium >5.5 mmol/L)--

Experimental Protocols: A Closer Look at Key Trials

The safety data presented above is derived from rigorously designed clinical trials. Understanding the methodologies of these studies is crucial for interpreting the results accurately.

FIDELIO-DKD and FIGARO-DKD (Finerenone)
  • Study Design: These were multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase III trials.

  • Participant Population: The trials enrolled patients with type 2 diabetes and chronic kidney disease (CKD). FIDELIO-DKD focused on patients with more advanced kidney disease, while FIGARO-DKD included patients with a broader range of CKD severity.

  • Safety Monitoring:

    • Hyperkalemia: Serum potassium levels were monitored at screening, randomization, and at regular intervals throughout the studies. The protocol included specific guidelines for dose interruption, down-titration, or discontinuation of the study drug based on potassium levels. For instance, treatment was to be withheld if potassium levels exceeded 5.5 mmol/L.

    • Renal Function: eGFR was calculated at each visit to monitor for any significant changes. A sustained decrease in eGFR of 40% or more from baseline was a key renal endpoint.

    • Adverse Events: All adverse events were recorded and classified by investigators according to severity and relationship to the study drug.

ARTS-HF (Finerenone vs. Eplerenone)
  • Study Design: This was a Phase IIb, randomized, double-blind, active-comparator, parallel-group, dose-finding study.

  • Participant Population: The trial included patients with worsening chronic heart failure with reduced ejection fraction and either type 2 diabetes or CKD.

  • Safety Monitoring:

    • Hyperkalemia: A key safety endpoint was the incidence of hyperkalemia. The study employed a dose-titration schedule for both finerenone and eplerenone, with adjustments based on serum potassium levels.

    • Renal Function: Changes in eGFR from baseline were monitored to assess the impact on renal function.

    • Biomarkers: The study also assessed changes in N-terminal pro-B-type natriuretic peptide (NT-proBNP) as a primary efficacy endpoint, which also has implications for safety in heart failure patients.

Signaling Pathways: The Molecular Basis of Safety

The improved safety profile of nsMRAs can be attributed to their distinct interaction with the mineralocorticoid receptor (MR) and subsequent downstream signaling.

Mineralocorticoid Receptor Activation

The diagram below illustrates the classical signaling pathway of MR activation by aldosterone.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR_HSP MR-HSP Complex Aldosterone->MR_HSP Binds to MR MR_active Active MR MR_HSP->MR_active HSP Dissociation MR_dimer MR Dimer MR_active->MR_dimer Dimerization & Translocation MRE Mineralocorticoid Response Element (MRE) MR_dimer->MRE Binds to DNA Cofactors Co-activators MRE->Cofactors Recruitment Gene_Transcription Gene Transcription (e.g., SCNNA1, SGK1) Cofactors->Gene_Transcription Pro_inflammatory_Fibrotic_Genes Pro-inflammatory & Pro-fibrotic Genes Cofactors->Pro_inflammatory_Fibrotic_Genes

MR Activation Signaling Pathway

Upon binding aldosterone, the MR translocates to the nucleus, dimerizes, and binds to mineralocorticoid response elements on DNA. This leads to the recruitment of transcriptional co-activators and the expression of genes involved in sodium and water reabsorption, as well as pro-inflammatory and pro-fibrotic pathways.

Differential MR Antagonism: Steroidal vs. Non-Steroidal

The key difference in the safety profiles of sMRAs and nsMRAs lies in their mode of MR antagonism and subsequent modulation of gene expression.

G cluster_ligands cluster_effects cluster_outcomes sMRA Steroidal MRA (e.g., Spironolactone) MR Mineralocorticoid Receptor (MR) sMRA->MR nsMRA Non-Steroidal MRA (e.g., Finerenone) nsMRA->MR sMRA_effect Partial Agonist Activity Binds to other steroid receptors (Progesterone, Androgen) MR->sMRA_effect Induces Conformational Change nsMRA_effect Pure Antagonist Bulky structure prevents cofactor recruitment Highly selective for MR MR->nsMRA_effect Induces Different Conformational Change sMRA_outcome Hormonal Side Effects (Gynecomastia) Higher risk of Hyperkalemia sMRA_effect->sMRA_outcome nsMRA_outcome Reduced Hormonal Side Effects Lower risk of Hyperkalemia nsMRA_effect->nsMRA_outcome

sMRA vs. nsMRA Mechanism

Steroidal MRAs, due to their structural similarity to aldosterone, can act as partial agonists and have off-target effects by binding to other steroid receptors, leading to side effects like gynecomastia. In contrast, nsMRAs like finerenone are bulky molecules that act as pure antagonists. Their unique binding mode prevents the recruitment of transcriptional cofactors that are implicated in the expression of pro-inflammatory and pro-fibrotic genes, while still effectively blocking the effects of aldosterone on sodium and water balance. This selectivity and distinct mechanism of action are thought to contribute to their improved safety profile, particularly the lower incidence of hyperkalemia compared to spironolactone.

Conclusion

Non-steroidal MRAs have demonstrated a favorable safety profile in large-scale clinical trials, offering a promising therapeutic option for patients with cardiorenal diseases. While the risk of hyperkalemia remains a class effect and requires careful monitoring, the incidence appears to be lower with nsMRAs compared to older steroidal agents, and hormonal side effects are significantly reduced. The distinct molecular mechanism of nsMRAs, characterized by high selectivity and a unique mode of receptor antagonism, underpins these safety advantages. Further head-to-head comparative trials will continue to delineate the relative safety and efficacy of different agents within this evolving class of drugs.

References

Bridging the Bench and Bedside: A Comparative Guide to Esaxerenone's Clinical and Preclinical Findings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the translation of preclinical findings to successful clinical outcomes is a cornerstone of therapeutic advancement. This guide provides a comprehensive comparison of the clinical trial results of the novel, non-steroidal mineralocorticoid receptor (MR) antagonist, Esaxerenone, with its performance in preclinical models of hypertension and diabetic nephropathy. By presenting key experimental data, detailed methodologies, and visual representations of its mechanism, this guide aims to facilitate a deeper understanding of this compound's therapeutic profile and inform future research endeavors.

Executive Summary

This compound has demonstrated significant efficacy in lowering blood pressure and reducing albuminuria in clinical trials, leading to its approval for the treatment of essential hypertension and diabetic nephropathy.[1][2][3] Preclinical studies in various animal models have successfully replicated these findings, providing a strong foundation for its clinical development. This guide will delve into the quantitative comparisons of these outcomes, outline the experimental protocols used in key preclinical studies, and illustrate the underlying signaling pathways.

Data Presentation: Clinical vs. Preclinical Efficacy

The following tables summarize the key quantitative data from both clinical trials and preclinical studies, offering a side-by-side comparison of this compound's effects on primary efficacy endpoints.

Table 1: Comparison of Blood Pressure Reduction in Clinical and Preclinical Hypertension Studies

ParameterClinical Trial (ESAX-HTN Study)Preclinical Study (Dahl Salt-Sensitive Rats)
Population/Model Japanese patients with essential hypertensionDahl salt-sensitive (DSS) rats on a high-salt diet
Treatment This compound (2.5 mg/day and 5 mg/day)This compound (0.001% w/w in diet)
Duration 12 weeks4 weeks
Change in Systolic Blood Pressure (SBP) - Dose-dependent reduction- 5 mg/day superior to eplerenone 50 mg/day- Significantly reduced SBP compared to high-salt diet control
Key Finding This compound is an effective and well-tolerated MR blocker for essential hypertension.[1]This compound prevents the progression of hypertension and cardiac injury.

Table 2: Comparison of Albuminuria Reduction in Clinical and Preclinical Diabetic Nephropathy Studies

ParameterClinical Trial (ESAX-DN Study)Preclinical Study (KK-Ay Mice)
Population/Model Type 2 diabetes patients with microalbuminuria on RAS inhibitorsKK-Ay mice (a type 2 diabetes model)
Treatment This compoundThis compound (3 mg/kg) + Olmesartan (1 mg/kg)
Duration 52 weeks56 days
Change in Urinary Albumin-to-Creatinine Ratio (UACR) Significantly higher rate of remission to normoalbuminuria vs. placeboSignificantly reduced the change in UACR from baseline compared to vehicle.[4]
Key Finding This compound demonstrates a significant renoprotective effect in patients with diabetic nephropathy.The combination of this compound and an ARB ameliorated diabetic nephropathy, suggesting a direct renoprotective effect independent of blood pressure lowering.

Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, detailed methodologies for key preclinical experiments are provided below.

Preclinical Hypertension Model: Dahl Salt-Sensitive (DSS) Rats
  • Animal Model: Six-week-old male Dahl salt-sensitive (DSS) rats were used. These rats are genetically predisposed to developing hypertension when fed a high-salt diet.

  • Diet: Rats were fed a high-salt diet (8% NaCl) to induce hypertension.

  • Treatment Groups:

    • High-salt diet (HSD) control group.

    • HSD + this compound (0.001% w/w mixed in the diet) group.

  • Duration: The treatment was administered for four weeks after the establishment of cardiac hypertrophy (six weeks of HSD feeding).

  • Key Measurements:

    • Systolic Blood Pressure (SBP): Measured using the tail-cuff method.

    • Cardiac Function: Assessed by echocardiography to measure parameters like stroke volume, ejection fraction, and cardiac output.

    • Histological Analysis: Cardiac tissue was examined for fibrosis and remodeling.

    • Biomarkers: Levels of inflammatory and oxidative stress markers in cardiac tissue were measured.

Preclinical Diabetic Nephropathy Model: KK-Ay Mice
  • Animal Model: KK-Ay mice, a model of type 2 diabetes that develops renal complications, were used. C57BL/6J mice served as non-diabetic controls.

  • Treatment Groups:

    • Vehicle control group.

    • This compound (3 mg/kg) group.

    • Olmesartan (an angiotensin II receptor blocker; 1 mg/kg) group.

    • This compound (3 mg/kg) + Olmesartan (1 mg/kg) combination group.

  • Administration: Treatments were administered orally once daily.

  • Duration: The study was conducted for 56 days.

  • Key Measurements:

    • Urinary Albumin-to-Creatinine Ratio (UACR): A key indicator of kidney damage.

    • Urinary Biomarkers: Levels of podocalyxin (a marker of podocyte injury) and monocyte chemoattrapctant protein-1 (MCP-1, an inflammatory marker) were measured.

    • Systolic Blood Pressure (SBP): Monitored to assess the blood pressure-independent effects.

    • Metabolic Parameters: Fasting blood glucose and serum potassium levels were measured.

Mechanism of Action and Signaling Pathway

This compound is a potent and selective non-steroidal mineralocorticoid receptor (MR) antagonist. The overactivation of the MR by aldosterone contributes to sodium and water retention, leading to increased blood pressure and end-organ damage. This compound blocks the binding of aldosterone to the MR, thereby inhibiting the downstream signaling cascade that promotes inflammation, fibrosis, and hypertension.

Esaxerenone_Mechanism_of_Action cluster_activation Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds to MR_Aldo MR-Aldosterone Complex This compound This compound This compound->MR Blocks Therapeutic_Effects Therapeutic Effects: - Blood Pressure Reduction - Reduced Albuminuria - Cardiorenal Protection This compound->Therapeutic_Effects Results in Nucleus Nucleus MR_Aldo->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Initiates Pathological_Effects Pathological Effects: - Sodium/Water Retention - Inflammation - Fibrosis Gene_Transcription->Pathological_Effects Leads to

Caption: Mechanism of action of this compound as a mineralocorticoid receptor antagonist.

Experimental Workflow: Preclinical Evaluation

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of hypertension.

Preclinical_Workflow Start Start: Select Animal Model (e.g., Dahl Salt-Sensitive Rats) Induce_Disease Induce Disease State (e.g., High-Salt Diet) Start->Induce_Disease Group_Assignment Randomly Assign to Treatment Groups Induce_Disease->Group_Assignment Treatment Administer Treatment: - Vehicle Control - this compound Group_Assignment->Treatment Monitoring Monitor Key Parameters: - Blood Pressure - Body Weight Treatment->Monitoring During Treatment Period Endpoint_Analysis Endpoint Analysis: - Echocardiography - Histopathology - Biomarker Assays Treatment->Endpoint_Analysis Monitoring->Endpoint_Analysis Data_Analysis Data Analysis and Interpretation Endpoint_Analysis->Data_Analysis Conclusion Conclusion on Preclinical Efficacy and Safety Data_Analysis->Conclusion

Caption: A typical experimental workflow for preclinical evaluation of this compound.

Conclusion

The preclinical data for this compound strongly correlates with the findings from clinical trials, demonstrating its potent antihypertensive and renoprotective effects. The use of relevant animal models has been instrumental in elucidating the drug's mechanism of action and predicting its clinical efficacy. This comparative guide highlights the successful translation of this compound from preclinical research to a valuable therapeutic option for patients with hypertension and diabetic nephropathy. Future preclinical research could further explore the long-term effects of this compound on cardiovascular remodeling and its potential in other indications involving MR overactivation.

References

Safety Operating Guide

Safe Disposal of Esaxerenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of esaxerenone, a non-steroidal mineralocorticoid receptor antagonist. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Adherence to these guidelines is critical for minimizing risks associated with the handling and disposal of this compound.

This compound: Key Data for Handling and Disposal
IdentifierValueSource
CAS Number 1632006-28-0[1][2]
Molecular Formula C22H21F3N2O4S[1]
Molecular Weight 466.47 g/mol [1]
Hazard Classification Varies by supplier. One source indicates it is not a hazardous substance, while another classifies it as Suspected of damaging fertility or the unborn child (Reproductive toxicity 2) and May cause damage to organs through prolonged or repeated exposure (STOT RE 2).

Standard Operating Procedure for this compound Disposal

The disposal of this compound and its contaminated materials should be approached with a clear, systematic process to ensure safety and regulatory compliance. The following steps provide a detailed methodology for this procedure.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes:

  • Eye Protection: Tightly fitting safety goggles.

  • Hand Protection: Chemical-impermeable gloves that have been inspected prior to use.

  • Body Protection: A lab coat or fire/flame-resistant and impervious clothing.

  • Respiratory Protection: If there is a risk of dust or aerosol formation, use a full-face respirator.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. An accessible safety shower and eye wash station should be available.

Management of Spills and Accidental Releases

In the event of a spill, follow these steps:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is adequately ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.

  • Absorption: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Collection: Collect the absorbed material and any contaminated soil into a suitable, labeled container for disposal.

  • Decontamination: Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.

Disposal of Unused this compound and Contaminated Waste

The primary guideline for the disposal of this compound is to adhere to all applicable federal, state, and local environmental regulations.

  • Waste Characterization: Due to the conflicting hazard information, it is prudent to handle this compound waste as potentially hazardous.

  • Unused Product: Unused or expired this compound should be collected in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: All items that have come into contact with this compound, such as gloves, wipes, and disposable labware, should be considered contaminated waste. These materials should be collected in a dedicated, labeled waste container.

  • Final Disposal: Arrange for the disposal of the collected waste through a licensed professional waste disposal service or in accordance with your institution's hazardous waste management plan. High-temperature incineration is often the preferred method for pharmaceutical waste. Do not dispose of this compound down the drain or in the regular trash.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

EsaxerenoneDisposal start Start: this compound Waste Generated identify_waste 1. Identify Waste Type start->identify_waste ppe_check 2. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) identify_waste->ppe_check is_spill Accidental Spill? ppe_check->is_spill spill_procedure Follow Spill Containment Protocol is_spill->spill_procedure Yes is_contaminated Waste Type? is_spill->is_contaminated No collect_waste 3. Collect Waste in Labeled, Sealed Container spill_procedure->collect_waste storage 4. Store Securely for Disposal collect_waste->storage unused_product Unused/Expired this compound is_contaminated->unused_product  Product contaminated_materials Contaminated Labware, Gloves, Wipes is_contaminated->contaminated_materials Materials   unused_product->collect_waste contaminated_materials->collect_waste disposal 5. Arrange Disposal via Licensed Waste Management Service storage->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Essential Safety and Handling of Esaxerenone in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like Esaxerenone is paramount. This document provides immediate, essential safety and logistical information, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to foster a secure laboratory environment.

Hazard Identification and Personal Protective Equipment

There are conflicting classifications regarding the hazardous nature of this compound. While some suppliers classify it as a non-hazardous substance, others identify it as suspected of damaging fertility or the unborn child and potentially causing organ damage through prolonged or repeated exposure[1]. Given this discrepancy, a cautious approach is strongly advised. Researchers should handle this compound as a potentially hazardous compound and adhere to the following personal protective equipment (PPE) guidelines.

Recommended Personal Protective Equipment (PPE) for Handling this compound:

PPE CategoryRecommendationRationale
Eye Protection Safety goggles with side-shieldsTo protect eyes from dust and potential splashes[2].
Hand Protection Protective gloves (e.g., nitrile)To prevent skin contact. Gloves must be inspected prior to use and changed frequently[3].
Skin and Body Protection Impervious clothing or lab coatTo protect skin from exposure. Fire/flame resistant clothing is also recommended[2][3].
Respiratory Protection Suitable respirator (e.g., N95 or higher)To be used when handling the powder form to avoid inhalation of dust and aerosols, especially in areas without adequate exhaust ventilation.

Operational and Handling Plan

A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area, such as a chemical fume hood, is clean and uncluttered.

    • Verify that an accessible safety shower and eye wash station are available.

    • Assemble all necessary equipment and reagents before handling the compound.

  • Handling:

    • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Use non-sparking tools to prevent fire hazards from electrostatic discharge.

  • Storage:

    • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.

    • Recommended storage temperature is -20°C for long-term storage (1 year).

    • Keep away from incompatible materials and foodstuff containers.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential health risks.

Waste Disposal Protocol:

  • Contaminated Materials: Absorb any spills with an inert material (e.g., diatomite, universal binders). Decontaminate surfaces and equipment by scrubbing with alcohol. All contaminated materials, including gloves, wipes, and absorbent pads, should be collected in a designated, labeled waste container.

  • Unused Compound: Dispose of unused this compound in accordance with local, state, and federal regulations for chemical waste. Do not let the chemical enter drains or water courses.

  • Container Disposal: Empty containers should be triple-rinsed and disposed of as hazardous waste.

This compound's Mechanism of Action

This compound is a non-steroidal mineralocorticoid receptor (MR) antagonist. It selectively blocks the binding of aldosterone to the MR, thereby inhibiting the downstream signaling pathways that contribute to hypertension and cardiorenal injury.

Safe_Handling_Workflow cluster_Preparation 1. Preparation cluster_Handling 2. Handling cluster_Cleanup 3. Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Assemble Appropriate PPE Risk_Assessment->Gather_PPE Prep_Workspace Prepare Ventilated Workspace Gather_PPE->Prep_Workspace Weigh_Compound Weigh this compound in Hood Prep_Workspace->Weigh_Compound Prepare_Solution Prepare Solution (if needed) Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Surfaces & Equipment Conduct_Experiment->Decontaminate Segregate_Waste Segregate Waste Decontaminate->Segregate_Waste Dispose Dispose of Waste Properly Segregate_Waste->Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Esaxerenone
Reactant of Route 2
Reactant of Route 2
Esaxerenone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。